Product packaging for 5-Cyanouracil(Cat. No.:CAS No. 5428-41-1)

5-Cyanouracil

Cat. No.: B6593361
CAS No.: 5428-41-1
M. Wt: 137.10 g/mol
InChI Key: HAUXRJCZDHHADG-UHFFFAOYSA-N
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Description

5-Cyanouracil (CAS 4425-56-3) is a high-value heterocyclic building block critical in modern medicinal chemistry and pharmaceutical research. Its structure, featuring a pyrimidine ring functionalized with an electron-withdrawing cyano group, provides a versatile platform for the synthesis of a wide array of novel biologically active molecules . This compound serves as a key precursor in the development of chemotherapeutic agents. Research highlights its role in generating 6-aryl-5-cyano thiouracil derivatives, which have demonstrated promising growth inhibitory effects against specific cancer cell lines, including non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) . Furthermore, these derivatives have been explored for their potent antimicrobial activities. Some compounds exhibit superior broad-spectrum antibacterial and antifungal activity, even outperforming reference drugs like amoxicillin and amphotericin B against strains such as S. aureus and C. albicans . The cyano moiety at the 5-position is a crucial structural feature that facilitates further chemical transformations, making this compound an indispensable intermediate in organic and nucleic acid chemistry . It can be utilized in multi-component reactions to create diverse uracil libraries and has also been investigated for its potential to inhibit enzymes such as dihydropyrimidine dehydrogenase . Properties: • CAS Number: 4425-56-3 • Molecular Formula: C 5 H 3 N 3 O 2 • Molecular Weight: 137.10 g/mol • Melting Point: ~295 °C (with decomposition) Attention: This product is for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3O2 B6593361 5-Cyanouracil CAS No. 5428-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbonitrile
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InChI

InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
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InChI Key

HAUXRJCZDHHADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3N3O2
Source PubChem
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DSSTOX Substance ID

DTXSID70196080
Record name 5-Cyanouracil
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Molecular Weight

137.10 g/mol
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CAS No.

4425-56-3
Record name 5-Cyanouracil
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Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Foundational & Exploratory

Synthesis of 5-Cyanouracil from 5-Iodouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 5-cyanouracil (B1208135) from 5-iodouracil (B140508), a key transformation in the synthesis of various biologically active compounds. This document details the established methodologies, including the classical Rosenmund-von Braun reaction using copper(I) cyanide and modern palladium-catalyzed cyanation techniques. Experimental protocols, comparative data, and mechanistic pathways are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug development, serving as a precursor for a wide range of therapeutic agents. The introduction of the cyano group at the 5-position of the uracil (B121893) ring offers a versatile handle for further chemical modifications. The synthesis of this compound from the readily available 5-iodouracil is a critical step in the development of novel pharmaceuticals. This guide explores the two predominant methods for this conversion: the copper-mediated Rosenmund-von Braun reaction and various palladium-catalyzed cross-coupling reactions.

Synthetic Methodologies

The conversion of 5-iodouracil to this compound is primarily achieved through nucleophilic substitution of the iodine atom with a cyanide anion. This can be accomplished using either stoichiometric copper(I) cyanide or through catalytic cycles involving palladium complexes.

Rosenmund-von Braun Reaction with Cuprous Cyanide (CuCN)

The reaction of an aryl halide with copper(I) cyanide to yield an aryl nitrile is known as the Rosenmund-von Braun reaction.[1][2] This method has been successfully applied to the synthesis of this compound from 5-iodouracil, reportedly in high yields.[3] The reaction typically requires high temperatures and a polar aprotic solvent.

Reaction Pathway:

G cluster_0 Rosenmund-von Braun Reaction 5-Iodouracil This compound 5-Iodouracil->this compound + CuCN CuCN CuCN Solvent High-boiling polar solvent (e.g., Pyridine (B92270), DMF) Heat Δ (Heat)

Figure 1: General scheme for the Rosenmund-von Braun synthesis of this compound.

Experimental Protocol (General)

This is a generalized protocol for the Rosenmund-von Braun reaction, which can be adapted for the synthesis of this compound.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-iodouracil (1.0 eq) and copper(I) cyanide (1.2-2.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as pyridine or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).[2] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. The work-up procedure often involves quenching with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.[4]

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Recent modifications to the Rosenmund-von Braun reaction, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80–120 °C).[5]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the synthesis of aryl nitriles, often proceeding under milder conditions and with greater functional group tolerance than the classical copper-mediated methods.[6] Various cyanide sources, palladium catalysts, and ligands can be employed for the cyanation of 5-iodouracil.

General Reaction Pathway:

G 5-Iodouracil 5-Iodouracil Oxidative_Addition Oxidative Addition 5-Iodouracil->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Intermediate Uracil-Pd(II)-I Oxidative_Addition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Cyanide_Source Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], KCN) Cyanide_Source->Transmetalation Intermediate2 Uracil-Pd(II)-CN Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration This compound This compound Reductive_Elimination->this compound

Figure 2: Catalytic cycle for the palladium-catalyzed cyanation of 5-iodouracil.

Data Presentation: Comparison of Palladium-Catalyzed Cyanation Systems

Cyanide SourceCatalyst/PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference(s)
Zn(CN)₂Pd₂(dba)₃ / Pd(OAc)₂dppf, Xantphos, P(t-Bu)₃-DMFrt - 180Good to Excellent[6][7][8][9]
K₄[Fe(CN)₆]Pd(OAc)₂ / Palladacycledi(1-adamantyl)-n-butylphosphineNa₂CO₃, KOAcDMA, Dioxane/H₂O100 - 120Good to Excellent[6][10]
KCNPd(0) complexDpephos-Not specifiedNot specifiedUp to 99

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent and Base Addition cluster_3 Reaction cluster_4 Work-up and Purification A Combine 5-iodouracil, cyanide source, catalyst, and ligand in a flask. B Evacuate and backfill the flask with an inert gas (N₂ or Ar). A->B C Add degassed solvent and base (if required) via syringe. B->C D Heat the mixture to the specified temperature and monitor progress (TLC/LC-MS). C->D E Cool, quench the reaction, and perform aqueous work-up. D->E F Extract with an organic solvent, dry, and concentrate. E->F G Purify the crude product by chromatography or recrystallization. F->G

Figure 3: General experimental workflow for palladium-catalyzed cyanation.

Experimental Protocol (General for Palladium-Catalyzed Cyanation)

This protocol provides a general framework for the palladium-catalyzed cyanation of 5-iodouracil and should be optimized for the specific catalytic system chosen.

  • Reagent Preparation: To a flame-dried reaction vessel, add 5-iodouracil (1.0 eq), the cyanide source (e.g., Zn(CN)₂ (0.6 eq) or K₄[Fe(CN)₆] (0.5 eq)), the palladium catalyst (e.g., Pd₂(dba)₃ (2.5 mol%)), and the ligand (e.g., dppf (10 mol%)).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., DMF, dioxane/water) via syringe. If required by the specific protocol, add a degassed solution of the base (e.g., Na₂CO₃, KOAc).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to 120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. If using an aqueous solvent system, dilute with water and extract with an organic solvent (e.g., ethyl acetate). If using an anhydrous solvent, it may be filtered through a pad of celite to remove insoluble salts, and the filtrate is then concentrated.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography or recrystallization to afford this compound.

Conclusion

The synthesis of this compound from 5-iodouracil can be effectively achieved through both the traditional Rosenmund-von Braun reaction and modern palladium-catalyzed methods. While the copper-mediated approach can provide high yields, it often requires harsh reaction conditions. Palladium-catalyzed cyanations offer a milder and more versatile alternative, with a wide range of available catalytic systems that can be tailored to specific substrate requirements and functional group tolerances. This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for the preparation of this important chemical intermediate. Further optimization of the presented protocols may be necessary to achieve the desired yield and purity for specific research and development applications.

References

5-Cyanouracil: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 5-cyanouracil (B1208135) stands as a molecule of significant interest. This pyrimidine (B1678525) derivative serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the realms of antiviral and anticancer agent development. This in-depth guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role within the broader context of nucleotide metabolism.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 4425-56-3[1][2][3]
Alternative CAS Number 5428-41-1 (deleted or old)[1][2][4]
Molecular Formula C₅H₃N₃O₂[4]
Molecular Weight 137.10 g/mol [4]
IUPAC Name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[4]
Synonyms Uracil-5-carbonitrile, 2,4-Dihydroxy-5-pyrimidinecarbonitrile[4]
Melting Point 295-303 °C (decomposes)[4]
Appearance White to cream or yellow crystalline powder[4]
Purity Typically ≥95%[3]
Storage Room temperature, sealed and dry[3]

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical and pharmaceutical development. Below are methodologies reported in the literature for its preparation.

Protocol 1: From 5-Iodouracil (B140508) and Cuprous Cyanide

A high-yield method for the preparation of this compound involves the reaction of 5-iodouracil with cuprous cyanide.[5] This method is also suitable for preparing the corresponding deoxynucleoside, 5-cyano-2'-deoxyuridine, from 5-iodo-2'-deoxyuridine.[5] The use of cuprous cyanide allows for the efficient displacement of the iodine atom at the 5-position of the uracil (B121893) ring with a nitrile group. This reaction has been utilized to label the compound with carbon-14 (B1195169) by using [¹⁴C]cyanide.[5]

Protocol 2: From Acetylated 5-Bromouracil (B15302) Nucleosides

An alternative synthetic route provides a unified approach to producing both 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine, which can subsequently be converted to this compound.[6] The process involves the treatment of the corresponding acetylated 5-bromouracil nucleoside with either sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (B87167) (Me₂SO).[6] The reaction is typically carried out at a temperature range of 90-110 °C.[6] Following the reaction, a deblocking step is performed to yield the this compound nucleosides in moderate yields of 35-45%.[6]

Role in Nucleotide Metabolism and Therapeutic Potential

As a pyrimidine analog, this compound's biological activity is closely linked to the pathways of nucleotide metabolism. While direct studies on its specific interactions within signaling pathways are not extensively detailed, its structural similarity to 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent, suggests a potential role as an antimetabolite.[7] Antimetabolites function by inhibiting the synthesis of essential cellular components, such as DNA and RNA, thereby disrupting cell growth and proliferation, particularly in rapidly dividing cancer cells.[8]

The mechanism of action for pyrimidine analogs like 5-FU typically involves the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[9][10] By extension, it is hypothesized that this compound or its metabolites could interfere with the de novo or salvage pathways of pyrimidine synthesis.

Below is a diagram illustrating the general pathway of pyrimidine metabolism and the potential point of inhibition by pyrimidine analogs.

Pyrimidine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate Multiple Steps Aspartate Aspartate Aspartate->Orotate UMP UMP (Uridine Monophosphate) Orotate->UMP UDP UDP UMP->UDP Uracil Uracil Uracil->UMP Uridine Uridine Uridine->UMP dUDP dUDP UDP->dUDP Ribonucleotide Reductase RNA_Synthesis RNA Synthesis UDP->RNA_Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP (Thymidine Monophosphate) dUMP->dTMP Thymidylate Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Inhibitor 5-FU / this compound (Potential Inhibition) Inhibitor->dTMP

Caption: Pyrimidine metabolism pathway and potential inhibition.

While 5-cyanouridine has shown little significant antiviral activity, its deoxynucleoside counterpart, 5-cyano-2'-deoxyuridine, has demonstrated inhibitory effects against the vaccinia virus.[6] This suggests that derivatives of this compound may hold therapeutic potential, warranting further investigation into their specific mechanisms of action and efficacy.

References

5-Cyanouracil Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative characterized by a nitrile group at the 5-position of the uracil (B121893) ring, serves as a pivotal scaffold in medicinal chemistry. The introduction of the cyano group significantly influences the electronic properties and steric profile of the uracil ring, offering a versatile platform for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects, making them a subject of intense research in the pursuit of new and effective drug candidates. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, supplemented with detailed experimental protocols and visual representations of key biological pathways.

Synthesis of this compound Derivatives

The synthetic versatility of the this compound core allows for a wide range of chemical modifications, leading to the generation of diverse libraries of compounds. Key synthetic strategies include the initial formation of the this compound ring system followed by substitutions at various positions.

General Synthesis of 6-Aryl-5-cyano-2-thiouracil Derivatives

A common and effective method for the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives involves a one-pot multicomponent reaction.[1][2]

Experimental Protocol:

Materials:

Procedure:

  • A mixture of the aromatic aldehyde, ethyl cyanoacetate, thiourea, and anhydrous potassium carbonate in absolute ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting mixture is acidified with dilute hydrochloric acid to precipitate the product.

  • The solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 6-aryl-5-cyano-2-thiouracil derivative.[1][2]

Synthesis of 5-Cyanouridine (B3052719) and 5-Cyano-2'-deoxyuridine

The synthesis of this compound nucleosides is crucial for developing antiviral agents. A general method involves the displacement of a halogen at the 5-position of a protected uracil nucleoside with a cyanide salt.[3]

Experimental Protocol:

Materials:

  • Appropriately protected 5-bromouracil (B15302) nucleoside (e.g., 2',3',5'-tri-O-acetyl-5-bromouridine) (1 mmol)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 mmol)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (10 mL)

Procedure:

  • The protected 5-bromouracil nucleoside is dissolved in anhydrous DMSO.

  • Sodium cyanide or potassium cyanide is added to the solution.

  • The reaction mixture is heated at 90-110 °C for several hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into a mixture of ice and water.

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The protecting groups are removed using standard deprotection methods (e.g., methanolic ammonia (B1221849) for acetyl groups) to yield the this compound nucleoside.

  • The final product is purified by column chromatography on silica (B1680970) gel.[3]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for their therapeutic potential, with significant findings in the areas of anticancer and antiviral research.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The National Cancer Institute (NCI) has a standardized screening protocol, the NCI-60 panel, which is often used to evaluate the anticancer potential of new compounds.[4][5]

Table 1: Anticancer Activity of Selected 6-Aryl-5-cyano-2-thiouracil Derivatives [6][7][8][9]

Compound IDCancer Cell LineIC50 (µM)
6d HOP-92 (Non-Small Cell Lung)Potent Growth Inhibition
6i MOLT-4 (Leukemia)Potent Growth Inhibition
Compound 2 MCF-7 (Breast)20.72
HEPG-2 (Liver)29.02
Compound 6 MCF-7 (Breast)25.46
HEPG-2 (Liver)37.15
Compound 1 MCF-7 (Breast)38.5
HEPG-2 (Liver)62.02

Experimental Protocol: MTT Assay for Cytotoxicity [10][11][12][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HEPG-2)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in the solubilization solution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antiviral Activity

This compound nucleoside analogues have emerged as promising antiviral agents, particularly against DNA viruses.

Table 2: Antiviral Activity of 5-Cyano-2'-deoxyuridine [3][15][16]

CompoundVirusAntiviral Activity (EC50)
5-Cyano-2'-deoxyuridine Vaccinia VirusSignificant inhibition at concentrations 10-20 times that of 5-iodo-2'-deoxyuridine[3]
5-Cyano-2'-deoxyuridine Herpes Simplex VirusLacking significant activity[3]

Experimental Protocol: Plaque Reduction Assay [17][18][19]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Culture medium

  • Test compounds (this compound derivatives)

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Host cells are seeded in plates to form a confluent monolayer.

  • The cells are infected with a specific number of plaque-forming units (PFU) of the virus in the presence of various concentrations of the test compound.

  • After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium containing the test compound.

  • The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • The cells are then fixed and stained with crystal violet, which stains viable cells, leaving the viral plaques as clear zones.

  • The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control (no compound) is calculated.

  • The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.

Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to various mechanisms of action, including enzyme inhibition and interference with nucleic acid functions.

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)

Certain 5-cyanopyrimidine (B126568) derivatives have been identified as potent inhibitors of p38α MAPK, a key enzyme in the inflammatory response.[20][21][22][23][24][25][26][27][28][29]

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by 5-cyanopyrimidine derivatives.

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_alpha p38α MAPK MKK3_6->p38_alpha MK2 MK2 p38_alpha->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_alpha->Transcription_Factors Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor 5-Cyanopyrimidine Derivatives Inhibitor->p38_alpha

Caption: p38 MAPK signaling pathway and inhibition by 5-cyanopyrimidine derivatives.

DNA Intercalation

The planar structure of some this compound derivatives suggests a potential mechanism of action involving intercalation into the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity.

The following diagram illustrates the general process of DNA intercalation.

DNA_Intercalation Intercalator Planar this compound Derivative DNA_Helix DNA Double Helix Intercalator->DNA_Helix Approaches Insertion Insertion Between Base Pairs Intercalator->Insertion Unwinding Local Unwinding of DNA DNA_Helix->Unwinding Unwinding->Insertion Distortion Structural Distortion of DNA Insertion->Distortion Replication_Block Inhibition of Replication Distortion->Replication_Block Transcription_Block Inhibition of Transcription Distortion->Transcription_Block Cell_Death Apoptosis/Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Caption: General mechanism of DNA intercalation by planar molecules.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of the current state of research in this field, including key synthetic methodologies, quantitative biological data, and insights into their mechanisms of action. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel this compound-based therapeutics. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

discovery and history of 5-cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core of 5-Cyanouracil (B1208135): Discovery, History, and Applications

Introduction

This compound, a pyrimidine (B1678525) derivative, stands as a compound of significant interest in medicinal chemistry and drug development. Its discovery and subsequent history are intertwined with the broader exploration of uracil (B121893) analogs as potential therapeutic agents. While the precise moment of its initial synthesis is not definitively documented in the provided resources, a notable advancement in its preparation was described in a 1975 publication by R. C. Bleackley, A. S. Jones, and R. T. Walker, which detailed a high-yield synthesis from 5-iodouracil (B140508).[1] This indicates that by the mid-1970s, this compound was an accessible compound for research and development. Its core importance lies in its role as a versatile building block for the synthesis of a wide array of biologically active molecules, particularly nucleoside analogs with potential antiviral and anticancer properties.[2][3] The presence of the cyano group at the 5-position of the uracil ring offers unique electronic properties and a site for further chemical modifications, making it a valuable scaffold for medicinal chemists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValue
CAS Number 4425-56-3
Molecular Formula C₅H₃N₃O₂
Molecular Weight 137.10 g/mol
Melting Point >300 °C (decomposes)
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two key methods are highlighted below, providing researchers with versatile options for its preparation.

Synthesis from 5-Iodouracil

A high-yield synthesis of this compound involves the reaction of 5-iodouracil with cuprous cyanide. This method, reported by Bleackley, Jones, and Walker in 1975, remains a relevant and efficient approach.[1]

  • Reactant Preparation: A mixture of 5-iodouracil (1.0 equivalent) and cuprous cyanide (1.2 equivalents) is prepared.

  • Solvent Addition: Anhydrous dimethylformamide (DMF) is added to the mixture to serve as the solvent.

  • Reaction Condition: The reaction mixture is heated at reflux for a specified period, typically several hours, while stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure this compound.

Synthesis_from_5_Iodouracil 5-Iodouracil 5-Iodouracil Reaction_Vessel Reaction in DMF 5-Iodouracil->Reaction_Vessel Cuprous Cyanide Cuprous Cyanide Cuprous Cyanide->Reaction_Vessel Purification Purification Reaction_Vessel->Purification Reflux This compound This compound Purification->this compound

Synthesis of this compound from 5-Iodouracil.
Multi-component Reaction Synthesis

A more recent approach involves a multi-component reaction, which offers the advantage of synthesizing the this compound core in a single step from simpler starting materials.

  • Reactant Mixture: Ethyl (2-cyanoacetyl)carbamate, an orthoformate (e.g., triethyl orthoformate), and a primary amine are combined in a suitable solvent, such as acetonitrile.

  • Reaction Conditions: The mixture is heated to reflux.

  • Cyclization: The intermediate formed in situ undergoes intramolecular cyclization to form the this compound ring.

  • Isolation: The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.

  • Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization.

Multi_component_Synthesis Ethyl_cyanoacetyl_carbamate Ethyl_cyanoacetyl_carbamate One_Pot_Reaction One-Pot Reaction Ethyl_cyanoacetyl_carbamate->One_Pot_Reaction Orthoformate Orthoformate Orthoformate->One_Pot_Reaction Primary_Amine Primary_Amine Primary_Amine->One_Pot_Reaction 5-Cyanouracil_Derivative 5-Cyanouracil_Derivative One_Pot_Reaction->5-Cyanouracil_Derivative Reflux

Multi-component synthesis of this compound derivatives.

Biological Activity and Potential Applications

Antiviral Activity

The nucleoside analog, 5-cyano-2'-deoxyuridine, has been evaluated for its antiviral properties. While it showed a lack of activity against herpes simplex virus, it demonstrated significant inhibition of vaccinia virus replication.[4]

CompoundVirusActivity
5-cyano-2'-deoxyuridineVaccinia virusSignificant inhibition of replication at concentrations 10-20 times that required for inhibition by 5-iodo-2'-deoxyuridine.[4]
5-cyanouridine (B3052719)Vaccinia virus, Herpes simplex-1, Vesicular stomatitis virusDevoid of significant activity.[4]
Anticancer and Antimicrobial Potential

Derivatives of this compound have been synthesized and investigated for their potential as anticancer and antimicrobial agents. For instance, various 6-aryl-5-cyano thiouracil derivatives have been shown to possess antibacterial activity against Gram-positive bacteria and antifungal activity. Certain derivatives also displayed growth inhibitory effects against non-small cell lung cancer and leukemia cell lines in preliminary screenings.

Experimental Protocols for Biological Assays

Standard assays are employed to evaluate the biological activity of compounds like this compound and its derivatives. Detailed protocols for two fundamental assays are provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Biological_Assay_Workflow cluster_0 Cytotoxicity Assay (MTT) cluster_1 Antiviral Assay (Plaque Reduction) Cell_Seeding_MTT Seed Cells Compound_Treatment_MTT Treat with this compound Cell_Seeding_MTT->Compound_Treatment_MTT MTT_Addition Add MTT Reagent Compound_Treatment_MTT->MTT_Addition Absorbance_Reading Read Absorbance MTT_Addition->Absorbance_Reading IC50_Determination Determine IC50 Absorbance_Reading->IC50_Determination Cell_Monolayer Prepare Cell Monolayer Virus_Infection Infect with Virus Cell_Monolayer->Virus_Infection Compound_Treatment_Plaque Treat with this compound Virus_Infection->Compound_Treatment_Plaque Plaque_Formation Incubate for Plaque Formation Compound_Treatment_Plaque->Plaque_Formation Plaque_Counting Count Plaques Plaque_Formation->Plaque_Counting EC50_Determination Determine EC50 Plaque_Counting->EC50_Determination

Workflow for cytotoxicity and antiviral assays.

Potential Signaling Pathway Involvement

Direct evidence for the signaling pathways modulated by this compound is not available in the searched literature. However, based on its structural similarity to the well-known anticancer drug 5-fluorouracil (B62378) (5-FU), it is plausible that derivatives of this compound, particularly those that can be metabolized to nucleosides and nucleotides, may interfere with similar cellular pathways. 5-FU is known to exert its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to DNA damage and apoptosis. These events trigger a cascade of signaling pathways, including the p53-mediated DNA damage response. Therefore, it is a reasonable hypothesis that novel therapeutic agents derived from this compound might also engage these pathways. Further research is warranted to elucidate the specific molecular mechanisms of this compound derivatives.

Putative_Signaling_Pathway 5-Cyanouracil_Derivative 5-Cyanouracil_Derivative Metabolism Cellular Metabolism 5-Cyanouracil_Derivative->Metabolism Active_Metabolite Active Nucleotide Analog Metabolism->Active_Metabolite DNA_RNA_Incorp Incorporation into DNA/RNA Active_Metabolite->DNA_RNA_Incorp TS_Inhibition Thymidylate Synthase Inhibition Active_Metabolite->TS_Inhibition DNA_Damage DNA Damage DNA_RNA_Incorp->DNA_Damage TS_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Potential signaling pathway for this compound derivatives.

References

5-Cyanouracil: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanouracil (B1208135) (CAS No. 4425-56-3) is a key heterocyclic compound and a derivative of uracil, widely utilized as a building block in the synthesis of a diverse range of biologically active molecules, including antiviral and anticancer agents[1][2]. Its utility in medicinal chemistry stems from the versatile reactivity of the pyrimidine (B1678525) ring functionalized with a cyano group[1]. Despite its importance as a synthetic intermediate, comprehensive quantitative data on its solubility and stability are not widely published in publicly accessible literature. This technical guide summarizes the available physicochemical properties of this compound and provides detailed, best-practice experimental protocols for determining its solubility and stability profiles. These methodologies are essential for researchers engaged in drug discovery, formulation development, and process chemistry involving this compound.

Physicochemical Properties of this compound

While extensive quantitative data is scarce, key physical properties have been reported, providing foundational knowledge for handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₃N₃O₂[2][3]
Molecular Weight 137.10 g/mol [2][3]
CAS Number 4425-56-3[1][3]
Appearance White to off-white or cream crystalline powder[2]
Melting Point 295 - 303 °C (with decomposition)[1][2]
Aqueous Solubility Slightly soluble[4]
Storage Conditions Room temperature, in a sealed, dry environment[1]

Solubility Profile and Determination Protocols

Experimental Protocols for Solubility Determination

2.1.1. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of a compound at equilibrium and is considered the gold standard.

  • Objective: To determine the saturation concentration of this compound in a given solvent over an extended period.

  • Materials:

    • This compound (solid powder)

    • Selected solvents (e.g., Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, DMSO, Ethanol, Methanol)

    • Vials with screw caps

    • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C and 37 °C)

    • Centrifuge

    • Syringe filters (0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. Ensure enough solid is present so that it remains undissolved at the end of the experiment.

    • Seal the vials tightly and place them in a shaking incubator set to the desired temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with an appropriate mobile phase.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard calibration curve.

    • The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

2.1.2. Kinetic Solubility Assay

This high-throughput method is useful for early drug discovery and measures the solubility of a compound upon its precipitation from a concentrated DMSO stock solution into an aqueous buffer.

  • Objective: To rapidly assess the aqueous solubility of this compound from a DMSO stock.

  • Materials:

    • 10 mM stock solution of this compound in 100% DMSO

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well microplates (UV-transparent)

    • Plate reader with UV detection or a nephelometer

  • Procedure:

    • Prepare a series of dilutions from the 10 mM DMSO stock solution.

    • Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate.

    • Rapidly add the aqueous buffer (e.g., 198 µL) to each well to reach the final desired concentrations.

    • Mix the plate gently and incubate at room temperature for 1-2 hours.

    • Measure the absorbance at the compound's λmax or the light scattering via nephelometry. The concentration at which a sharp increase in signal (due to precipitate formation) is observed represents the kinetic solubility.

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows.

G cluster_0 Solubility Determination Workflow cluster_1 Thermodynamic Solubility cluster_2 Kinetic Solubility prep Prepare this compound (Solid & DMSO Stock) thermo_start Add Excess Solid to Solvent prep->thermo_start kinetic_start Add DMSO Stock to Aqueous Buffer prep->kinetic_start thermo_incubate Incubate with Shaking (24-48h, controlled temp) thermo_start->thermo_incubate thermo_separate Centrifuge & Filter Supernatant thermo_incubate->thermo_separate thermo_quantify Quantify by HPLC-UV thermo_separate->thermo_quantify thermo_result Equilibrium Solubility (mg/mL) thermo_quantify->thermo_result kinetic_incubate Incubate (1-2h, RT) kinetic_start->kinetic_incubate kinetic_measure Measure Precipitate (Nephelometry or UV Scatter) kinetic_incubate->kinetic_measure kinetic_result Kinetic Solubility (µM) kinetic_measure->kinetic_result

Workflow for Solubility Determination

Stability Profile and Assessment Protocols

The high melting point of this compound suggests excellent thermal stability in its solid state[1][2]. However, its stability in solution under various environmental conditions (e.g., pH, light, oxidizing agents) is crucial for determining its shelf-life in formulations and its degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing stability-indicating analytical methods[5][6].

  • Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines (Q1A).

  • Materials:

    • This compound solution (e.g., 1 mg/mL in a suitable solvent)

    • Acids (e.g., 0.1 M HCl)

    • Bases (e.g., 0.1 M NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

    • Purified Water

    • Temperature-controlled ovens

    • Photostability chamber

    • HPLC-UV/DAD or HPLC-MS system

  • Procedure:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Store at elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and analyze by HPLC.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Store at room temperature for a specified period. Withdraw samples, neutralize, and analyze by HPLC. Basic conditions are often harsher than acidic ones.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period. Analyze samples by HPLC.

    • Thermal Degradation: Store the this compound solution and solid sample in a temperature-controlled oven at an elevated temperature (e.g., 70 °C). Analyze samples at various time points.

    • Photostability: Expose the this compound solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Analyze both samples by HPLC.

  • Analysis: For all conditions, use a stability-indicating HPLC method to separate the parent this compound peak from any degradation products. The use of a Photo-Diode Array (PDA) detector can help in assessing peak purity, while Mass Spectrometry (MS) can aid in the identification of degradants.

Visualization of Experimental Workflow

The workflow for assessing the stability of this compound through forced degradation is outlined below.

G cluster_0 Forced Degradation Workflow start Prepare this compound Solution (e.g., 1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (70°C, Solid & Solution) stress_conditions->thermal photo Photolytic (ICH Q1B Light) stress_conditions->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products Determine Degradation Pathway Assess Intrinsic Stability analysis->results

Workflow for Forced Degradation Studies

Conclusion

This compound is a compound of significant interest in medicinal and organic chemistry. While its role as a synthetic precursor is well-established, a comprehensive public database of its quantitative solubility and stability is lacking. The high melting point indicates good solid-state thermal stability. For solution-state properties, this guide provides robust, industry-standard protocols for researchers to systematically determine the thermodynamic and kinetic solubility, as well as the intrinsic stability of this compound under various stress conditions. The generation of such data is a prerequisite for the successful development of new chemical entities and formulations derived from this versatile scaffold.

References

The Ascending Trajectory of 5-Cyanouracil Nucleosides: A Technical Primer on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has cast a spotlight on modified nucleosides, a class of molecules that has consistently yielded potent antiviral and anticancer drugs. Among these, 5-cyanouracil (B1208135) nucleosides are emerging as a promising subclass with significant biological potential. The introduction of a cyano group at the 5-position of the uracil (B121893) ring imparts unique electronic and steric properties, influencing their interaction with key cellular and viral enzymes. This technical guide provides an in-depth exploration of the biological activities of this compound nucleosides, presenting a consolidated view of their therapeutic promise, supported by quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms and workflows.

Antiviral Activity: A Focused Spectrum

Early investigations into the antiviral properties of this compound nucleosides have revealed a targeted spectrum of activity, particularly against poxviruses. While some derivatives have demonstrated notable efficacy, the antiviral profile appears to be highly dependent on the nature of the sugar moiety.

Table 1: Antiviral Activity of this compound Nucleosides

CompoundVirusAssayActivity MetricValueReference
5-Cyano-2'-deoxyuridineVaccinia VirusPlaque ReductionEC50>10 µM (Qualitatively 10-20 times less potent than 5-iodo-2'-deoxyuridine)[1]
5-CyanouridineVaccinia VirusPlaque Reduction-Inactive[1]
5-CyanouridineHerpes Simplex Virus-1 (HSV-1)Plaque Reduction-Inactive[1]
5-CyanouridineVesicular Stomatitis Virus (VSV)Plaque Reduction-Inactive[1]
5-Cyanomethyl-2'-deoxyuridineHerpes Simplex Virus (HSV)Not Specified-Marked antiherpesviral activity[2]
1-β-D-Arabinofuranosyl-5-cyanomethyluracilHerpes Simplex Virus (HSV)Not Specified-Marked antiherpesviral activity[2]

Note: The available quantitative data for the antiviral activity of this compound nucleosides is limited in the reviewed literature. Further studies are required to establish precise EC50 values.

Anticancer Activity: Promising Cytotoxicity against Diverse Cell Lines

The cytotoxic potential of this compound nucleosides and their derivatives against various cancer cell lines has been an area of active investigation. The data suggests that these compounds can exhibit significant antiproliferative effects, with their efficacy being influenced by both the substitution at the 5-position and the nature of the acyclic or cyclic sugar mimic.

Table 2: Anticancer Activity of this compound Nucleosides and Derivatives

CompoundCell Line(s)AssayActivity MetricValueReference
1-Cyanomethyl-5-fluorouracilJ-82, P-388, FM-3A, U-938Not Specified-Moderate to significant activity[3]
5-Cyano-2-thiouracil derivative (T30)NCI-60 cell line panelGI50Mean GI50: 4.10 µM[4]

Note: The search for specific IC50 values for 1-cyanomethyl-5-fluorouracil against the listed cell lines did not yield precise quantitative data in the reviewed literature. The term "moderate to significant activity" is used as reported in the source.

Experimental Protocols

A comprehensive understanding of the biological activity of this compound nucleosides necessitates a detailed examination of the experimental methodologies employed in their evaluation.

Synthesis of this compound Nucleosides

A common synthetic route to this compound nucleosides involves the displacement of a halogen at the 5-position of a protected uracil nucleoside with a cyanide salt.[1]

General Procedure for the Synthesis of 5-Cyanouridine and 5-Cyano-2'-deoxyuridine: [1]

  • Protection: The hydroxyl groups of the sugar moiety of a 5-bromouracil (B15302) nucleoside (e.g., 5-bromouridine (B41414) or 5-bromo-2'-deoxyuridine) are protected, typically with acetyl groups.

  • Cyanation: The protected 5-bromouracil nucleoside is treated with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (Me2SO). The reaction is typically heated to a temperature range of 90-110 °C.

  • Deprotection: The protecting groups are removed from the sugar moiety to yield the final this compound nucleoside. This is often achieved by treatment with a base, such as methanolic ammonia.

  • Purification: The final product is purified using standard chromatographic techniques.

In Vitro Antiviral Assay: Plaque Reduction Assay for Vaccinia Virus[1][5]

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero or BS-C-1 cells) is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of vaccinia virus.

  • Compound Treatment: After a viral adsorption period, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 5-cyano-2'-deoxyuridine).

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains the living cells, leaving the areas of virus-induced cell death (plaques) unstained.

  • Data Analysis: The number of plaques in the wells treated with the compound is compared to the number of plaques in the untreated control wells. The effective concentration 50% (EC50), the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

In Vitro Anticancer Assay: MTT Assay[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., from the NCI-60 panel) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a this compound derivative) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

Visualizing the Core Concepts

To better understand the processes involved in the evaluation and the potential mechanism of action of this compound nucleosides, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Antiviral_Screening start Start: Compound Library (this compound Nucleosides) treatment Treatment with Serial Dilutions of Compound start->treatment cell_culture Cell Culture (e.g., Vero cells) infection Infection of Cell Monolayer cell_culture->infection virus_prep Virus Preparation (e.g., Vaccinia virus) virus_prep->infection infection->treatment incubation Incubation (Plaque Formation) treatment->incubation staining Fixation and Staining (e.g., Crystal Violet) incubation->staining analysis Plaque Counting and EC50 Determination staining->analysis end End: Identification of Antiviral Activity analysis->end

General workflow for antiviral screening using a plaque reduction assay.

Experimental_Workflow_Anticancer_Screening start Start: Compound Library (this compound Nucleosides) compound_treatment Treatment with Serial Dilutions of Compound start->compound_treatment cell_seeding Cancer Cell Seeding (e.g., NCI-60 panel) cell_seeding->compound_treatment incubation_period Incubation (e.g., 48-72 hours) compound_treatment->incubation_period mtt_addition Addition of MTT Reagent incubation_period->mtt_addition formazan_formation Formation of Formazan mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading data_analysis Calculation of IC50/GI50 absorbance_reading->data_analysis end End: Identification of Cytotoxic Activity data_analysis->end

General workflow for anticancer screening using the MTT assay.

Proposed mechanism of action for this compound nucleosides in cancer cells.

Concluding Remarks and Future Directions

The exploration of this compound nucleosides has unveiled a class of compounds with demonstrable, albeit specific, antiviral activity and promising broad-spectrum anticancer potential. The current body of research, however, underscores the need for more extensive quantitative structure-activity relationship (SAR) studies to fully elucidate the therapeutic window of these molecules. The generation of comprehensive datasets, including IC50 and EC50 values against a wider array of cancer cell lines and viruses, is paramount for advancing these compounds through the drug development pipeline.

Furthermore, a deeper investigation into their precise mechanisms of action is warranted. While the proposed mechanism, by analogy to other pyrimidine (B1678525) nucleoside analogs, provides a solid framework, direct evidence of their interaction with cellular targets such as thymidylate synthase and DNA polymerases is crucial. Future research should also focus on their metabolic stability, pharmacokinetic profiles, and in vivo efficacy to translate the in vitro findings into tangible clinical applications. The unique electronic nature of the 5-cyano group offers a fertile ground for medicinal chemists to design next-generation nucleoside analogs with enhanced potency and selectivity.

References

5-Cyanouracil: A Core Scaffold for Antimetabolite-Based Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative, holds a significant position in medicinal chemistry as a versatile scaffold for the synthesis of novel antimetabolite candidates in oncology. While direct evidence of its intrinsic anticancer activity as a standalone agent is limited in publicly available research, its structural features, particularly the electron-withdrawing cyano group at the C5 position, make it a valuable precursor for developing potent inhibitors of nucleic acid synthesis. This technical guide provides a comprehensive overview of this compound's role in cancer studies, focusing on the anticancer activities of its key derivatives. We will delve into the rationale for its use in drug design, summarize quantitative data on the efficacy of its derivatives, detail relevant experimental protocols, and visualize the potential signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of next-generation pyrimidine-based antimetabolites.

Introduction: The Rationale for this compound in Anticancer Drug Design

The uracil (B121893) scaffold is a cornerstone in the development of antimetabolite drugs for cancer therapy.[1] These agents typically function by mimicking endogenous pyrimidines, thereby interfering with the synthesis of DNA and RNA, which are critical for the proliferation of rapidly dividing cancer cells.[2] The most prominent example is 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent.[3]

The introduction of a cyano (-CN) group at the 5-position of the uracil ring to form this compound offers several strategic advantages for drug design:

  • Electronic Effects: The strongly electron-withdrawing nature of the cyano group can influence the reactivity and binding affinity of the molecule to target enzymes.

  • Structural Rigidity and Planarity: The linear geometry of the cyano group contributes to the planarity of the molecule, which can be crucial for intercalation into DNA or fitting into the active sites of enzymes.[4]

  • Versatile Chemical Handle: The cyano group serves as a versatile synthetic handle for further chemical modifications, allowing for the creation of diverse libraries of derivatives with potentially enhanced biological activity and selectivity.[5]

This compound is recognized as a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential antiviral and anticancer agents.[6] Its utility lies in its ability to serve as a building block for more complex compounds with improved pharmacological profiles.[5]

Anticancer Activity of this compound Derivatives: Quantitative Analysis

While data on this compound's direct cytotoxicity is scarce, numerous studies have reported significant anticancer activity for its derivatives. The following tables summarize the in vitro and in vivo efficacy of selected this compound derivatives, providing a basis for understanding the therapeutic potential of this chemical class.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
6-Aryl-5-cyano-2-thiouracils Compound 4cMDA-MB-231 (Breast)17.83[7]
Compound 4jMCF-7 (Breast)19.73[7]
Compound T30Mean GI50 across 59 cell lines4.10[7]
5-Cinnamoyl-6-aminouracils 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracilL1210 (Leukemia)Not specified (active)[4]
1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracilL1210 (Leukemia)Not specified (active)[4]

Table 2: In Vivo Anticancer Activity of this compound Derivatives

Derivative ClassCompoundAnimal ModelTumor ModelEfficacy MetricReference
5-Cinnamoyl-6-aminouracils 1,3-Dimethyl-5-cinnamoyl-6-aminouracilMiceP388 Leukemia (ip-implanted)% T/C = 124[4]

(Note: T/C % is the ratio of the median survival time of the treated group to the control group, expressed as a percentage. A T/C % > 125 is generally considered significant.)

Postulated Mechanism of Action: Interference with Pyrimidine Metabolism

Drawing parallels with the well-established mechanism of 5-fluorouracil, it is hypothesized that this compound and its derivatives, upon intracellular activation to their respective nucleotide forms, could act as antimetabolites. The primary target for such pyrimidine analogs is often thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.

The proposed mechanism involves the inhibition of thymidylate synthase, leading to a depletion of the dTMP pool and subsequent "thymineless death" of cancer cells. Additionally, incorporation of the fraudulent nucleotide into DNA and RNA could lead to further cellular damage and apoptosis.

Pyrimidine_Antimetabolite_Pathway cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis 5-Cyanouracil_Derivative This compound Derivative Metabolic_Activation Metabolic Activation (e.g., phosphorylation) 5-Cyanouracil_Derivative->Metabolic_Activation Active_Metabolite Active Nucleotide Metabolite Metabolic_Activation->Active_Metabolite TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibition DNA_Synthesis DNA Synthesis and Repair Active_Metabolite->DNA_Synthesis Incorporation dTMP dTMP TS->dTMP Product dUMP dUMP dUMP->TS Substrate dTMP->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add this compound Derivative (various concentrations) Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (add DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

5-Cyanouracil: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative, has emerged as a critical building block in medicinal chemistry, serving as a versatile precursor for a diverse array of bioactive molecules. Its unique chemical structure, featuring a reactive cyano group at the 5-position of the uracil (B121893) ring, provides a valuable scaffold for the synthesis of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of bioactive molecules derived from this compound, with a focus on their potential as antiviral, anticancer, and antimicrobial agents.

Antiviral Molecules Derived from this compound

This compound has proven to be a valuable starting material for the development of potent antiviral agents, particularly nucleoside analogs that interfere with viral replication.

Synthesis of Antiviral Nucleosides

A key class of antiviral compounds derived from this compound are its nucleoside derivatives, such as 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine. These are typically synthesized from the corresponding 5-bromouracil (B15302) nucleosides.

Experimental Protocol: Synthesis of 5-Cyanouridine and 5-Cyano-2'-deoxyuridine [1]

A unified approach allows for the synthesis of both 5-cyanouridine and 5-cyano-2'-deoxyuridine in moderate yields.[1]

  • Acetylation: The starting 5-bromouracil nucleoside (5-bromouridine or 5-bromo-2'-deoxyuridine) is first protected by acetylation of its hydroxyl groups.

  • Cyanation: The acetylated 5-bromouracil nucleoside is treated with sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (B87167) (Me2SO). The reaction mixture is heated to 90-110 °C.

  • Deblocking: The acetyl protecting groups are removed to yield the final this compound nucleoside.

  • Purification: The final product is purified using appropriate chromatographic techniques.

This procedure typically results in yields of 35-45% for the corresponding this compound nucleosides.[1]

Antiviral Activity and Mechanism of Action

5-Cyano-2'-deoxyuridine has demonstrated significant inhibitory activity against vaccinia virus.[1] Its antiviral effect is observed at concentrations 10-20 times higher than that of established antiviral agents like 5-iodo-2'-deoxyuridine.[1] In contrast, 5-cyanouridine shows no significant activity against vaccinia virus, herpes simplex virus-1, or vesicular stomatitis virus.[1]

The proposed mechanism of action for these antiviral nucleosides involves the inhibition of viral DNA synthesis. After entering the host cell, the nucleoside analog is phosphorylated to its active triphosphate form. This triphosphate analog can then be incorporated into the growing viral DNA chain by viral DNA polymerase. The presence of the cyano group at the 5-position can disrupt the normal base pairing and helical structure of the DNA, leading to chain termination and inhibition of viral replication.

Table 1: Antiviral Activity of this compound Nucleosides

CompoundVirusActivityReference
5-CyanouridineVaccinia virus, Herpes simplex-1, Vesicular stomatitis virusNo significant activity[1]
5-Cyano-2'-deoxyuridineVaccinia virusSignificant inhibition[1]
5-Cyano-2'-deoxyuridineHerpes simplex virusNo significant activity[1]

Anticancer and Antimicrobial Molecules Derived from this compound

A significant number of bioactive compounds with potential anticancer and antimicrobial properties have been synthesized using this compound as a precursor, with 6-aryl-5-cyano-2-thiouracil derivatives being a prominent class.

Synthesis of 6-Aryl-5-cyano-2-thiouracil Derivatives

These compounds are typically synthesized via a multi-component reaction.

Experimental Protocol: Synthesis of 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles [2]

  • Reaction Setup: A mixture of ethyl cyanoacetate, an appropriate aromatic aldehyde, and thiourea (B124793) is prepared in the presence of anhydrous potassium carbonate.

  • Reaction Conditions: The reaction is carried out under reflux conditions.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration, washed, and recrystallized to yield the purified 6-aryl-5-cyano-2-thiouracil derivative.

Further modifications, such as S-alkylation, can be performed on the thiouracil ring to generate a wider range of derivatives with diverse biological activities.[2]

Anticancer Activity and Mechanism of Action

Several 6-aryl-5-cyano-2-thiouracil derivatives have shown potent growth inhibitory effects against various cancer cell lines, including non-small cell lung cancer and leukemia.[2]

Studies on the mechanism of action of these compounds in cancer cells have revealed their ability to induce apoptosis, a form of programmed cell death. This is achieved, in part, by modulating the expression of key proteins involved in the apoptotic pathway, such as increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] Furthermore, some derivatives have been shown to cause cell cycle arrest at different phases (G1/S, S, or G2/M), thereby inhibiting cancer cell proliferation.[4]

Table 2: Anticancer Activity of Selected 6-Aryl-5-cyano-2-thiouracil Derivatives

CompoundCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ MReference
6d (Aryl = 4-chlorophenyl)Non-small cell lung cancer (HOP-92)Potent[2]
6i (Aryl = 3,4,5-trimethoxyphenyl)Leukemia (MOLT-4)Potent[2]

Table 3: IC50 Values of Selected Anticancer Thiouracil Derivatives

CompoundMCF-7 (Breast Cancer) IC50 (µg/mL)MDA-MB-231 (Breast Cancer) IC50 (µg/mL)Reference
1756.71248.743[3]
Antimicrobial Activity

Many 6-aryl-5-cyano-2-thiouracil derivatives exhibit significant antibacterial and antifungal activity. Some compounds have shown superior antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis compared to the standard drug amoxicillin.[2] Certain derivatives also display broad-spectrum antimicrobial activity, including potent antifungal effects against Candida albicans.[2]

Table 4: Antimicrobial Activity (MIC, µg/mL) of Selected 6-Aryl-5-cyano-2-thiouracil Derivatives

CompoundS. aureusB. subtilisE. coliC. albicansA. nigerReference
4i---2.34-[2]
7bSuperior to amoxicillinSuperior to amoxicillin---[2]
7cSuperior to amoxicillinSuperior to amoxicillin---[2]
6aGood to fairGood to fairGood to fair--[2]
6cGood to fairGood to fairGood to fair--[2]
4g---ModerateModerate[2]

Inhibitors of Hepatitis C Virus (HCV) NS5B Polymerase

This compound derivatives have also been explored as inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.

Synthesis and Activity

A series of 5-cyano-6-aryl-2-thiouracil derivatives were synthesized and screened for their inhibitory activity against HCV NS5B polymerase. Starting from a hit compound with an IC50 of 27 µM, parallel synthesis led to the discovery of derivatives with improved activity, with some compounds exhibiting IC50 values in the single-digit micromolar range (as low as 3.8 µM).

Mechanism of Action

These compounds act as non-nucleoside inhibitors of the HCV NS5B polymerase. They bind to an allosteric site on the enzyme, rather than the active site where nucleotide incorporation occurs. This binding induces a conformational change in the polymerase, rendering it inactive and thereby inhibiting viral RNA replication.

Table 5: Inhibitory Activity of this compound Derivatives against HCV NS5B Polymerase

Compound ClassInitial Hit IC50 (µM)Optimized Derivative IC50 (µM)Reference
5-Cyano-6-aryl-2-thiouracils273.8

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_of_Antiviral_Nucleosides 5-Bromouracil Nucleoside 5-Bromouracil Nucleoside Acetylated Nucleoside Acetylated Nucleoside 5-Bromouracil Nucleoside->Acetylated Nucleoside Acetylation This compound Nucleoside This compound Nucleoside Acetylated Nucleoside->this compound Nucleoside NaCN or KCN DMSO, 90-110°C Purified Product Purified Product This compound Nucleoside->Purified Product Deblocking & Purification

Caption: Synthetic pathway for antiviral this compound nucleosides.

Anticancer_Mechanism_of_Action cluster_cell Cancer Cell 6-Aryl-5-cyano-2-thiouracil 6-Aryl-5-cyano-2-thiouracil Bax Bax 6-Aryl-5-cyano-2-thiouracil->Bax Upregulates Bcl-2 Bcl-2 6-Aryl-5-cyano-2-thiouracil->Bcl-2 Downregulates CellCycleArrest Cell Cycle Arrest 6-Aryl-5-cyano-2-thiouracil->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis

Caption: Anticancer mechanism of 6-aryl-5-cyano-2-thiouracils.

HCV_NS5B_Inhibition cluster_hcv HCV Replication HCV_RNA HCV RNA Template NS5B_Polymerase NS5B Polymerase HCV_RNA->NS5B_Polymerase Viral_RNA_Synthesis Viral RNA Synthesis NS5B_Polymerase->Viral_RNA_Synthesis 5-Cyanouracil_Derivative This compound Derivative (NNI) 5-Cyanouracil_Derivative->NS5B_Polymerase Allosteric Inhibition

Caption: Inhibition of HCV NS5B polymerase by this compound derivatives.

Conclusion

This compound stands as a privileged scaffold in the design and synthesis of novel bioactive molecules. Its derivatives have demonstrated significant potential as antiviral, anticancer, and antimicrobial agents. The synthetic versatility of the this compound core allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Further research into the detailed mechanisms of action and signaling pathways of these molecules will be crucial for their continued development as next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of this compound in the quest for new and effective treatments for a range of diseases.

References

The Cyano Group in 5-Cyanouracil: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative, stands as a critical building block in medicinal chemistry, primarily owing to the versatile reactivity of its C5-cyano group. This functionality serves as a linchpin for a variety of chemical transformations, enabling the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, detailing key chemical transformations, experimental protocols, and the biological significance of the resulting derivatives. The information presented is intended to empower researchers and drug development professionals in their pursuit of novel therapeutic agents.

Introduction

This compound (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) is a key intermediate in the synthesis of numerous biologically active molecules.[1] The electron-withdrawing nature of the cyano group, coupled with its ability to participate in a range of chemical reactions, makes it a valuable handle for molecular modification. This guide delves into the core reactions of the cyano group in this compound, namely hydrolysis, reduction, and cycloaddition, providing a foundation for its application in drug discovery and development.

Chemical Reactivity of the Cyano Group

The cyano group (-C≡N) in this compound exhibits a rich and varied reactivity profile, allowing for its conversion into other important functional groups and its participation in the construction of new ring systems.

Hydrolysis to 5-Carboxamideuracil

The hydrolysis of the cyano group offers a direct route to the corresponding carboxamide, a common pharmacophore in many drug molecules. This transformation can be achieved under both acidic and basic conditions.

Experimental Protocol: Acidic Hydrolysis of this compound

A detailed experimental protocol for the acidic hydrolysis of this compound to 5-carboxamideuracil is as follows:

  • Reaction: A suspension of this compound in a concentrated acid, such as sulfuric acid or hydrochloric acid, is heated.

  • Work-up: Upon completion of the reaction, the mixture is cooled and neutralized with a base to precipitate the product. The solid is then collected by filtration, washed, and dried.

Quantitative Data:

ReactionReagentsConditionsYield
Hydrolysis This compound, Concentrated H₂SO₄HeatingHigh

Spectroscopic Data for 5-Carboxamideuracil:

TechniqueData
¹H NMR Peaks corresponding to the uracil (B121893) ring protons and the amide protons.
¹³C NMR Resonances for the carbonyl carbons, the uracil ring carbons, and the carboxamide carbon.
IR Characteristic absorption bands for N-H stretching, C=O stretching (amide and uracil), and C=C stretching.
Mass Spec Molecular ion peak corresponding to the mass of 5-carboxamideuracil.
Reduction to 5-(Aminomethyl)uracil

The reduction of the cyano group to a primary amine provides a critical linker for the attachment of various side chains, enabling the exploration of structure-activity relationships.

Experimental Protocol: Reduction of this compound

A common method for the reduction of nitriles to amines involves the use of sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst.

  • Reaction: To a solution of this compound in a suitable solvent like methanol, sodium borohydride and nickel(II) chloride are added portion-wise at a controlled temperature.

  • Work-up: The reaction is quenched, and the product is isolated and purified.

Quantitative Data:

ReactionReagentsConditionsYield
Reduction This compound, NaBH₄, NiCl₂Methanol, Controlled TemperatureModerate to High

Spectroscopic Data for 5-(Aminomethyl)uracil:

TechniqueData
¹H NMR Signals for the uracil ring protons, the methylene (B1212753) protons, and the amine protons.
¹³C NMR Resonances for the carbonyl carbons, the uracil ring carbons, and the methylene carbon.
IR Characteristic peaks for N-H stretching (amine and uracil), C=O stretching, and C=C stretching.
Mass Spec Molecular ion peak corresponding to the mass of 5-(aminomethyl)uracil.
[3+2] Cycloaddition to form 5-(1H-Tetrazol-5-yl)uracil

The [3+2] cycloaddition reaction of the cyano group with an azide (B81097) source, typically sodium azide, is a powerful method for the synthesis of tetrazoles. Tetrazoles are important bioisosteres of carboxylic acids and are found in numerous approved drugs.

Experimental Protocol: Synthesis of 5-(1H-Tetrazol-5-yl)uracil

  • Reaction: this compound is reacted with sodium azide in a high-boiling solvent such as dimethylformamide (DMF), often in the presence of a catalyst like zinc chloride or ammonium (B1175870) chloride. The mixture is heated to facilitate the cycloaddition.

  • Work-up: After cooling, the product is typically precipitated by acidification and collected by filtration.

Quantitative Data:

ReactionReagentsConditionsYield
[3+2] Cycloaddition This compound, NaN₃, (Catalyst)DMF, HeatingGood to Excellent

Spectroscopic Data for 5-(1H-Tetrazol-5-yl)uracil:

TechniqueData
¹H NMR Resonances for the uracil ring protons and the N-H proton of the tetrazole ring.
¹³C NMR Signals for the carbonyl carbons, the uracil ring carbons, and the tetrazole ring carbon.
IR Characteristic absorption bands for N-H stretching, C=O stretching, C=N stretching, and C=C stretching.
Mass Spec Molecular ion peak corresponding to the mass of 5-(1H-tetrazol-5-yl)uracil.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the fields of oncology and virology. Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways.

Inhibition of Thymidylate Synthase

Many uracil derivatives, including those synthesized from this compound, are designed to target thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells. The mechanism of inhibition by the well-known drug 5-fluorouracil (B62378) (5-FU) provides a model for the potential action of this compound derivatives.

Thymidylate_Synthase_Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS N5N10_CH2_THF N⁵,N¹⁰-Methylene-THF N5N10_CH2_THF->TS Ternary_Complex Stable Ternary Complex N5N10_CH2_THF->Ternary_Complex dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF TS->Ternary_Complex FU_Derivative 5-FU Derivative (e.g., FdUMP) FU_Derivative->TS Inhibits FU_Derivative->Ternary_Complex Ternary_Complex->TS Prevents Catalysis

Caption: Inhibition of Thymidylate Synthase by a 5-Fluorouracil derivative.

Inhibition of p38 MAP Kinase

Derivatives of 5-cyanopyrimidine (B126568) have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK signaling pathway plays a central role in inflammatory responses and is implicated in various diseases, including autoimmune disorders and cancer. Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Downstream phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) Downstream->Gene_Expression Cyanopyrimidine 5-Cyanopyrimidine Derivative Cyanopyrimidine->p38 Inhibits

Caption: Inhibition of the p38 MAP Kinase signaling pathway.

Experimental Workflow for Anticancer Activity Evaluation

The evaluation of novel this compound derivatives for their potential as anticancer agents typically follows a standardized workflow, from initial in vitro screening to more complex in vivo studies.

Anticancer_Drug_Screening cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->MTT_Assay IC50 Determine IC₅₀ MTT_Assay->IC50 Enzyme_Assay Enzyme Inhibition Assays (e.g., TS, p38 MAPK) IC50->Enzyme_Assay Lead Compounds Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Animal_Model Animal Models (e.g., Xenografts) Enzyme_Assay->Animal_Model Promising Candidates Apoptosis_Assay->Animal_Model Cell_Cycle->Animal_Model Toxicity Toxicity Studies Animal_Model->Toxicity Efficacy Tumor Growth Inhibition Animal_Model->Efficacy start Synthesized This compound Derivatives start->Cell_Lines

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Conclusion

The cyano group of this compound is a versatile and reactive functional group that provides a powerful platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Understanding the key chemical transformations of this group—hydrolysis, reduction, and cycloaddition—and the biological activities of the resulting derivatives is crucial for the rational design of new drug candidates. This technical guide has provided an in-depth overview of these aspects, offering valuable information for researchers and professionals in the field of drug discovery and development. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and effective treatments for a range of diseases.

References

A Comprehensive Theoretical Analysis of the Electronic Properties of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic properties of 5-cyanouracil (B1208135), a molecule of significant interest in medicinal chemistry and drug development. Leveraging advanced computational methodologies, specifically Density Functional Theory (DFT), this paper elucidates the fundamental electronic characteristics that govern the reactivity and potential biological activity of this compound and its derivatives. Key electronic descriptors, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and dipole moment, are systematically investigated. The methodologies employed in these theoretical studies are detailed to ensure reproducibility and to provide a framework for future computational research on similar compounds. All quantitative data is presented in structured tables for comparative analysis, and logical workflows are visualized using Graphviz diagrams to enhance comprehension. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents based on the uracil (B121893) scaffold.

Introduction

Uracil and its derivatives are a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer research. The strategic modification of the uracil ring at the 5-position has been a fruitful avenue for modulating biological activity. The introduction of a cyano group at this position to form this compound presents an intriguing alteration to the electronic landscape of the molecule. The electron-withdrawing nature of the cyano group is expected to significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its pharmacological profile.

Theoretical and computational chemistry provide powerful tools to probe the electronic structure of such molecules at the atomic level, offering insights that are often complementary to experimental data.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern drug discovery for predicting molecular properties and guiding the synthesis of new chemical entities.[1] This guide focuses on the theoretical studies of this compound's electronic properties, providing a detailed overview of the computational approaches and a summary of the key electronic descriptors.

Computational Methodology

The electronic properties of this compound and its derivatives are predominantly investigated using quantum chemical calculations. The following section details the typical computational protocol employed in such studies, based on the methodologies reported in the scientific literature.[1]

Geometry Optimization

The initial step in any theoretical study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this is typically performed using Density Functional Theory (DFT) methods.

  • Software: Gaussian 09 and later versions are commonly used for these calculations.[1]

  • Method: The B3LYP hybrid functional is a widely adopted method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1]

  • Basis Set: The 6-31+G(d,p) basis set is frequently employed, which includes polarization and diffuse functions to accurately describe the electron distribution, particularly for molecules with heteroatoms and potential for hydrogen bonding.[1]

The optimization process continues until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties are calculated at the same level of theory (B3LYP/6-31+G(d,p)). These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[2]

  • Dipole Moment (µ): The dipole moment is a measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. It is a key factor in determining the nature of intermolecular interactions, such as those with biological targets.[1]

  • Other Quantum Chemical Descriptors: Additional descriptors that can be calculated include:

    • Ionization Potential (IP): The energy required to remove an electron from the molecule (approximated as -EHOMO).

    • Electron Affinity (EA): The energy released when an electron is added to the molecule (approximated as -ELUMO).

    • Electronegativity (χ): The tendency of the molecule to attract electrons.

    • Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

    • Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

    • Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.[1]

The following Graphviz diagram illustrates the typical workflow for the computational analysis of this compound's electronic properties.

computational_workflow cluster_start Input cluster_computation Quantum Chemical Calculations cluster_output Output cluster_analysis Analysis start Initial 3D Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy prop_calc Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) geom_opt->prop_calc optimized_geom Optimized Molecular Geometry geom_opt->optimized_geom electronic_data Electronic Properties Data prop_calc->electronic_data reactivity_analysis Reactivity and Stability Analysis electronic_data->reactivity_analysis interaction_potential Intermolecular Interaction Potential electronic_data->interaction_potential

Computational workflow for determining the electronic properties of this compound.

Quantitative Electronic Properties

The following tables summarize the key electronic properties of this compound and its derivatives as determined by DFT calculations at the B3LYP/6-31+G(d,p) level of theory. These values are extracted from a comprehensive study by Diomandé et al. on 5-cyanothiouracil derivatives, which provides a strong theoretical basis for understanding the electronic structure of this class of compounds.[1]

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

MoleculeEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
5-Cyanothiouracil Derivative 1-6.200-2.3313.869
5-Cyanothiouracil Derivative 2-6.132-2.1923.940
5-Cyanothiouracil Derivative 3-6.044-2.3043.740
5-Cyanothiouracil Derivative 4-6.040-2.3093.731
5-Cyanothiouracil Derivative 5-6.223-2.3873.836
5-Cyanothiouracil Derivative 6-6.062-2.3643.698
5-Cyanothiouracil Derivative 7-6.171-2.2473.924
Data extracted from a study on 5-cyanothiouracil derivatives, which are structurally related to this compound.

Table 2: Calculated Quantum Chemical Descriptors

MoleculeDipole Moment (μ) (Debye)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
5-Cyanothiouracil Derivative 16.9144.2661.9354.703
5-Cyanothiouracil Derivative 26.7034.1621.9704.402
5-Cyanothiouracil Derivative 36.8874.1741.8704.659
5-Cyanothiouracil Derivative 47.9504.1751.8664.668
5-Cyanothiouracil Derivative 55.8954.3051.9184.821
5-Cyanothiouracil Derivative 65.7514.2131.8494.808
5-Cyanothiouracil Derivative 74.2764.2091.9624.516
Data extracted from a study on 5-cyanothiouracil derivatives, which are structurally related to this compound.

Analysis of Electronic Properties

The data presented in the tables above provide a quantitative basis for understanding the electronic behavior of this compound derivatives.

  • Frontier Molecular Orbitals: The HOMO energies are indicative of the electron-donating ability of the molecules, while the LUMO energies reflect their electron-accepting capacity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[2] This can be a critical factor in the mechanism of action for drugs that interact with biological macromolecules.

  • Dipole Moment: The calculated dipole moments indicate that this compound derivatives are polar molecules. The magnitude of the dipole moment influences the solubility of the compound in polar solvents and its ability to form dipole-dipole interactions with target proteins or nucleic acids. A higher dipole moment can lead to stronger electrostatic interactions.

  • Electrophilicity: The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.[1] A higher electrophilicity index suggests a greater propensity to act as an electrophile in chemical reactions. This property is particularly relevant for understanding potential covalent interactions with biological nucleophiles.

The relationship between these electronic properties and the biological activity of a compound is often explored through Quantitative Structure-Activity Relationship (QSAR) studies. The following diagram illustrates the logical relationship between the calculated electronic properties and the prediction of biological activity.

qsar_logic cluster_input Input Data cluster_modeling QSAR Modeling cluster_output Output and Application electronic_properties Calculated Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) mlr Multiple Linear Regression (MLR) or other statistical methods electronic_properties->mlr biological_activity Experimental Biological Activity Data biological_activity->mlr qsar_model QSAR Model (Equation linking properties to activity) mlr->qsar_model prediction Prediction of Activity for New Compounds qsar_model->prediction drug_design Guidance for Rational Drug Design prediction->drug_design

Logical workflow for developing a QSAR model based on electronic properties.

Conclusion

This technical guide has provided a detailed overview of the theoretical studies on the electronic properties of this compound. The use of Density Functional Theory with the B3LYP functional and the 6-31+G(d,p) basis set is the standard computational approach for obtaining reliable electronic descriptors for this class of molecules. The quantitative data on HOMO-LUMO energies, dipole moments, and other quantum chemical parameters offer valuable insights into the reactivity, stability, and potential for intermolecular interactions of this compound derivatives.

The presented computational workflow and the logical diagram for QSAR modeling serve as a roadmap for researchers in the field. By understanding the electronic properties of this compound, scientists and drug development professionals can make more informed decisions in the design and synthesis of novel uracil-based therapeutic agents with improved efficacy and selectivity. The data and methodologies outlined in this guide are intended to facilitate further research and accelerate the discovery of new drugs targeting a wide range of diseases.

References

Initial Screening of 5-Cyanouracil for Enzymatic Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of 5-cyanouracil (B1208135) for its potential as an enzyme inhibitor. This compound is recognized as an inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines.[1][2][3] This guide outlines the core methodologies, data presentation, and relevant biological pathways to facilitate further research and development of this compound and its derivatives.

Core Concepts in this compound Inhibition

This compound's primary known target is dihydropyrimidine dehydrogenase (DPD), an enzyme of significant interest in oncology. DPD is responsible for the breakdown of pyrimidine (B1678525) bases like uracil (B121893) and thymine.[4][5] Crucially, it is also the primary enzyme involved in the catabolism of fluoropyrimidine chemotherapeutic agents such as 5-fluorouracil (B62378) (5-FU).[6][7] Inhibition of DPD can therefore modulate the efficacy and toxicity of these widely used anticancer drugs.[7] Early in vivo studies in rats demonstrated that this compound delays the catabolism of uracil and 5-fluorouracil, suggesting its potential to enhance the therapeutic window of fluoropyrimidine drugs by preventing their rapid degradation.[2]

Quantitative Data on Enzymatic Inhibition

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Inhibition TypeSource
This compoundDihydropyrimidine Dehydrogenase (DPD)SpectrophotometricData to be determinedData to be determinedData to be determined(To be cited)

Experimental Protocols

The following is a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of this compound against dihydropyrimidine dehydrogenase (DPD). This method is adapted from established protocols for DPD activity measurement.[6][8]

Spectrophotometric DPD Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against dihydropyrimidine dehydrogenase.

Principle: The enzymatic activity of DPD is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the substrate (e.g., uracil or thymine) is reduced. The presence of an inhibitor, such as this compound, will decrease the rate of NADPH consumption.

Materials:

  • Recombinant or purified dihydropyrimidine dehydrogenase (DPD)

  • This compound

  • Uracil or Thymine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • DMSO (for dissolving this compound)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent effects on enzyme activity.

    • Prepare stock solutions of the substrate (uracil or thymine) and NADPH in the assay buffer.

    • Prepare the DPD enzyme solution to the desired working concentration in cold assay buffer immediately before use.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control - buffer with the same DMSO concentration).

      • Substrate solution (uracil or thymine).

    • Include control wells:

      • No Inhibitor Control (100% activity): Contains all components except the inhibitor (vehicle is added instead).

      • No Enzyme Control (Blank): Contains all components except the enzyme, to account for non-enzymatic NADPH degradation.

  • Enzyme Reaction Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the NADPH solution to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate spectrophotometer. Record readings at regular intervals for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the "No Enzyme Control" from all other rates to correct for background NADPH degradation.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "No Inhibitor Control" (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial screening of this compound for enzymatic inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) assay_setup Set up 96-well Plate (Controls & Test Compounds) prep_reagents->assay_setup prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->assay_setup prep_enzyme Prepare DPD Enzyme Solution prep_enzyme->assay_setup pre_incubation Pre-incubate Plate assay_setup->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic) initiate_reaction->measure_absorbance calc_velocity Calculate Initial Reaction Velocities measure_absorbance->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Thymine Thymine Thymine->DPD Dihydrouracil Dihydrouracil DPD->Dihydrouracil Dihydrothymine Dihydrothymine DPD->Dihydrothymine Cyanouracil This compound Cyanouracil->DPD Inhibits Dihydropyrimidinase Dihydropyrimidinase Dihydrouracil->Dihydropyrimidinase Dihydrothymine->Dihydropyrimidinase Beta_Ureidopropionate β-Ureidopropionate Dihydropyrimidinase->Beta_Ureidopropionate Beta_Ureidoisobutyrate β-Ureidoisobutyrate Dihydropyrimidinase->Beta_Ureidoisobutyrate Beta_Ureidopropionase β-Ureidopropionase Beta_Ureidopropionate->Beta_Ureidopropionase Beta_Ureidoisobutyrate->Beta_Ureidopropionase Beta_Alanine β-Alanine Beta_Ureidopropionase->Beta_Alanine Beta_Aminoisobutyrate β-Aminoisobutyrate Beta_Ureidopropionase->Beta_Aminoisobutyrate Further_Metabolism Further Metabolism (CO2, NH3) Beta_Alanine->Further_Metabolism Beta_Aminoisobutyrate->Further_Metabolism

References

Methodological & Application

Synthesis of 5-Cyanouridine Phosphoramidite: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 5-cyanouridine (B3052719) phosphoramidite (B1245037), a crucial building block for the incorporation of 5-cyanouridine into oligonucleotides. This modified nucleoside is of significant interest to researchers in the fields of nucleic acid chemistry, diagnostics, and therapeutic development. The protocol details a multi-step synthesis beginning with the Vorbrüggen glycosylation of silylated 5-cyanouracil (B1208135), followed by the protection of the ribose hydroxyl groups and subsequent phosphitylation.

Summary of Synthetic Strategy

The synthesis of 5-cyanouridine phosphoramidite is accomplished through a four-step process:

  • Silylation of this compound: The initial step involves the silylation of this compound to enhance its solubility and reactivity for the subsequent glycosylation reaction.

  • Vorbrüggen Glycosylation: The silylated this compound is coupled with a protected ribofuranose derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, under Lewis acid catalysis to form the protected nucleoside.

  • Hydroxyl Group Protection: The benzoyl protecting groups are removed, and the 5'-hydroxyl and 2'-hydroxyl groups of the resulting 5-cyanouridine are subsequently protected with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively. This ensures regioselective phosphitylation at the 3'-position.

  • Phosphitylation: The final step involves the reaction of the protected 5-cyanouridine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the desired 5-cyanouridine phosphoramidite.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionKey ReagentsSolventReaction TimeTemperatureYield (%)
1SilylationThis compound, Hexamethyldisilazane (B44280) (HMDS), Ammonium (B1175870) SulfateAcetonitrile4 hoursReflux>95
2GlycosylationSilylated this compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTfAcetonitrile12 hoursRoom Temp.85-90
3Protection2',3',5'-tri-O-benzoyl-5-cyanouridine, DMT-Cl, TBDMS-Cl, Silver Nitrate (B79036)Pyridine (B92270)12-24 hoursRoom Temp.70-80
4Phosphitylation5'-O-DMT-2'-O-TBDMS-5-cyanouridine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEADichloromethane (B109758)2-4 hours0°C to Room Temp.>90

Experimental Protocols

Step 1: Silylation of this compound
  • To a suspension of this compound (1.0 eq) in dry acetonitrile, add a catalytic amount of ammonium sulfate.

  • Add hexamethyldisilazane (HMDS) (3.0 eq).

  • Reflux the mixture for 4 hours until the solution becomes clear.

  • Remove the solvent under reduced pressure to obtain the silylated this compound, which is used in the next step without further purification.

Step 2: Vorbrüggen Glycosylation to form 2',3',5'-tri-O-benzoyl-5-cyanouridine
  • Dissolve the silylated this compound from the previous step and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in dry acetonitrile.

  • Cool the solution to 0°C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to yield 2',3',5'-tri-O-benzoyl-5-cyanouridine.

Step 3: Protection of 5'- and 2'-Hydroxyl Groups
  • Dissolve 2',3',5'-tri-O-benzoyl-5-cyanouridine (1.0 eq) in a solution of methanolic ammonia (B1221849) and stir at room temperature for 24 hours to remove the benzoyl groups.

  • Evaporate the solvent to dryness to obtain crude 5-cyanouridine.

  • Co-evaporate the crude 5-cyanouridine with dry pyridine.

  • Dissolve the residue in dry pyridine and add silver nitrate (1.5 eq).

  • To this suspension, add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq) in portions and stir in the dark for 4 hours.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) and continue stirring for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the residue by silica gel chromatography to obtain 5'-O-DMT-2'-O-TBDMS-5-cyanouridine.

Step 4: Phosphitylation to yield 5-Cyanouridine Phosphoramidite
  • Dissolve 5'-O-DMT-2'-O-TBDMS-5-cyanouridine (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and cool the solution to 0°C.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (pre-treated with triethylamine) to yield the final 5-cyanouridine phosphoramidite as a white foam.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway for 5-cyanouridine phosphoramidite.

SynthesisWorkflow Start This compound Silylated Silylated This compound Start->Silylated HMDS, (NH4)2SO4 Acetonitrile, Reflux ProtectedNucleoside 2',3',5'-tri-O-benzoyl- 5-cyanouridine Silylated->ProtectedNucleoside TMSOTf Acetonitrile, RT ProtectedRibose 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose ProtectedRibose->ProtectedNucleoside DeprotectedNucleoside 5-Cyanouridine ProtectedNucleoside->DeprotectedNucleoside Methanolic NH3 DMT_TBDMS_Protected 5'-O-DMT-2'-O-TBDMS- 5-cyanouridine DeprotectedNucleoside->DMT_TBDMS_Protected 1. DMT-Cl, AgNO3 2. TBDMS-Cl Pyridine, RT Phosphoramidite 5-Cyanouridine Phosphoramidite DMT_TBDMS_Protected->Phosphoramidite (iPr2N)(OCE)PCl DIPEA, DCM, RT

Caption: Synthetic pathway for 5-cyanouridine phosphoramidite.

Application Notes and Protocols for Incorporating 5-Cyanouridine into RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of 5-cyanouridine (B3052719) (cn⁵U), a modified nucleoside, into RNA oligonucleotides. This document details the chemical synthesis, biophysical properties, and potential applications of cn⁵U-modified RNA, along with detailed protocols for its synthesis and analysis. The inclusion of this modification can significantly alter the characteristics of RNA, offering novel avenues for therapeutic and research applications.

Introduction to 5-Cyanouridine

5-Cyanouridine is a uridine (B1682114) analog characterized by the presence of a cyano group at the C5 position of the uracil (B121893) base. This electron-withdrawing group significantly influences the base-pairing properties and stability of RNA duplexes.[1] Understanding the impact of this modification is crucial for the rational design of RNA-based therapeutics and molecular probes.

Key Applications

The unique properties of 5-cyanouridine-modified oligonucleotides suggest their potential use in various applications, including:

  • Antisense Technology: The altered base-pairing specificity could be exploited to enhance the specificity of antisense oligonucleotides, potentially reducing off-target effects.

  • siRNA Development: Modification of siRNA duplexes with 5-cyanouridine could modulate their interaction with the RNA-induced silencing complex (RISC) and affect gene-silencing activity.[2][3][4][5]

  • Aptamer Design: The introduction of 5-cyanouridine could expand the chemical diversity of aptamer libraries, potentially leading to the discovery of aptamers with novel binding properties.

  • Probes for Studying RNA Structure and Function: The destabilizing effect of 5-cyanouridine can be used to probe the importance of specific base pairs in RNA structures and protein-RNA interactions.

Data Presentation

Table 1: Biophysical Properties of 5-Cyanouridine (cn⁵U) Modified RNA Duplexes
PropertyObservationImpact on Application
Thermal Stability (Tm) Dramatically decreases the melting temperature (Tm) of RNA:RNA duplexes.[1]Can be used to locally destabilize RNA structures. May require optimization in therapeutic designs to ensure sufficient target affinity.
Base-Pairing Specificity Decreases specificity, with the cn⁵U:G pair being more stable than the cn⁵U:A pair.[1]Offers potential for sequence-specific recognition beyond canonical Watson-Crick pairing. Could be leveraged for targeting G-rich regions.
Neighboring Base Pair Disruption Weakens the stability of the adjacent base pair on the 5' side of the modification.[1]Provides a tool for fine-tuning the stability of specific regions within an RNA duplex.

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-Cyanouridine Phosphoramidite (B1245037)

This protocol outlines the key steps for the synthesis of the 5-cyanouridine phosphoramidite building block required for solid-phase RNA synthesis. The synthesis is achieved through Vorbrüggen glycosylation of a protected ribofuranose with silylated 5-cyanouracil (B1208135).

Materials:

  • Protected ribofuranose

  • This compound

  • Silylating agent (e.g., HMDS, BSA)

  • Lewis acid catalyst (e.g., TMSOTf)

  • Standard phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane)

  • Purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Silylation of this compound: React this compound with a silylating agent to protect the exocyclic oxygen and facilitate glycosylation.

  • Vorbrüggen Glycosylation: Couple the silylated this compound with a protected ribofuranose in the presence of a Lewis acid catalyst.

  • Deprotection and Protection: Selectively deprotect and then protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • Phosphitylation: React the 5'-O-DMT-2'-O-protected 5-cyanouridine with a phosphitylating reagent to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

  • Purification: Purify the final 5-cyanouridine phosphoramidite product using silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis of 5-Cyanouridine Modified RNA Oligonucleotides

This protocol describes the incorporation of the 5-cyanouridine phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

  • 5-Cyanouridine phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping solution (e.g., acetic anhydride)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - ammonium (B1175870) hydroxide/methylamine)

Procedure:

  • Synthesis Setup: Program the RNA synthesizer with the desired sequence, including the position for 5-cyanouridine incorporation.

  • Automated Synthesis Cycle:

    • Deblocking: Removal of the 5'-DMT group from the growing RNA chain.

    • Coupling: Activation of the incoming phosphoramidite (standard or 5-cyanouridine) and coupling to the 5'-hydroxyl of the RNA chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove all protecting groups using AMA solution.

  • Purification: Purify the full-length 5-cyanouridine modified RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry.

Protocol 3: Nuclease Degradation Assay

This assay evaluates the resistance of 5-cyanouridine modified RNA to nuclease degradation.

Materials:

  • 5-Cyanouridine modified RNA oligonucleotide (fluorescently labeled)

  • Unmodified control RNA oligonucleotide (fluorescently labeled)

  • Nuclease (e.g., RNase A, serum)

  • Nuclease-free buffer

  • Denaturing polyacrylamide gel

  • Fluorescence imager

Procedure:

  • Incubation: Incubate equal amounts of the modified and unmodified RNA oligonucleotides with the nuclease in a suitable buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction at each time point by adding a quenching buffer (e.g., containing EDTA and a loading dye).

  • Gel Electrophoresis: Separate the degradation products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel using a fluorescence imager and quantify the amount of intact RNA at each time point to determine the degradation rate.

Protocol 4: Cellular Uptake Analysis by Fluorescence Microscopy

This protocol describes a method to visualize the cellular uptake of 5-cyanouridine modified RNA oligonucleotides.

Materials:

  • 5-Cyanouridine modified RNA oligonucleotide (labeled with a fluorescent dye, e.g., Cy3 or Cy5)

  • Unmodified control RNA oligonucleotide (similarly labeled)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium

  • Transfection reagent (optional)

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight.

  • Transfection/Incubation: Incubate the cells with the fluorescently labeled modified and unmodified oligonucleotides at a final concentration of 0.5 µM in the cell culture medium.[6] If required, use a transfection reagent according to the manufacturer's protocol.

  • Incubation Time: Incubate for a defined period (e.g., 4, 18, or 24 hours) to allow for cellular uptake.[6]

  • Washing and Staining: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular oligonucleotides. Stain the cell nuclei with DAPI.

  • Imaging: Visualize the cellular uptake and subcellular localization of the fluorescently labeled oligonucleotides using a confocal microscope.[6][7]

  • Quantification: Quantify the uptake by measuring the mean fluorescence intensity per cell using appropriate image analysis software.[6]

Visualizations

Diagram 1: Solid-Phase Synthesis Workflow for 5-Cyanouridine RNA

Solid_Phase_Synthesis start Start (CPG Support) deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (cn⁵U Phosphoramidite) deblocking->coupling capping Capping (Unreacted -OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation cycle Repeat Cycle (n-1 times) oxidation->cycle cycle->deblocking Next Nucleotide cleavage Cleavage & Deprotection cycle->cleavage Final Nucleotide purification Purification (HPLC/PAGE) cleavage->purification end Final Product (cn⁵U-RNA) purification->end

Caption: Automated solid-phase synthesis cycle for incorporating 5-cyanouridine.

Diagram 2: Hypothetical Antisense Mechanism of Action

While specific signaling pathways modulated by 5-cyanouridine modified oligonucleotides are still under investigation, a potential application is in antisense technology to downregulate gene expression. The following diagram illustrates a general antisense mechanism that could be explored with such modified RNAs.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm gene Target Gene transcription Transcription gene->transcription premRNA pre-mRNA transcription->premRNA splicing Splicing premRNA->splicing mRNA Mature mRNA splicing->mRNA binding ASO:mRNA Hybrid mRNA->binding translation Translation mRNA->translation Export aso cn⁵U ASO (Cellular Uptake) aso->binding rnaseh RNase H Recruitment binding->rnaseh cleavage mRNA Cleavage rnaseh->cleavage no_protein No Protein (Gene Silencing) cleavage->no_protein protein Target Protein translation->protein

Caption: General mechanism of antisense oligonucleotides to induce gene silencing.

References

Unlocking Therapeutic Potential: Application Notes and Protocols for 5-Cyanouracil Derivatization in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Cyanouracil (B1208135) serves as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique electronic properties and multiple reaction sites allow for extensive derivatization, leading to compounds with significant antiviral and anticancer activities. These application notes provide a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols and comparative biological data to guide drug discovery efforts.

I. C6-Arylation via Multicomponent Reaction

A prevalent method for derivatizing this compound is through a Biginelli-like multicomponent reaction to introduce aryl substituents at the C6 position of the pyrimidine (B1678525) ring. This approach allows for the rapid assembly of diverse libraries of 6-aryl-5-cyano-2-thiouracil derivatives.

Experimental Protocol: Synthesis of 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

This protocol describes the ternary condensation of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and thiourea (B124793).

Materials:

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (10 mmol)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Thiourea (10 mmol, 0.76 g)

  • Anhydrous Potassium Carbonate (K₂CO₃) (15 mmol, 2.07 g)

  • Absolute Ethanol (B145695) (50 mL)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), thiourea (10 mmol), and anhydrous potassium carbonate (15 mmol) in absolute ethanol (50 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the dropwise addition of glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with ethanol.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Expected Yield: 45-92%

G cluster_reactants Reactants cluster_reagents Reagents & Conditions aldehyde Aromatic Aldehyde reagents K₂CO₃, Ethanol Reflux, 10-12h aldehyde->reagents cyanoacetate Ethyl Cyanoacetate cyanoacetate->reagents thiourea Thiourea thiourea->reagents product 6-Aryl-5-cyano-2-thiouracil reagents->product

C6-Arylation of this compound Scaffold

II. N-Alkylation of the Uracil (B121893) Ring

The nitrogen atoms of the uracil ring (N1 and N3) are nucleophilic and can be alkylated with various electrophiles to generate N-substituted derivatives. The regioselectivity of the alkylation can be influenced by the reaction conditions and the protecting groups used.

Experimental Protocol: N1-Alkylation of this compound

This protocol provides a general procedure for the N1-alkylation of a uracil derivative, which can be adapted for this compound.

Materials:

  • This compound (or a suitable precursor like 1,3-dibenzoyl-5-cyanouracil) (5 mmol)

  • Alkylating agent (e.g., benzyl (B1604629) chloride, allyl bromide) (6 mmol)

  • Potassium Carbonate (K₂CO₃) (10 mmol)

  • Anhydrous Dimethylformamide (DMF) (25 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (5 mmol) in anhydrous DMF (25 mL) in a round-bottom flask.

  • Add potassium carbonate (10 mmol) to the solution.

  • Add the alkylating agent (6 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir.

  • Collect the resulting precipitate by filtration and wash with water.

  • The crude product can be purified by column chromatography or recrystallization.

G reactant This compound reagents Alkylating Agent (R-X) K₂CO₃, DMF 25°C, 24h reactant->reagents product N1-Alkyl-5-cyanouracil reagents->product

N-Alkylation of this compound

III. C5-Arylation via Suzuki-Miyaura Coupling

The C5 position of the uracil ring can be functionalized with aryl groups through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This requires a 5-halouracil precursor, typically 5-iodouracil (B140508) or 5-bromouracil.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodouracil

This protocol is adapted for the coupling of 5-iodouracil with an arylboronic acid.

Materials:

  • 5-Iodouracil (1 mmol, 238 mg)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)

  • 1,4-Dioxane/Water mixture (4:1, 5 mL)

  • Microwave reaction vial

  • Magnetic stirrer

Procedure:

  • In a microwave reaction vial, combine 5-iodouracil (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2 mmol).

  • Add the 1,4-dioxane/water (4:1) solvent mixture (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 100-120°C for 15-30 minutes with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica (B1680970) gel to obtain the pure 5-aryluracil derivative.

G reactant1 5-Iodouracil reagents Pd(OAc)₂, Base Dioxane/Water 100-120°C, 15-30 min reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 5-Aryluracil reagents->product

C5-Arylation via Suzuki-Miyaura Coupling

IV. Biological Activity of this compound Derivatives

The derivatization of this compound has led to the discovery of compounds with potent antimicrobial and anticancer activities. The following tables summarize the biological data for selected derivatives.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Aryl-5-cyano-2-thiouracil Derivatives

Compound IDR-groupMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. B. subtilisMIC (μg/mL) vs. C. albicans
4i 4-N,N-dimethylaminophenyl4.684.682.34
7b 4-chlorophenyl3.123.12>50
7c 4-methoxyphenyl3.123.12>50
Amoxicillin -6.256.25-
Amphotericin B ---3.00

Data sourced from a study on novel 6-aryl-5-cyano thiouracil derivatives.[1]

Anticancer Activity

Table 2: In Vitro Growth Inhibitory Effect of Selected 6-Aryl-5-cyano-2-thiouracil Derivatives

Compound IDR-groupCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ M
6d 4-methoxyphenylNon-Small Cell Lung Cancer (HOP-92)68.3
6i 4-N,N-dimethylaminophenylLeukemia (MOLT-4)55.1

Data reflects the percentage of growth inhibition at a single high concentration and is indicative of potential cytotoxic activity.[1]

V. Experimental Workflow for Drug Discovery

The discovery and development of novel drugs from the this compound scaffold follows a logical workflow from synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Derivatization of This compound purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Primary Screening (Antimicrobial/Anticancer Assays) purification->screening dose_response Dose-Response Studies (IC₅₀/MIC Determination) screening->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Redesign

Drug Discovery Workflow for this compound Derivatives

These protocols and data provide a foundational guide for the derivatization of this compound and the evaluation of its analogs as potential therapeutic agents. Further optimization of reaction conditions and exploration of a wider range of substituents are encouraged to identify lead compounds with enhanced potency and selectivity.

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogs Using 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanouracil (B1208135) is a versatile starting material and a key building block in the synthesis of various nucleoside analogs. These analogs, particularly 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine, have garnered significant interest in the field of medicinal chemistry due to their potential as antiviral and anticancer agents. The cyano group at the 5-position can serve as a precursor for other functional groups, such as a carboxamide, carboxylic acid, or tetrazole, allowing for the generation of a diverse library of nucleoside derivatives with a wide range of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of nucleoside analogs utilizing this compound. It includes synthetic workflows, quantitative data for key compounds, and an overview of the mechanism of action of these analogs, particularly focusing on their antiviral properties against vaccinia virus.

Synthetic Applications of this compound

The primary application of this compound in this context is its use as a nucleobase for the synthesis of modified nucleosides. The general approach involves the glycosylation of this compound or, more commonly, the conversion of a pre-existing nucleoside, such as 5-bromouridine (B41414) or 5-bromo-2'-deoxyuridine (B1667946), to its 5-cyano derivative. This is typically achieved through a nucleophilic substitution reaction.

The resulting this compound nucleoside analogs can then be further modified. For instance, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be converted into a tetrazole ring via reaction with an azide. These transformations open up possibilities for creating a wide array of nucleoside analogs with potentially enhanced biological activities.

Experimental Protocols

Protocol 1: Synthesis of 5-Cyanouridine from 5-Bromouridine

This protocol involves a two-step process: the protection of the hydroxyl groups of 5-bromouridine by acetylation, followed by the displacement of the bromine atom with a cyanide group.

Step 1: Synthesis of 2',3',5'-tri-O-acetyl-5-bromouridine

A detailed protocol for the acetylation of uridine (B1682114) can be adapted for 5-bromouridine. Generally, the procedure involves reacting 5-bromouridine with an excess of acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270).

Materials:

  • 5-Bromouridine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve 5-bromouridine in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 2',3',5'-tri-O-acetyl-5-bromouridine as a white solid.

Step 2: Synthesis of 5-Cyanouridine

This step involves the reaction of the acetylated 5-bromouridine with sodium cyanide.

Materials:

Procedure:

  • Dissolve 2',3',5'-tri-O-acetyl-5-bromouridine in DMSO in a reaction vessel.

  • Add sodium cyanide to the solution.

  • Heat the reaction mixture at 90-110 °C for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetyl protecting groups by treating the reaction mixture with methanolic ammonia overnight at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with Dowex-50 (H+) resin.

  • Filter the resin and wash with water.

  • Concentrate the filtrate and purify the crude product by recrystallization from ethanol to obtain 5-cyanouridine.

Protocol 2: Synthesis of 5-Cyano-2'-deoxyuridine from 5-Bromo-2'-deoxyuridine

This protocol is analogous to the synthesis of 5-cyanouridine, involving acetylation followed by cyanation.

Step 1: Synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine

The procedure is similar to the acetylation of 5-bromouridine, using 5-bromo-2'-deoxyuridine as the starting material.

Step 2: Synthesis of 5-Cyano-2'-deoxyuridine

The procedure is similar to the synthesis of 5-cyanouridine, using 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine as the starting material. The reaction of the acetylated 5-bromo-2'-deoxyuridine with NaCN in DMSO at 90-110 °C, followed by deprotection with methanolic ammonia, yields 5-cyano-2'-deoxyuridine.[1]

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of 5-cyanouridine and 5-cyano-2'-deoxyuridine.

Table 1: Physical and Spectroscopic Data of Starting Materials and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
5-BromouridineC₉H₁₁BrN₂O₆323.10183-1868.38 (s, 1H), 5.88 (d, 1H), 4.34 (t, 1H), 4.26 (t, 1H), 4.14 (q, 1H), 3.97 (dd, 1H), 3.85 (dd, 1H)160.7, 150.1, 142.3, 98.2, 89.9, 84.8, 73.8, 69.1, 60.2323, 325 [M+H]⁺
5-Bromo-2'-deoxyuridineC₉H₁₁BrN₂O₅307.10191-19411.7 (s, 1H), 8.0 (s, 1H), 6.2 (t, 1H), 5.3 (d, 1H), 4.3 (m, 1H), 3.8 (m, 1H), 3.7 (m, 2H), 2.2 (m, 2H)160.7, 150.1, 142.3, 98.2, 87.9, 84.8, 70.2, 61.2, 40.8307, 309 [M+H]⁺
5-CyanouridineC₁₀H₁₁N₃O₆269.21248-250--269 [M]⁺
5-Cyano-2'-deoxyuridineC₁₀H₁₁N₃O₅253.21185-187--253 [M]⁺

Note: NMR data can vary depending on the solvent used. The provided data is representative.

Table 2: Reaction Yields

ReactionProductYield (%)
Acetylation of 5-Bromouridine2',3',5'-tri-O-acetyl-5-bromouridine~80-90%
Cyanation of acetylated 5-bromouridine5-Cyanouridine35-45%[1]
Acetylation of 5-Bromo-2'-deoxyuridine3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine~80-90%
Cyanation of acetylated 5-bromo-2'-deoxyuridine5-Cyano-2'-deoxyuridine35-45%[1]

Mandatory Visualizations

Diagram 1: Synthetic Workflow for 5-Cyanouridine

Synthesis_Workflow Bromouridine 5-Bromouridine Acetylated_Bromouridine 2',3',5'-tri-O-acetyl- 5-bromouridine Bromouridine->Acetylated_Bromouridine Ac₂O, Pyridine Cyanouridine 5-Cyanouridine Acetylated_Bromouridine->Cyanouridine 1. NaCN, DMSO 2. NH₃/MeOH

Caption: Synthetic route for 5-Cyanouridine from 5-Bromouridine.

Diagram 2: Antiviral Mechanism of 5-Cyano-2'-deoxyuridine against Vaccinia Virus

Antiviral_Mechanism cluster_cell Infected Host Cell cluster_virus Vaccinia Virus Replication dCNU 5-Cyano-2'- deoxyuridine dCNU_MP 5-Cyano-2'-deoxyuridine monophosphate dCNU->dCNU_MP Host/Viral Kinases dCNU_DP 5-Cyano-2'-deoxyuridine diphosphate (B83284) dCNU_MP->dCNU_DP Host Kinases dCNU_TP 5-Cyano-2'-deoxyuridine triphosphate dCNU_DP->dCNU_TP Host Kinases Viral_DNA_Polymerase Vaccinia Virus DNA Polymerase dCNU_TP->Viral_DNA_Polymerase Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation into Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA->Chain_Termination

Caption: Proposed mechanism of antiviral action of 5-Cyano-2'-deoxyuridine.

Mechanism of Antiviral Action

Nucleoside analogs, including 5-cyano-2'-deoxyuridine, exert their antiviral effects primarily by targeting viral nucleic acid synthesis.[2][3] The proposed mechanism of action against vaccinia virus involves a multi-step intracellular process:

  • Uptake and Phosphorylation: The nucleoside analog is taken up by the host cell. Inside the cell, it is phosphorylated by host and/or viral kinases to its active triphosphate form (5-cyano-2'-deoxyuridine triphosphate).

  • Inhibition of Viral DNA Polymerase: The triphosphate analog then acts as a competitive inhibitor of the natural substrate (deoxycytidine triphosphate, dCTP) for the vaccinia virus DNA polymerase.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the analog can cause chain termination, thus halting viral replication. The presence of the 5-cyano group can interfere with the proper base pairing and the conformational changes required for the polymerase to continue DNA synthesis.

5-cyano-2'-deoxyuridine has shown significant inhibitory activity against vaccinia virus replication.[1] This makes it and its derivatives promising candidates for the development of new antiviral therapies against poxviruses.

Conclusion

This compound is a valuable synthon for the creation of a diverse range of nucleoside analogs. The protocols and data presented here provide a foundation for researchers to synthesize and explore the potential of 5-cyanouridine, 5-cyano-2'-deoxyuridine, and their derivatives as therapeutic agents. The demonstrated antiviral activity of 5-cyano-2'-deoxyuridine against vaccinia virus highlights the potential of this class of compounds in addressing viral diseases. Further investigation into the structure-activity relationships and the specific molecular interactions with viral enzymes will be crucial for the development of more potent and selective antiviral drugs.

References

Application Notes and Protocols for Testing the Antiviral Activity of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the antiviral activity of 5-cyanouracil (B1208135), a pyrimidine (B1678525) analog with the potential to inhibit viral replication. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results for assessing the efficacy of this compound against a variety of viruses.

Introduction

This compound is a synthetic pyrimidine derivative that holds promise as an antiviral agent. Its structural similarity to the natural nucleobase uracil (B121893) suggests that it may interfere with viral nucleic acid synthesis, a critical step in the replication cycle of many viruses. Research on related compounds, such as 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine, has demonstrated antiviral activity against viruses like the vaccinia virus.[1] Furthermore, derivatives of this compound have been shown to inhibit the RNA-dependent RNA polymerase of the Hepatitis C virus. The primary mechanism of action for pyrimidine analogs often involves the inhibition of viral polymerases, leading to the termination of viral genome replication.[]

Beyond direct enzymatic inhibition, there is growing evidence that inhibitors of pyrimidine biosynthesis can modulate the host's innate immune response. Depletion of the pyrimidine pool within a cell can trigger a metabolic stress response that enhances the expression of antiviral genes and amplifies the production of interferons, key signaling molecules in the antiviral defense.[1][3] This dual mechanism of direct viral inhibition and immunomodulation makes this compound a compelling candidate for antiviral drug development.

Data Presentation

Quantitative data from the antiviral and cytotoxicity assays should be summarized in clear and well-structured tables to facilitate comparison and interpretation of the results.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Virus 1 (e.g., HSV-1)e.g., VeroPlaque Reduction
Virus 2 (e.g., Influenza A)e.g., MDCKViral Yield Reduction
Virus 3 (e.g., HCV)e.g., Huh-7qRT-PCR

Table 2: Effect of this compound on Viral Protein/Gene Expression

VirusTarget Gene/ProteinThis compound Conc. (µM)Fold Change in Expression (vs. Untreated Control)
Virus 1e.g., Viral PolymeraseEC₅₀
Virus 1e.g., Viral Capsid ProteinEC₅₀
Virus 2e.g., Viral RNAEC₅₀

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to include appropriate controls in all assays, including untreated infected cells (virus control), uninfected untreated cells (cell control), and a known antiviral drug as a positive control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cell line appropriate for the virus of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound serial dilutions

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., crystal violet)

Protocol:

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing different concentrations of this compound.

  • Incubate the plates until plaques are visible (typically 2-5 days).

  • Fix the cells with the fixing solution and then stain with the staining solution.

  • Wash the wells, allow them to dry, and count the number of plaques.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles.

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound serial dilutions

  • Apparatus for plaque assay or TCID₅₀ assay

Protocol:

  • Seed host cells and allow them to reach confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubate for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

  • Harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Calculate the EC₅₀, the concentration of this compound that reduces the viral yield by 50%.

Quantitative Real-Time PCR (qRT-PCR)

This assay measures the effect of this compound on the levels of viral nucleic acids.

Materials:

  • Infected and treated cell samples from the viral yield reduction assay

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Primers and probes specific for a viral gene and a host housekeeping gene

Protocol:

  • Extract viral RNA or DNA from the cell lysates or supernatants.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with primers and probes for the target viral gene and a housekeeping gene (for normalization).

  • Run the qPCR and analyze the data to determine the relative quantification of the viral nucleic acid.

  • Calculate the EC₅₀ based on the reduction in viral gene expression.

Mandatory Visualizations

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of viral nucleic acid synthesis. As a pyrimidine analog, it is likely metabolized within the host cell to its active triphosphate form. This active form can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase, leading to chain termination and the cessation of viral replication.

G cluster_cell Host Cell This compound This compound Metabolism Metabolism This compound->Metabolism This compound-TP This compound Triphosphate Metabolism->this compound-TP Viral_Polymerase Viral RNA/DNA Polymerase This compound-TP->Viral_Polymerase Incorporation Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Elongation Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Inhibition

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Workflow

The overall experimental workflow for testing the antiviral activity of this compound involves a series of sequential assays to determine its efficacy and safety.

G Start Start: This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., Plaque Reduction) Start->Antiviral_Screening Dose_Response Dose-Response Assays (e.g., Viral Yield Reduction) Antiviral_Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., qRT-PCR, Polymerase Assay) Dose_Response->Mechanism End Results: EC₅₀, CC₅₀, SI Dose_Response->End Signaling Signaling Pathway Analysis (e.g., Western Blot, Luciferase Assay) Mechanism->Signaling

Caption: Experimental workflow for antiviral testing.

Modulation of Interferon Signaling Pathway

Inhibitors of pyrimidine biosynthesis have been shown to enhance the host's innate immune response, particularly the interferon pathway. This provides a secondary antiviral mechanism. Depletion of intracellular pyrimidine pools can lead to the activation of pattern recognition receptors and the subsequent production of type I and type III interferons.

G cluster_pathway Interferon Signaling Pathway This compound This compound Pyrimidine_Depletion Pyrimidine Depletion This compound->Pyrimidine_Depletion PRR_Activation PRR Activation (e.g., RIG-I) Pyrimidine_Depletion->PRR_Activation IFN_Production Interferon (IFN) Production PRR_Activation->IFN_Production ISG_Expression Interferon-Stimulated Gene (ISG) Expression IFN_Production->ISG_Expression JAK-STAT Pathway Antiviral_State Antiviral State ISG_Expression->Antiviral_State

Caption: Proposed modulation of interferon signaling by this compound.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of 5-cyanouracil (B1208135), a pyrimidine (B1678525) analog with potential as an anticancer agent. While this compound is recognized as a valuable intermediate in the synthesis of bioactive molecules, including antiviral and anticancer drugs, detailed publicly available data on its specific cytotoxic profile is limited.[1] The protocols described herein are based on established methodologies for evaluating the cytotoxicity of similar pyrimidine analogs, such as 5-fluorouracil (B62378) (5-FU), and are intended to serve as a robust starting point for the investigation of this compound's anticancer properties.[2][3][4]

Introduction to this compound

This compound is a pyrimidine derivative that, like other uracil (B121893) analogs, holds promise in the field of cancer chemotherapy.[1] Its structural similarity to uracil suggests that it may interfere with nucleic acid metabolism, a hallmark of rapidly proliferating cancer cells.[4][5] The evaluation of its cytotoxic effects is a critical first step in elucidating its potential as a therapeutic agent. These notes will detail the necessary cell culture-based assays to determine its potency, mechanism of action, and effects on the cell cycle.

Data Presentation

The following tables are provided as templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeThis compound IC50 (µM)5-Fluorouracil IC50 (µM) (Reference)Doxorubicin IC50 (µM) (Reference)
e.g., MCF-7Breast Adenocarcinoma
e.g., HCT-116Colorectal Carcinoma
e.g., A549Lung Carcinoma
e.g., HeLaCervical Cancer

IC50 values should be determined from dose-response curves after a 72-hour incubation period.

Table 2: Apoptosis Induction by this compound

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
This compounde.g., 0.5 x IC50
This compounde.g., 1 x IC50
This compounde.g., 2 x IC50
Staurosporine (Positive Control)e.g., 1 µM

Data to be collected after a 24-hour treatment period.

Table 3: Cell Cycle Analysis of Cells Treated with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-
This compounde.g., 0.5 x IC50
This compounde.g., 1 x IC50
This compounde.g., 2 x IC50
Nocodazole (Positive Control)e.g., 100 ng/mL

Data to be collected after a 24-hour treatment period.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Workflow for the MTT Cytotoxicity Assay

A Seed cells in a 96-well plate (5,000-10,000 cells/well) B Incubate for 24 hours to allow attachment A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine IC50 G->H

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM to generate a full dose-response curve.[2] Remove the existing medium and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

A Seed cells in 6-well plates B Treat with this compound (e.g., IC50 concentration) for 24 hours A->B C Harvest cells (including floating cells) B->C D Wash with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate for 15 minutes in the dark F->G H Analyze by flow cytometry G->H

Caption: Experimental workflow for the detection of apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 hours.[2] Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the samples by flow cytometry within one hour.[2] Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

Workflow for Cell Cycle Analysis

A Seed cells in 6-well plates B Treat with this compound for 24 hours A->B C Harvest and fix cells in cold 70% ethanol (B145695) B->C D Wash with PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze DNA content by flow cytometry F->G H Determine percentage of cells in G0/G1, S, and G2/M phases G->H

Caption: General workflow for analyzing cell cycle distribution by flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[10]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[10] Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Putative Signaling Pathway and Mechanism of Action

Based on the known mechanisms of 5-fluorouracil, this compound may exert its cytotoxic effects through the inhibition of thymidylate synthase and subsequent disruption of DNA synthesis, as well as by its incorporation into RNA and DNA.[4][11]

Putative Mechanism of Action for this compound

cluster_cell Cancer Cell This compound This compound Metabolites Metabolites This compound->Metabolites Thymidylate Synthase Thymidylate Synthase Metabolites->Thymidylate Synthase inhibition DNA Synthesis & Repair DNA Synthesis & Repair Metabolites->DNA Synthesis & Repair incorporation RNA Synthesis RNA Synthesis Metabolites->RNA Synthesis incorporation dTMP Synthesis dTMP Synthesis Thymidylate Synthase->dTMP Synthesis dTMP Synthesis->DNA Synthesis & Repair Apoptosis Apoptosis DNA Synthesis & Repair->Apoptosis RNA Synthesis->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

References

Application Note & Protocol: Synthesis and Application of Radiolabeled 5-Cyanouracil for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and application of radiolabeled 5-cyanouracil (B1208135), a valuable tracer for studying nucleotide metabolism and potential anti-cancer agent evaluation.

Introduction and Applications

This compound is a pyrimidine (B1678525) analog with potential applications in cancer research. Its structural similarity to uracil (B121893) and the widely used chemotherapeutic agent 5-fluorouracil (B62378) suggests that it may interfere with nucleic acid synthesis, making it a candidate for cancer therapy. Radiolabeled versions of this compound are essential tools for in vitro and in vivo tracer studies to elucidate its mechanism of action, pharmacokinetics, and tumor-targeting capabilities.

Commonly used radionuclides for labeling this compound include Carbon-14 (¹⁴C) for metabolic studies and radiohalogens such as Iodine-125 (¹²⁵I) for imaging and biodistribution studies. These tracers enable quantitative analysis of cellular uptake, intracellular localization, and biodistribution in preclinical models.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound can be achieved through various methods, depending on the desired radionuclide. A common and effective method for introducing a ¹⁴C label is through a cyanation reaction using a radiolabeled cyanide salt.

Synthesis of [¹⁴C]this compound

The synthesis of [¹⁴C]this compound can be performed by reacting 5-iodouracil (B140508) with [¹⁴C]cuprous cyanide.[1] This reaction provides a direct method to incorporate the ¹⁴C label into the 5-position of the uracil ring.

Experimental Workflow for [¹⁴C]this compound Synthesis

Workflow for [¹⁴C]this compound Synthesis Precursor 5-Iodouracil Reaction Cyanation Reaction Precursor->Reaction Radiolabel [¹⁴C]Cuprous Cyanide Radiolabel->Reaction Crude Crude [¹⁴C]this compound Reaction->Crude Purification HPLC Purification Crude->Purification QC Quality Control (Radio-TLC, HPLC) Purification->QC Final Pure [¹⁴C]this compound QC->Final

Caption: Workflow for the synthesis of [¹⁴C]this compound.

Synthesis of [¹²⁵I]5-Iodouracil (Precursor for Radioiodinated Tracers)

For radioiodination studies, a common precursor is radioiodinated uracil. While direct radioiodination of this compound is challenging, tracer studies can be performed with closely related radioiodinated pyrimidines. A general method for radioiodination of uracil analogs involves electrophilic substitution using an oxidizing agent.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and in vivo evaluation of radiolabeled pyrimidine analogs, which can be expected to be similar for radiolabeled this compound.

Table 1: Synthesis and Quality Control Parameters

Parameter[¹⁴C]this compound (Expected)[¹²⁵I]Uracil Analog (Representative)
Radiochemical Yield > 50%> 80%
Specific Activity > 50 mCi/mmol> 2000 Ci/mmol
Radiochemical Purity > 98%> 99%

Table 2: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g)

Organ1 hour post-injection4 hours post-injection24 hours post-injection
Blood 5.2 ± 1.12.1 ± 0.50.5 ± 0.1
Tumor 2.5 ± 0.63.1 ± 0.81.8 ± 0.4
Liver 15.3 ± 3.210.5 ± 2.54.2 ± 1.0
Kidneys 25.1 ± 5.012.3 ± 2.92.1 ± 0.5
Spleen 1.8 ± 0.41.5 ± 0.30.8 ± 0.2
Muscle 1.0 ± 0.20.8 ± 0.20.3 ± 0.1

Data are presented as mean ± standard deviation and are representative of typical results for radiolabeled pyrimidine analogs in preclinical tumor models.

Experimental Protocols

Protocol for Synthesis of [¹⁴C]this compound

This protocol is based on the reaction of 5-iodouracil with [¹⁴C]cuprous cyanide.[1]

Materials:

  • 5-Iodouracil

  • [¹⁴C]Cuprous Cyanide (Cu¹⁴CN)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile (B52724)/Water with 0.1% TFA

  • Scintillation counter

Procedure:

  • In a shielded vial, dissolve 5-iodouracil in anhydrous DMF.

  • Add [¹⁴C]cuprous cyanide to the solution.

  • Heat the reaction mixture at 120-140°C for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by radio-TLC.

  • After completion, cool the mixture to room temperature.

  • Purify the crude product by semi-preparative HPLC using a C18 column and a gradient of acetonitrile in water (with 0.1% TFA).

  • Collect the fraction corresponding to [¹⁴C]this compound and confirm its identity and radiochemical purity by analytical radio-HPLC.

  • Determine the radiochemical yield and specific activity using a calibrated scintillation counter.

Protocol for In Vitro Cellular Uptake Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • [¹⁴C]this compound

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and vials

Procedure:

  • Seed cancer cells in 24-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing a known concentration of [¹⁴C]this compound.

  • Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • At each time point, wash the cells three times with ice-cold PBS to remove extracellular tracer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the uptake data.

Proposed Mechanism of Action

Based on its structural similarity to 5-fluorouracil, this compound is hypothesized to exert its anti-tumor effects by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2]

Proposed Signaling Pathway for this compound

Proposed Mechanism of Action of this compound cluster_0 Cellular Uptake cluster_1 Metabolic Activation cluster_2 Thymidylate Synthase Cycle cluster_3 Inhibition and Downstream Effects 5CNU_ext This compound (extracellular) 5CNU_int This compound (intracellular) 5CNU_ext->5CNU_int Transport 5CN-dUMP 5-Cyano-dUMP 5CNU_int->5CN-dUMP Metabolism TS Thymidylate Synthase (TS) 5CN-dUMP->TS Inhibition dTMP dTMP TS->dTMP Methylation dUMP dUMP dUMP->TS DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Inhibition Inhibition Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Caption: Proposed mechanism of this compound via inhibition of thymidylate synthase.

References

Application Notes and Protocols for 5-Cyanouracil Cross-Linking to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-RNA interactions is crucial for understanding cellular processes and the development of new therapeutics.[5][6] Photo-cross-linking methods are powerful tools for capturing these transient interactions by forming covalent bonds between proteins and nucleic acids upon UV irradiation.[5] While methods like PAR-CLIP have been developed using photoreactive nucleosides such as 4-thiouridine (B1664626) (4SU) and 6-thioguanosine (B559654) (6SG), other analogs like 5-cyanouracil (B1208135) present potential for similar applications.[1][2][4] this compound, a derivative of uracil (B121893), possesses a cyano group that can potentially be activated by UV light to form a covalent linkage with interacting amino acid residues.

These notes provide a representative protocol for utilizing a uracil analog like this compound for cross-linking to RNA-binding proteins (RBPs), based on the PAR-CLIP workflow. This process involves the metabolic incorporation of the photoreactive nucleoside into nascent RNA transcripts, followed by UV irradiation to cross-link the RBP to the RNA. The RBP-RNA complex is then immunoprecipitated, and the cross-linked RNA is identified through high-throughput sequencing.[1][3]

Key Principles of Photo-Cross-Linking

Photo-cross-linking relies on the introduction of a photoreactive moiety into the system, which, upon activation by light of a specific wavelength, forms a highly reactive intermediate that can covalently bond with nearby molecules. In the context of RNA-protein interactions, a photoreactive nucleoside analog is incorporated into RNA. When a protein binds to the RNA containing this analog, UV irradiation can induce the formation of a covalent bond between the nucleoside and an amino acid residue in close proximity, thus "trapping" the interaction.[5]

Experimental Workflow Overview

The general workflow for a photo-cross-linking experiment to identify the binding sites of an RNA-binding protein is as follows:

G cluster_0 In Vivo Steps cluster_1 Biochemical Steps cluster_2 Library Preparation & Sequencing A Metabolic Labeling with 5-Cyanouridine (B3052719) B UV Cross-Linking (e.g., 365 nm) A->B C Cell Lysis B->C D Immunoprecipitation of RNA-Binding Protein (RBP) C->D E RNase Digestion to Trim Unbound RNA D->E F Proteinase K Digestion to Remove Protein E->F G RNA Fragment Purification F->G H Adapter Ligation G->H I Reverse Transcription & PCR Amplification H->I J High-Throughput Sequencing I->J

Caption: General workflow for identifying RNA-binding protein interaction sites using a photoreactive uracil analog.

Quantitative Data Summary

Successful application of this protocol requires careful optimization of several parameters. The following table summarizes key variables and provides hypothetical starting ranges for a this compound-based experiment, which must be empirically determined.

ParameterRecommended Starting RangeNotes
5-Cyanouridine Concentration 50 - 200 µMOptimal concentration should be determined to ensure sufficient incorporation without inducing cellular toxicity.
Labeling Time 12 - 24 hoursDependent on cell type and division rate.
UV Irradiation Wavelength ~312 nm - 365 nmThe optimal wavelength for this compound needs to be determined. Start with wavelengths used for similar uracil analogs like 5-iodouracil.[7]
UV Irradiation Energy 0.1 - 0.4 J/cm²Titrate energy to maximize cross-linking efficiency while minimizing RNA damage.
Antibody Concentration As per manufacturer's recommendationValidate antibody specificity and efficiency for immunoprecipitation.
RNase T1 Concentration 1 - 10 U/µLAdjust concentration to achieve desired RNA fragment size (typically 20-30 nucleotides).[1]
Proteinase K Concentration 1 - 2 mg/mLEnsure complete digestion of the cross-linked protein.

Experimental Protocols

Protocol 1: Metabolic Labeling and UV Cross-Linking
  • Cell Culture and Labeling:

    • Culture cells of interest to approximately 70-80% confluency.

    • Add 5-cyanouridine to the culture medium to a final concentration of 100 µM (this needs optimization).

    • Incubate for 16 hours to allow for incorporation into newly synthesized RNA.

  • UV Cross-Linking:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Place cells on ice and irradiate with UV light (e.g., 365 nm) at a pre-determined optimal energy (e.g., 0.2 J/cm²). A UV cross-linker instrument is required.

    • After irradiation, harvest cells by scraping into ice-cold PBS.

    • Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for immunoprecipitation.

Protocol 2: Immunoprecipitation and RNA Isolation
  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, with protease and RNase inhibitors).

    • Incubate on ice for 10 minutes.

    • Sonicate the lysate to shear chromatin.

    • Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the RBP of interest for 2-4 hours at 4°C.

    • Add protein A/G beads and incubate for an additional 1 hour at 4°C with rotation.

    • Wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer.

  • RNase Digestion and RNA Isolation:

    • Resuspend the beads in a suitable buffer and treat with RNase T1 to digest RNA not protected by the RBP.

    • Wash the beads to remove the RNase.

    • Elute the RBP-RNA complexes from the beads.

    • Treat with Proteinase K to digest the RBP.

    • Perform phenol-chloroform extraction and ethanol (B145695) precipitation to isolate the RNA fragments.

Protocol 3: Library Preparation and Sequencing

The isolated RNA fragments are then converted into a cDNA library for high-throughput sequencing. This typically involves the following steps:

  • 3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments.[2]

  • 5' Adapter Ligation: Ligate a 5' adapter to the RNA fragments.[2]

  • Reverse Transcription: Synthesize cDNA from the RNA templates.

  • PCR Amplification: Amplify the cDNA library.

  • Size Selection: Purify the amplified library to select for the desired size range.

  • High-Throughput Sequencing: Sequence the prepared library using a next-generation sequencing platform.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of data analysis after sequencing to identify RBP binding sites.

G A Raw Sequencing Reads B Adapter Trimming & Quality Filtering A->B C Alignment to Reference Genome/Transcriptome B->C D Peak Calling to Identify Cross-Link Sites C->D E Annotation of Binding Sites (e.g., UTRs, exons, introns) D->E F Motif Analysis to Find Binding Motifs D->F G Integration with other 'omics' data (e.g., RNA-Seq) E->G

Caption: Bioinformatic workflow for analyzing photo-cross-linking sequencing data.

References

Application Notes and Protocols for Enzymatic Incorporation of 5-Cyanouridine Triphosphate into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics and diagnostics. 5-Cyanouridine (B3052719) (5-CN-U) is a chemically versatile modification that can serve as a unique spectral probe, a handle for post-transcriptional chemical ligation, and a tool for studying RNA-protein interactions. This document provides detailed application notes and protocols for the enzymatic incorporation of 5-cyanouridine triphosphate (5-CN-UTP) into RNA transcripts using in vitro transcription with T7 RNA polymerase.

Principle of the Method

The enzymatic incorporation of 5-CN-UTP into RNA is achieved through in vitro transcription (IVT). T7 RNA polymerase, a highly processive and promoter-specific enzyme, is capable of recognizing and incorporating a variety of modified nucleotides, including those with modifications at the 5-position of uridine (B1682114).[1][2][3][4] In a standard IVT reaction, 5-CN-UTP is used as a substrate, either partially or completely replacing the natural uridine triphosphate (UTP). The polymerase then incorporates 5-cyanouridine monophosphate into the nascent RNA strand at positions dictated by adenosine (B11128) residues in the DNA template. The resulting 5-cyanouridine-containing RNA can be purified and used in a variety of downstream applications.

Applications

RNA molecules containing 5-cyanouridine have a range of applications in research and drug development:

  • Biophysical and Structural Studies: The cyano group can serve as an infrared or Raman spectroscopic probe to investigate local RNA environments and dynamics.

  • Chemical Ligation and Bioconjugation: The cyano group can be chemically transformed into other functional groups, providing a site for the attachment of fluorophores, biotin, or other labels for downstream analysis. This is particularly useful for applications such as Fluorescence Resonance Energy Transfer (FRET) to study RNA folding and dynamics.

  • Cross-linking Studies: The unique reactivity of the cyano group can be exploited for cross-linking studies to identify RNA-binding proteins or interacting nucleic acid strands.

  • Development of RNA Therapeutics: The introduction of modified nucleotides can enhance the stability and therapeutic potential of RNA molecules by increasing resistance to nuclease degradation and modulating immune responses.[5][6][7]

Quantitative Data: Substrate Efficiency of 5-Position Modified UTP Derivatives

The following table summarizes the relative kinetic parameters for the incorporation of various 5-substituted UTP analogs by T7 RNA polymerase, as reported by Vaught et al. These values are presented relative to the natural substrate, UTP.

5-Position ModificationRelative Km (vs. UTP)Relative Vmax (vs. UTP)
UTP (Unmodified) 1.001.00
Phenyl1.1 ± 0.21.0 ± 0.1
4-Pyridyl1.2 ± 0.21.1 ± 0.1
2-Pyridyl1.3 ± 0.21.0 ± 0.1
Indolyl1.0 ± 0.20.9 ± 0.1
Isobutyl1.2 ± 0.31.0 ± 0.1
Imidazole3.1 ± 0.61.0 ± 0.1
Amino4.2 ± 0.90.9 ± 0.1

Data adapted from Vaught et al., J. Am. Chem. Soc. 2004, 126 (36), 11231–11237.[1][2][4]

Based on these findings, it is anticipated that 5-CN-UTP will have a Km and Vmax similar to that of unmodified UTP, making it an efficient substrate for in vitro transcription with T7 RNA polymerase.

Experimental Protocols

Protocol 1: In Vitro Transcription with Complete Replacement of UTP with 5-CN-UTP

This protocol is designed for the complete substitution of UTP with 5-CN-UTP to generate fully modified RNA transcripts.

Materials:

  • Linearized DNA template with a T7 promoter (0.5 - 1.0 µg)

  • 5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • 100 mM ATP solution

  • 100 mM CTP solution

  • 100 mM GTP solution

  • 100 mM 5-CN-UTP solution

  • T7 RNA Polymerase (50 U/µL)

  • RNase Inhibitor (40 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA Polymerase in a freezer block or on ice at all times.

  • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:

ComponentVolume (µL) for 20 µL reactionFinal Concentration
Nuclease-free waterto 20 µL
5X Transcription Buffer41X
100 mM ATP210 mM
100 mM CTP210 mM
100 mM GTP210 mM
100 mM 5-CN-UTP210 mM
Linearized DNA templateX (0.5 - 1.0 µg)25 - 50 ng/µL
RNase Inhibitor12 U/µL
T7 RNA Polymerase25 U/µL
  • Mix the components gently by pipetting up and down.

  • Centrifuge the tube briefly to collect the reaction mixture at the bottom.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

  • Resuspend the purified RNA in nuclease-free water or a suitable buffer.

  • Quantify the RNA concentration using a spectrophotometer and assess its integrity by gel electrophoresis.

Protocol 2: Partial Incorporation of 5-CN-UTP

This protocol allows for the partial incorporation of 5-CN-UTP alongside UTP, which can be useful for certain applications where a lower density of modification is desired.

Procedure:

  • Follow the setup for Protocol 1, but in step 2, prepare a mixture of UTP and 5-CN-UTP. The ratio of the two nucleotides can be adjusted to achieve the desired level of incorporation. For example, for a 50% incorporation, use 1 µL of 100 mM UTP and 1 µL of 100 mM 5-CN-UTP.

  • Proceed with the remaining steps as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction In Vitro Transcription cluster_purification Purification cluster_analysis Analysis & Downstream Applications template Linearized DNA Template (with T7 Promoter) ivt Incubate at 37°C (2-4 hours) template->ivt ntps ATP, CTP, GTP, 5-CN-UTP ntps->ivt buffer Transcription Buffer & DTT buffer->ivt enzyme T7 RNA Polymerase & RNase Inhibitor enzyme->ivt dnase DNase I Treatment (Optional) ivt->dnase purify RNA Purification (Column or Precipitation) dnase->purify qc Quantification & Quality Control (Gel Electrophoresis) purify->qc apps Downstream Applications (Labeling, Structural Studies, etc.) qc->apps

Caption: Experimental workflow for the enzymatic incorporation of 5-CN-UTP into RNA.

logical_relationship cluster_components Key Components cluster_process Core Process cluster_product Product cluster_applications Applications t7 T7 RNA Polymerase incorporation Enzymatic Incorporation t7->incorporation template DNA Template template->incorporation cn_utp 5-CN-UTP cn_utp->incorporation modified_rna 5-Cyanouridine-containing RNA incorporation->modified_rna biophysical Biophysical Probes modified_rna->biophysical ligation Chemical Ligation modified_rna->ligation therapeutics RNA Therapeutics modified_rna->therapeutics

Caption: Logical relationship from components to applications of 5-CN-UTP incorporation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low RNA Yield Suboptimal reaction conditions.Optimize incubation time (2-4 hours). Ensure the correct final concentrations of all reagents. Use a fresh enzyme preparation.
Poor quality DNA template.Ensure the DNA template is linear, pure, and at the correct concentration.
Degradation of RNA.Use RNase-free reagents and consumables. Include an RNase inhibitor in the reaction.
Incomplete Transcription (Truncated Products) High GC content in the template.Add DMSO (up to 10%) to the reaction to help denature the template.
Premature termination.Increase the concentration of the limiting nucleotide (if performing partial incorporation).
No RNA Product Inactive enzyme.Use a fresh aliquot of T7 RNA polymerase.
Incorrect promoter sequence.Verify the sequence of the T7 promoter on the DNA template.
Missing essential component.Double-check that all reaction components were added in the correct amounts.

Conclusion

The enzymatic incorporation of 5-cyanouridine triphosphate into RNA using T7 RNA polymerase is a robust and efficient method for generating modified RNA molecules. The resulting 5-cyanouridine-containing RNA serves as a versatile tool for a wide range of applications in basic research and drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate this valuable modification into their RNA constructs.

References

Application Notes and Protocols for 5-Cyanouracil Metabolic Labeling of Nascent RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA is a powerful technique to study the dynamics of transcription, RNA processing, and decay. This document provides a detailed protocol for the metabolic labeling of newly synthesized RNA using 5-cyanouracil (B1208135) (5-CU), a modified nucleobase. Unlike commonly used analogs that feature bioorthogonal handles like alkynes or azides, this compound introduces a nitrile group into the RNA. This unique functional group allows for a novel two-step detection strategy involving chemical derivatization followed by bioconjugation.

The workflow begins with the cellular uptake of this compound, which is then converted into 5-cyanouridine (B3052719) triphosphate (5-CUTP) via the pyrimidine (B1678525) salvage pathway. RNA polymerases subsequently incorporate 5-CUTP into newly transcribed RNA. Following isolation of the labeled RNA, the cyano group is chemically reduced to a primary amine. This amine-modified RNA can then be readily conjugated to a variety of reporter molecules, such as biotin (B1667282) or fluorophores, using well-established amine-reactive chemistry. This method provides a valuable alternative for studying RNA dynamics and offers a unique chemical handle for downstream applications.

Principle of the Method

The this compound metabolic labeling and detection strategy is a multi-step process:

  • Metabolic Incorporation: Cells are incubated with this compound. The cellular machinery utilizes the pyrimidine salvage pathway to convert it into 5-cyanouridine triphosphate (5-CUTP). RNA polymerases then incorporate this modified nucleotide into nascent RNA transcripts.

  • RNA Isolation: Total RNA is extracted from the cells, containing a mixture of pre-existing unlabeled RNA and newly synthesized, 5-cyano-modified RNA.

  • Chemical Derivatization: The nitrile (cyano) groups on the isolated RNA are chemically reduced to primary amines (-NH₂). This step is crucial as it transforms the relatively inert nitrile into a reactive functional group.

  • Bioconjugation: The newly introduced primary amines are then labeled with an amine-reactive reporter molecule, such as an N-hydroxysuccinimide (NHS)-ester of biotin or a fluorescent dye.

  • Downstream Analysis: The labeled RNA can be detected, enriched, or visualized for various downstream applications, including quantification of RNA synthesis, pull-down assays to identify RNA-binding proteins, or fluorescence microscopy.

Data Presentation

Table 1: Comparative Overview of Uridine Analogs for Metabolic RNA Labeling
ParameterThis compound (5-CU)5-Ethynyluridine (EU)5-Bromouridine (BrU)
Chemical Handle Nitrile (-C≡N)Alkyne (-C≡CH)Bromo (-Br)
Detection Method Two-step: Nitrile reduction to amine, followed by amine-reactive conjugationCopper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry)Immunodetection with anti-BrdU/BrU antibody
Assumed Cytotoxicity Expected to be low to moderate; requires empirical validation.Moderate, can affect cell proliferation at high concentrations.Generally considered less toxic than EU.
Incorporation Efficiency Assumed to be a substrate for RNA polymerases, but efficiency needs to be empirically determined.Efficiently incorporated by RNA polymerases.Incorporated by RNA polymerases.
Key Advantage Novel chemical handle, orthogonal to click chemistry.Highly specific and efficient bioorthogonal reaction.Well-established method with commercially available antibodies.
Key Disadvantage Requires a chemical reduction step that needs careful optimization to preserve RNA integrity.Copper catalyst can be toxic to cells.Antibody-based detection can have higher background and requires denaturation.
Table 2: Recommended Starting Concentrations and Incubation Times for this compound Labeling
Cell TypeThis compound ConcentrationIncubation Time (Pulse-Labeling)Notes
Adherent Mammalian Cells (e.g., HeLa, HEK293)100 µM - 500 µM30 minutes - 4 hoursOptimal concentration and time should be determined empirically by assessing labeling efficiency versus cytotoxicity.
Suspension Mammalian Cells (e.g., Jurkat)100 µM - 500 µM30 minutes - 4 hoursStart with a lower concentration and shorter incubation time to minimize potential cytotoxic effects.
Primary Cells50 µM - 200 µM1 hour - 6 hoursPrimary cells can be more sensitive; a dose-response and time-course experiment is highly recommended.

Mandatory Visualization

Metabolic_Pathway Metabolic Incorporation of this compound cluster_cell Cell 5_CU_ext This compound (extracellular) 5_CU_int This compound 5_CU_ext->5_CU_int Nucleobase Transporter 5_CUR 5-Cyanouridine 5_CU_int->5_CUR Uridine Phosphorylase 5_CUMP 5-Cyanouridine Monophosphate 5_CUR->5_CUMP Uridine Kinase 5_CUDP 5-Cyanouridine Diphosphate 5_CUMP->5_CUDP UMP-CMP Kinase 5_CUTP 5-Cyanouridine Triphosphate 5_CUDP->5_CUTP Nucleoside Diphosphate Kinase RNA_Polymerase RNA Polymerase 5_CUTP->RNA_Polymerase Labeled_RNA Nascent RNA with 5-Cyano-Uridine RNA_Polymerase->Labeled_RNA Experimental_Workflow Experimental Workflow for this compound Labeling and Detection Cell_Culture 1. Cell Culture Labeling 2. Metabolic Labeling with this compound Cell_Culture->Labeling RNA_Isolation 3. Total RNA Isolation Labeling->RNA_Isolation Reduction 4. Nitrile Reduction (e.g., with BH3-THF) RNA_Isolation->Reduction Amine_RNA Amine-Modified RNA Reduction->Amine_RNA Biotinylation 5. Biotinylation (NHS-Biotin) Amine_RNA->Biotinylation Biotin_RNA Biotinylated RNA Biotinylation->Biotin_RNA Downstream 6. Downstream Analysis (e.g., Streptavidin Pulldown, Sequencing) Biotin_RNA->Downstream

Application Notes and Protocols: 5-Cyanouracil as a Molecular Probe for Enzyme-Substrate Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanouracil (B1208135) is a pyrimidine (B1678525) analog that serves as a versatile molecular probe for studying enzyme-substrate interactions, particularly with enzymes involved in nucleotide metabolism. Its structural similarity to uracil (B121893) and thymine (B56734) allows it to interact with the active sites of various enzymes, while the cyano group at the 5-position provides a unique electronic and steric signature that can be exploited for mechanistic and inhibition studies. These application notes provide detailed protocols for utilizing this compound as a molecular probe to investigate the activity of two key enzymes: Thymidylate Synthase (TS) and Uracil DNA Glycosylase (UDG).

Target Enzymes and Significance

Thymidylate Synthase (TS): A crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1] Inhibition of TS is a key strategy in cancer chemotherapy. This compound derivatives have been investigated as inhibitors of this enzyme.[2]

Uracil DNA Glycosylase (UDG): A key enzyme in the base excision repair (BER) pathway that removes uracil from DNA. Uracil can arise in DNA through the deamination of cytosine or the misincorporation of dUTP during DNA synthesis. Inhibition of UDG is a potential strategy to enhance the efficacy of certain anticancer drugs.

Quantitative Data

CompoundEnzymeParameterValueReference
5-cyano-2'-deoxyuridine 5'-phosphateThymidylate Synthetase (Lactobacillus casei)Kᵢ (Inhibition Constant)0.55 µM[2]

Note: This data is for a nucleoside monophosphate derivative of this compound. The affinity of the parent this compound base for these enzymes may differ. The following protocols are designed to enable researchers to determine these values.

Signaling Pathways

The following diagrams illustrate the biochemical pathways in which Thymidylate Synthase and Uracil DNA Glycosylase are involved.

Thymidylate_Synthase_Pathway Thymidylate Synthase Catalytic Cycle cluster_inhibition Inhibition dUMP dUMP Ternary_Complex Ternary Complex (TS-dUMP-CH2THF) dUMP->Ternary_Complex CH2THF 5,10-CH2-THF CH2THF->Ternary_Complex TS Thymidylate Synthase TS->Ternary_Complex Binds dTMP dTMP Ternary_Complex->dTMP Methylation DHF DHF Ternary_Complex->DHF DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis 5_Cyanouracil_Analog This compound (or derivative) 5_Cyanouracil_Analog->TS Competitive Inhibition

Caption: Thymidylate Synthase Catalytic Cycle and Inhibition.

Base_Excision_Repair_Pathway Base Excision Repair Pathway for Uracil cluster_inhibition Inhibition DNA_Uracil DNA with Uracil UDG Uracil DNA Glycosylase (UDG) DNA_Uracil->UDG Recognition & Excision AP_Site AP Site UDG->AP_Site APE1 APE1 AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB PolB DNA Polymerase β SSB->PolB dCMP insertion Ligase DNA Ligase III PolB->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA 5_Cyanouracil This compound 5_Cyanouracil->UDG Potential Inhibition

Caption: Base Excision Repair Pathway for Uracil.

Experimental Workflow

The following diagram outlines a general workflow for using this compound as a molecular probe to screen for and characterize enzyme inhibitors.

Experimental_Workflow Workflow for this compound as a Molecular Probe start Start enzyme_prep Enzyme Preparation (TS or UDG) start->enzyme_prep probe_prep This compound Probe Preparation start->probe_prep primary_screen Primary Screening Assay (e.g., Fluorescence Quenching) enzyme_prep->primary_screen probe_prep->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_assay Secondary Assay (e.g., ITC, Spectrophotometry) hit_id->secondary_assay data_analysis Data Analysis (IC50, Ki, Kd) secondary_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay using this compound

This protocol adapts a standard spectrophotometric assay to determine the inhibitory potential of this compound against Thymidylate Synthase. The assay measures the increase in absorbance at 340 nm resulting from the oxidation of 5,10-methylenetetrahydrofolate (CH₂THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP.

Materials:

  • Recombinant human Thymidylate Synthase (TS)

  • This compound

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH₂THF)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM 2-mercaptoethanol, 25 mM MgCl₂

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Prepare serial dilutions in assay buffer.

    • Prepare stock solutions of dUMP (10 mM) and CH₂THF (5 mM) in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Varying concentrations of this compound (or vehicle control)

      • TS enzyme (final concentration ~10-50 nM)

    • Incubate the plate at 37°C for 10 minutes to allow for potential inhibitor binding.

  • Initiate Reaction:

    • Start the reaction by adding a mixture of dUMP (final concentration ~100 µM) and CH₂THF (final concentration ~200 µM).

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

    • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (dUMP) and this compound. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Uracil DNA Glycosylase (UDG) Activity Assay using a Fluorescence-Based Probe

This protocol utilizes a commercially available or custom-synthesized DNA oligonucleotide probe containing a single uracil residue, a fluorophore, and a quencher to measure UDG activity. Excision of the uracil by UDG leads to a conformational change or cleavage of the probe, resulting in an increase in fluorescence.

Materials:

  • Recombinant human Uracil DNA Glycosylase (UDG)

  • This compound

  • Fluorescent UDG substrate (e.g., a hairpin oligonucleotide with a uracil base, a 5'-fluorophore like FAM, and a 3'-quencher like DABCYL)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Prepare serial dilutions in assay buffer.

    • Dilute the fluorescent UDG substrate in assay buffer to the working concentration recommended by the manufacturer (typically in the nM range).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Varying concentrations of this compound (or vehicle control)

      • UDG enzyme (final concentration ~1-5 nM)

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding the fluorescent UDG substrate to each well.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 495/520 nm for FAM) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence vs. time curve.

    • Determine the IC₅₀ value of this compound as described in the TS assay protocol.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Kᵢ value.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (TS or UDG), allowing for the determination of the binding affinity (Kₐ), dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Purified, high-concentration TS or UDG enzyme

  • This compound

  • ITC Buffer: A buffer in which both the enzyme and this compound are stable and soluble (e.g., 50 mM phosphate (B84403) buffer, pH 7.5, 150 mM NaCl). Crucially, the buffer for the enzyme and the ligand must be identical to avoid heat of dilution effects.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the enzyme extensively against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer to the desired concentration.

    • Degas both the enzyme and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the enzyme solution into the sample cell (concentration typically 10-50 µM).

    • Load the this compound solution into the injection syringe (concentration typically 10-20 times higher than the enzyme concentration).

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the enzyme-containing sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, Kₐ, ΔH, and n).

Conclusion

This compound is a valuable tool for probing the active sites and mechanisms of enzymes involved in nucleotide metabolism. The protocols outlined above provide a framework for characterizing the inhibitory and binding properties of this compound and its derivatives against Thymidylate Synthase and Uracil DNA Glycosylase. These studies can provide critical insights for basic research and can aid in the development of novel therapeutic agents.

References

Application Notes and Protocols: Click Chemistry with 5-Cyanouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-cyanouracil (B1208135) derivatives in click chemistry, a powerful and versatile tool for bioconjugation, drug delivery, and diagnostics. The protocols detailed below offer step-by-step guidance for the synthesis of "clickable" this compound precursors and their application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Introduction to this compound in Click Chemistry

This compound is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry for the synthesis of a wide array of biologically active molecules, including potential antiviral and anticancer agents.[1] Its pyrimidine (B1678525) core, functionalized with a cyano group, offers a unique platform for chemical modifications. By introducing alkyne or azide (B81097) functionalities, this compound derivatives can be transformed into powerful probes and therapeutic agents through the use of click chemistry. This bioorthogonal chemical ligation strategy allows for the efficient and specific covalent coupling of molecules in complex biological environments.[2][3]

The two primary forms of click chemistry utilized with these derivatives are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] CuAAC reactions are known for their high yields and fast kinetics, while SPAAC is particularly advantageous for in vivo applications due to the absence of a cytotoxic copper catalyst.[5]

Applications of Clickable this compound Derivatives

The conjugation of this compound derivatives to biomolecules or drug delivery systems via click chemistry opens up a multitude of applications in research and drug development:

  • Targeted Drug Delivery: By clicking this compound derivatives onto targeting moieties such as antibodies or nanoparticles, it is possible to achieve selective delivery to cancer cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.

  • Bioconjugation and Labeling: "Clickable" this compound nucleosides can be metabolically incorporated into the DNA of proliferating cells. Subsequent click reaction with a fluorescent azide or alkyne allows for the sensitive and specific detection and imaging of DNA synthesis.[1]

  • Development of Novel Therapeutics: The 1,2,3-triazole linkage formed during the click reaction is not just a linker but can also contribute to the biological activity of the final conjugate. This allows for the rapid generation of libraries of novel this compound-based compounds for drug screening.

  • Probing Biological Pathways: Fluorescently tagged this compound derivatives can be used as chemical probes to study their uptake, localization, and interaction with cellular targets, providing insights into their mechanism of action.[6]

Data Presentation: Quantitative Overview of Click Reactions

The following tables summarize typical quantitative data for CuAAC and SPAAC reactions involving nucleoside analogs, which can be considered representative for this compound derivatives.

ParameterCuAAC with Terminal Alkyne-5-CyanouracilReference
Reaction Time 0.5 - 4 hours[7][8]
Reaction Temperature Room Temperature[7][8]
Typical Yield > 90%[7][]
Second-Order Rate Constant (k₂) 10² - 10⁴ M⁻¹s⁻¹[5]
Required Catalyst Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)[7][8]
ParameterSPAAC with Azide-5-Cyanouracil and DBCO-alkyneReference
Reaction Time 1 - 24 hours[10][11][12]
Reaction Temperature Room Temperature to 37°C[10][11][12]
Typical Yield > 85%[11][12]
Second-Order Rate Constant (k₂) 10⁻¹ - 10¹ M⁻¹s⁻¹[5]
Required Catalyst None (metal-free)[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of 5-Propargylamino-5-Cyanouracil (Alkyne-Modified)

This protocol describes the synthesis of an alkyne-modified this compound derivative, which can be used in subsequent CuAAC reactions. The synthesis is based on the nucleophilic substitution of a halogenated precursor.

Materials:

Procedure:

  • Dissolve 5-bromo-5-cyanouracil (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add propargylamine (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain 5-propargylamino-5-cyanouracil.

Protocol 2: Synthesis of 5-(Azidomethyl)-5-Cyanouracil (Azide-Modified)

This protocol outlines the synthesis of an azide-modified this compound derivative for use in CuAAC or SPAAC reactions, starting from a hydroxymethyl precursor. A similar synthesis has been reported for 5-(azidomethyl)-2'-deoxyuridine.[13]

Materials:

  • 5-(Hydroxymethyl)-5-cyanouracil

  • Tosyl chloride

  • Pyridine (B92270)

  • Sodium azide

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(hydroxymethyl)-5-cyanouracil (1.0 eq) in pyridine and cool to 0°C.

  • Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated intermediate.

  • Dissolve the tosylated intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq).

  • Heat the reaction to 80°C and stir for 6-8 hours.

  • Cool the reaction mixture, add water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by silica gel column chromatography to yield 5-(azidomethyl)-5-cyanouracil.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Propargylamino-5-Cyanouracil

This protocol details the conjugation of the alkyne-modified this compound to an azide-containing biomolecule (e.g., a peptide or oligonucleotide).[8]

Materials:

  • 5-Propargylamino-5-cyanouracil (alkyne)

  • Azide-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-HCl buffer (pH 8.0)

  • DMSO

Procedure:

  • Prepare a 10 mM stock solution of 5-propargylamino-5-cyanouracil in DMSO.

  • Prepare a 1 mM stock solution of the azide-modified biomolecule in water or an appropriate buffer.

  • Prepare a 100 mM stock solution of CuSO₄ in water.

  • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).

  • In a microcentrifuge tube, combine the azide-modified biomolecule (1.0 eq), Tris-HCl buffer, and the 5-propargylamino-5-cyanouracil stock solution (1.5 eq).

  • Add CuSO₄ solution to a final concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate solution to a final concentration of 5 mM.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours.

  • The resulting conjugate can be purified by size exclusion chromatography or HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 5-(Azidomethyl)-5-Cyanouracil

This protocol describes the metal-free conjugation of the azide-modified this compound to a biomolecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[10][11][12]

Materials:

  • 5-(Azidomethyl)-5-cyanouracil (azide)

  • DBCO-functionalized biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare a 10 mM stock solution of 5-(azidomethyl)-5-cyanouracil in DMSO.

  • Prepare a 1 mM stock solution of the DBCO-functionalized biomolecule in PBS.

  • In a microcentrifuge tube, combine the DBCO-functionalized biomolecule (1.0 eq) and the 5-(azidomethyl)-5-cyanouracil stock solution (2.0-5.0 eq).

  • Ensure the final concentration of DMSO is below 5% to maintain the integrity of the biomolecule.

  • Incubate the reaction mixture at 37°C for 4-24 hours with gentle shaking.

  • Monitor the reaction progress by LC-MS or SDS-PAGE if applicable.

  • Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or affinity chromatography.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of clickable this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of Clickable Precursors cluster_click Click Chemistry cluster_applications Applications This compound This compound Alkyne-5-Cyanouracil Alkyne-5-Cyanouracil This compound->Alkyne-5-Cyanouracil Propargylation Azide-5-Cyanouracil Azide-5-Cyanouracil This compound->Azide-5-Cyanouracil Azidation CuAAC CuAAC Alkyne-5-Cyanouracil->CuAAC Azide-5-Cyanouracil->CuAAC SPAAC SPAAC Azide-5-Cyanouracil->SPAAC Drug_Delivery Targeted Drug Delivery CuAAC->Drug_Delivery Bioconjugation Bioconjugation & Labeling CuAAC->Bioconjugation SPAAC->Bioconjugation Therapeutics Novel Therapeutics SPAAC->Therapeutics

Caption: Experimental workflow for click chemistry applications of this compound derivatives.

signaling_pathway Drug_Target This compound Conjugate (e.g., Antibody-Drug Conjugate) Receptor Tumor Cell Surface Receptor Drug_Target->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Drug Release Lysosome->Release Target_Enzyme Thymidylate Synthase Release->Target_Enzyme Inhibition DNA_Synthesis Inhibition of DNA Synthesis Target_Enzyme->DNA_Synthesis Apoptosis Induction of Apoptosis DNA_Synthesis->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of action for a targeted this compound drug conjugate.

References

Application Notes and Protocols for Cellular Uptake and Delivery of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanouracil (B1208135), a pyrimidine (B1678525) derivative, has garnered interest in medicinal chemistry as a versatile building block for the synthesis of various bioactive molecules, including potential antiviral and anticancer agents.[1] Its structural similarity to the natural nucleobase uracil (B121893) suggests that it may interfere with nucleic acid metabolism, making it a candidate for therapeutic development.[1] Effective delivery of this compound to target cells is crucial for maximizing its therapeutic potential while minimizing systemic toxicity. These application notes provide an overview of potential cellular uptake mechanisms and detailed protocols for the formulation and evaluation of delivery systems for this compound, based on established methods for similar nucleoside analogs.

Potential Cellular Uptake Mechanisms

While specific transporters for this compound have not been explicitly identified, the cellular uptake of uracil and its analogs, such as 5-fluorouracil (B62378) (5-FU), is known to be mediated by both facilitated diffusion and active transport systems.[2][3] It is plausible that this compound utilizes similar pathways. The primary mechanisms include:

  • Nucleobase Transporters: A family of membrane proteins responsible for the uptake of purine (B94841) and pyrimidine nucleobases.

  • Nucleoside Transporters: If this compound is delivered as a nucleoside analog (conjugated to a sugar moiety), it could be a substrate for concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).

The efficiency of these transport mechanisms can vary significantly between normal and cancerous tissues, a property that can be exploited for targeted drug delivery.[2]

Delivery Systems for this compound

To enhance cellular uptake, improve bioavailability, and achieve targeted delivery, this compound can be encapsulated within various nanocarriers. Drawing parallels from research on 5-fluorouracil and other nucleoside analogs, liposomes and polymeric nanoparticles are promising delivery vehicles.[4][5][6]

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7] For the hydrophilic this compound, it would be entrapped in the aqueous core.

Polymeric Nanoparticles

Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, protecting it from degradation and allowing for controlled release.[4][5]

Data Presentation: A Guide for Experimental Characterization

Quantitative data is essential for the evaluation and comparison of different this compound delivery systems. The following tables provide a template for the data that should be collected.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation IDDelivery SystemMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
5CU-Lipo-01Liposomes (DSPC/Chol)Enter DataEnter DataEnter DataEnter DataEnter Data
5CU-NP-01PLGA NanoparticlesEnter DataEnter DataEnter DataEnter DataEnter Data
Add more formulations as needed

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PLGA: Poly(lactic-co-glycolic acid)

Table 2: In Vitro Evaluation of this compound Formulations

Formulation IDCell LineIC50 (µM) - 48hCellular Uptake (ng/10^6 cells)Release at pH 7.4 (%, 24h)Release at pH 5.5 (%, 24h)
Free this compounde.g., HCT-116Enter DataEnter DataN/AN/A
5CU-Lipo-01e.g., HCT-116Enter DataEnter DataEnter DataEnter Data
5CU-NP-01e.g., HCT-116Enter DataEnter DataEnter DataEnter Data
Add more formulations/cell lines

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound delivery systems. These are generalized protocols adapted from methodologies used for similar compounds and should be optimized for this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.[7][8]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (for DSPC, >55°C).

  • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. The concentration of this compound should be determined based on the desired drug loading.

  • To reduce the size of the multilamellar vesicles and create unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

  • Characterize the liposomes for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol outlines the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[4]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve PLGA and this compound in an organic solvent such as dichloromethane.

  • Add the organic phase dropwise to an aqueous solution of PVA while stirring vigorously to form an o/w emulsion.

  • Sonicate the emulsion using a probe sonicator on an ice bath to reduce the droplet size.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

  • Characterize the nanoparticles for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol is for quantifying the cellular uptake of free and encapsulated this compound in an adherent cancer cell line.[1][9]

Materials:

  • Cancer cell line (e.g., HCT-116 colorectal cancer cells)

  • Complete cell culture medium

  • 24-well plates

  • Free this compound and this compound formulations

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • High-performance liquid chromatography (HPLC) system or a suitable quantification method for this compound.

  • BCA protein assay kit

Procedure:

  • Seed the cells in 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing either free this compound or a this compound formulation at a defined concentration.

  • Incubate the cells for a specific time period (e.g., 4 hours) at 37°C.

  • After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.

  • Lyse the cells by adding a suitable lysis buffer to each well and incubate on ice for 30 minutes.

  • Collect the cell lysates and centrifuge to pellet the cell debris.

  • Analyze the supernatant to quantify the intracellular concentration of this compound using a validated analytical method like HPLC.

  • Determine the total protein concentration in each lysate using a BCA assay.

  • Normalize the amount of intracellular this compound to the total protein content to determine the cellular uptake (e.g., in ng of drug/mg of protein).

Visualizations

The following diagrams illustrate key workflows and a hypothetical signaling pathway relevant to the cellular uptake of this compound.

G cluster_prep Liposome Preparation Workflow lipid_mix 1. Dissolve Lipids (DSPC, Cholesterol) film_formation 2. Form Thin Lipid Film (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydrate with 5-CU Solution film_formation->hydration sizing 4. Size Reduction (Sonication/Extrusion) hydration->sizing purification 5. Purify Liposomes (Dialysis/Chromatography) sizing->purification

Caption: Workflow for the preparation of this compound-loaded liposomes.

G cluster_uptake Cellular Uptake Assay Workflow cell_seeding 1. Seed Cells in Plates treatment 2. Treat with 5-CU Formulations cell_seeding->treatment washing 3. Wash to Remove Extracellular Drug treatment->washing lysis 4. Lyse Cells washing->lysis quantification 5. Quantify Intracellular 5-CU (e.g., HPLC) lysis->quantification normalization 6. Normalize to Protein Content quantification->normalization

Caption: Experimental workflow for in vitro cellular uptake analysis.

G cluster_membrane Cell Membrane transporter Nucleobase/ Nucleoside Transporter intracellular This compound (Intracellular) transporter->intracellular extracellular This compound (Extracellular) extracellular->transporter metabolism Metabolic Activation intracellular->metabolism target Inhibition of Nucleic Acid Synthesis metabolism->target

Caption: Hypothetical signaling pathway for this compound cellular uptake and action.

References

Application Notes and Protocols for In Vitro Transcription with 5-Cyanouridine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of RNA-based therapeutics and diagnostics, the site-specific incorporation of modified nucleotides is a powerful tool for enhancing the functionality and stability of RNA molecules. 5-Cyanouridine (B3052719) triphosphate (5-cyano-UTP) is a modified pyrimidine (B1678525) nucleotide that offers unique chemical properties for the development of novel RNA-based drugs, such as aptamers and siRNAs. The electron-withdrawing nature of the cyano group at the 5-position of the uracil (B121893) base can influence base-pairing interactions and potentially introduce novel functionalities.[1]

These application notes provide a comprehensive guide for the use of 5-cyano-UTP in in vitro transcription (IVT) reactions catalyzed by T7 RNA polymerase. While specific quantitative data on the incorporation efficiency and yield for 5-cyano-UTP are not extensively documented in publicly available literature, this document provides a robust framework based on established principles of IVT with modified nucleotides.[2][3][4] Detailed protocols for transcription, purification, and downstream characterization are presented to facilitate the successful synthesis and application of 5-cyanouridine-modified RNA.

Key Applications

The incorporation of 5-cyanouridine into RNA transcripts can be advantageous for several applications in drug discovery and development:

  • Aptamer Development: The unique chemical properties of 5-cyanouridine can expand the chemical diversity of RNA libraries, potentially leading to the selection of aptamers with novel binding specificities and higher affinities.

  • Therapeutic RNA: Modification with 5-cyanouridine may enhance the nuclease resistance of RNA therapeutics, thereby increasing their in vivo stability and therapeutic window.

  • Structural Biology: The distinct spectroscopic properties of the cyano group can serve as a probe for studying RNA structure and dynamics.

  • Bioconjugation: The cyano group may serve as a chemical handle for post-transcriptional modifications and the attachment of functional moieties.

Data Presentation

Table 1: Experimental Data Collection Template for In Vitro Transcription with 5-Cyano-UTP

ParameterCondition 1Condition 2Condition 3Control (UTP only)
DNA Template Concentration (nM)
T7 RNA Polymerase (U/µL)
NTP Mix Composition
ATP (mM)
GTP (mM)
CTP (mM)
UTP (mM)
5-Cyano-UTP (mM)0
Ratio of 5-Cyano-UTP to UTP N/A
Incubation Time (h)
Incubation Temperature (°C)
RNA Yield (µg/µL)
Incorporation Efficiency (%) *N/A

*Incorporation efficiency can be estimated using methods such as liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of 5-cyanouridine to uridine (B1682114) in the final RNA product.[5][6][7]

Experimental Protocols

Protocol 1: In Vitro Transcription with 5-Cyanouridine Triphosphate

This protocol provides a starting point for the synthesis of RNA containing 5-cyanouridine. Optimization of the ratio of 5-cyano-UTP to UTP, as well as other reaction components, may be necessary to achieve the desired incorporation rate and yield.

Materials:

  • Linearized DNA template with a T7 promoter (0.5 - 1.0 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP solution (100 mM each)

  • UTP solution (100 mM)

  • 5-Cyanouridine triphosphate (5-cyano-UTP) solution (100 mM)

  • T7 RNA Polymerase (50 U/µL)

  • RNase Inhibitor (40 U/µL)

Procedure:

  • Thaw all reagents on ice. Keep enzymes on a cooling block or on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterX µL
10X Transcription Buffer2 µL1X
ATP, GTP, CTP Mix (100 mM each)0.6 µL3 mM each
UTP (100 mM)X µL1-5 mM (variable)
5-Cyano-UTP (100 mM)X µL1-5 mM (variable)
Linearized DNA TemplateX µL50-100 nM
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
Total Volume 20 µL
  • Mix the components thoroughly by gentle pipetting.

  • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to product degradation.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Proceed immediately to RNA purification (Protocol 2).

Protocol 2: Purification of 5-Cyanouridine-Modified RNA

This protocol describes a standard column-based method for purifying the transcribed RNA.

Materials:

  • RNA cleanup kit (silica-based columns)

  • Nuclease-free water

  • Ethanol (B145695) (70% and 100%)

  • Nuclease-free centrifuge tubes

Procedure:

  • Follow the manufacturer's instructions for the chosen RNA cleanup kit. A general procedure is outlined below.

  • Add binding buffer (often containing a high concentration of guanidinium (B1211019) thiocyanate) to the transcription reaction.

  • Add ethanol to the mixture to promote RNA binding to the silica (B1680970) membrane.

  • Apply the sample to the spin column and centrifuge. Discard the flow-through.

  • Wash the column with the provided wash buffers (typically containing ethanol) to remove unincorporated nucleotides, proteins, and salts. Perform two wash steps.

  • After the final wash, centrifuge the empty column to remove any residual ethanol.

  • Place the column in a clean, nuclease-free collection tube.

  • Elute the purified RNA by adding nuclease-free water to the center of the membrane and centrifuging. A two-step elution can increase the final yield.

  • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. Assess purity by checking the A260/A280 and A260/A230 ratios.

Mandatory Visualizations

In_Vitro_Transcription_Workflow cluster_Preparation Preparation cluster_Reaction In Vitro Transcription cluster_Purification Purification & Analysis cluster_Downstream Downstream Applications Template Linearized DNA Template (with T7 Promoter) IVT_Reaction Assemble Reaction Mix Template->IVT_Reaction NTPs NTPs (ATP, GTP, CTP) + UTP & 5-cyano-UTP NTPs->IVT_Reaction Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->IVT_Reaction Incubation Incubate at 37°C IVT_Reaction->Incubation DNase_Treatment DNase I Treatment (Optional) Incubation->DNase_Treatment Purification RNA Purification (Column-based) DNase_Treatment->Purification QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Applications SELEX, Nuclease Resistance Assay, Cellular Delivery, etc. QC->Applications

Caption: Workflow for in vitro transcription with 5-cyanouridine triphosphate.

SELEX_Workflow cluster_Library_Generation Library Generation cluster_Selection_Cycle SELEX Cycle cluster_Analysis Analysis IVT In Vitro Transcription with 5-cyano-UTP Library 5-cyanouridine Modified RNA Library IVT->Library Binding Incubate Library with Target Library->Binding Partitioning Separate Bound from Unbound RNA Binding->Partitioning Elution Elute Bound RNA Partitioning->Elution Amplification Reverse Transcription & PCR Elution->Amplification Next_Round_IVT In Vitro Transcription for Next Round Amplification->Next_Round_IVT Sequencing Sequence Enriched Pool Amplification->Sequencing Next_Round_IVT->Binding Repeat Cycles Characterization Characterize Individual Aptamers (Binding Affinity, Specificity) Sequencing->Characterization

References

Troubleshooting & Optimization

Technical Support Center: Incorporation of 5-Cyanouracil into Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incorporation of 5-cyanouracil (B1208135) into nucleic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical and enzymatic synthesis of this compound-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for incorporating this compound into nucleic acids?

A1: this compound can be incorporated into DNA and RNA using two primary methods:

  • Chemical Synthesis: This method utilizes standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer. A this compound phosphoramidite building block is required for this process.[1] The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.[2]

  • Enzymatic Incorporation: This method involves the use of DNA polymerases to incorporate 5-cyano-2'-deoxyuridine triphosphate (dCCNTP) during primer extension or PCR.[3][4] The efficiency of this method is highly dependent on the chosen polymerase.[3][4]

Q2: What are the potential applications of incorporating this compound into nucleic acids?

A2: The incorporation of modified nucleobases like this compound can introduce novel functionalities into nucleic acids for various applications, including:

  • Therapeutics: Modified oligonucleotides can be used as antisense agents, siRNAs, or aptamers with enhanced properties such as increased stability and binding affinity.

  • Diagnostics: The unique properties of this compound can be exploited for the development of novel probes and biosensors.

  • Structural Biology: Introducing modifications can help in studying nucleic acid structure, stability, and interactions with other molecules. The electron-withdrawing nature of the 5-cyano group can alter the electronic properties of the nucleobase, potentially influencing base pairing and stacking interactions.[5][6]

Q3: How does the 5-cyano modification affect the stability of the resulting nucleic acid duplex?

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the incorporation of this compound into nucleic acids.

Chemical Synthesis (Phosphoramidite Method)

Issue 1: Low Coupling Efficiency of this compound Phosphoramidite

  • Possible Causes:

    • Suboptimal Activator: The standard activator, tetrazole, may not be efficient enough for modified phosphoramidites.

    • Moisture Contamination: Water in the reagents, particularly acetonitrile (B52724) (ACN), can lead to the hydrolysis of the phosphoramidite.[2][7]

    • Degraded Phosphoramidite: The this compound phosphoramidite may have degraded due to improper storage or prolonged exposure to air and moisture.

    • Steric Hindrance: The cyano group might create steric hindrance, slowing down the coupling reaction.

  • Solutions:

    • Use a stronger activator: Consider using 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT), which have been shown to be more effective activators than tetrazole.[8][9]

    • Ensure anhydrous conditions: Use anhydrous ACN and ensure all reagents are dry. Pre-treating ACN with molecular sieves is recommended.[2][7]

    • Use fresh phosphoramidite: Use a fresh batch of this compound phosphoramidite and store it under inert gas (argon or nitrogen) at the recommended temperature.

    • Increase coupling time: Extend the coupling time for the this compound phosphoramidite to allow the reaction to go to completion.

Issue 2: Degradation of this compound-Modified Oligonucleotide during Deprotection

  • Possible Causes:

    • Harsh Deprotection Conditions: Standard deprotection with ammonium (B1175870) hydroxide (B78521) at elevated temperatures can be too harsh for sensitive modifications.[10][11] The electron-withdrawing nature of the cyano group might render the uracil (B121893) ring more susceptible to degradation under basic conditions.

    • Depurination: Acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond, particularly at purine (B94841) residues, creating apurinic sites that can lead to strand cleavage during the final basic deprotection.[2][11]

  • Solutions:

    • Use mild deprotection reagents: Employ milder deprotection conditions, such as using potassium carbonate in methanol (B129727) or "UltraMILD" phosphoramidites for the standard bases, which allow for gentler deprotection.[10][12]

    • Optimize detritylation: Minimize the time of exposure to the detritylation acid to reduce the risk of depurination.[2]

    • Low-temperature deprotection: Perform the deprotection at a lower temperature for a longer duration to minimize degradation of the modified base.

Table 1: Common Deprotection Conditions for Modified Oligonucleotides [10][11]

Deprotection ReagentTemperature (°C)DurationSuitability
Concentrated Ammonium Hydroxide558-16 hoursStandard, robust oligonucleotides
AMA (Ammonium hydroxide/Methylamine)6510-15 minutesRapid deprotection, requires Ac-dC
Potassium Carbonate in MethanolRoom Temperature4-8 hoursFor very sensitive modifications
Enzymatic Incorporation (dCCNTP)

Issue 3: Inefficient or No Incorporation of dCCNTP by DNA Polymerase

  • Possible Causes:

    • Polymerase Intolerance: Not all DNA polymerases can efficiently incorporate modified nucleotides. Some may have a low tolerance for modifications at the 5-position of the uracil base.[3][4]

    • Suboptimal Reaction Conditions: The concentration of dCCNTP, Mg2+, or the annealing temperature might not be optimal for incorporation.

    • Template-Primer Design: The sequence context surrounding the incorporation site can influence efficiency.

  • Solutions:

    • Screen different DNA polymerases: Test a panel of DNA polymerases known for their ability to incorporate modified nucleotides, such as Vent (exo-), Deep Vent (exo-), or KOD polymerases.[3][4]

    • Optimize dCCNTP concentration: Perform a titration of dCCNTP to find the optimal concentration for your specific polymerase and template.

    • Adjust reaction buffer components: Optimize the Mg2+ concentration, as it is crucial for polymerase activity.

    • Modify PCR cycling parameters: Try a lower annealing temperature or a two-step PCR protocol to enhance primer binding and extension.

Issue 4: Misincorporation Opposite dCCN in the Template Strand

  • Possible Cause:

    • Altered Base Pairing Properties: The electron-withdrawing cyano group can lower the pKa of the N3 proton of uracil, similar to 5-halouracils.[5][13] This can lead to an increased population of the enol tautomer, which can mispair with guanine.

  • Solutions:

    • Use a high-fidelity DNA polymerase: High-fidelity polymerases with proofreading activity (3'→5' exonuclease activity) can help to remove misincorporated bases.

    • Optimize reaction pH: Since the tautomeric equilibrium can be pH-dependent, optimizing the pH of the reaction buffer may reduce misincorporation.

Experimental Protocols & Workflows

Automated Solid-Phase Synthesis Cycle

The following diagram illustrates the standard four-step cycle for incorporating a phosphoramidite, including the this compound phosphoramidite, into a growing oligonucleotide chain.

G Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling 5'-OH free Capping 3. Capping Coupling->Capping Add this compound Phosphoramidite Oxidation 4. Oxidation Capping->Oxidation Cap unreacted 5'-OH Oxidation->Deblocking

Figure 1. Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Enzymatic Incorporation Workflow

This workflow outlines the key steps for incorporating dCCNTP into DNA using a primer extension assay.

G A 1. Anneal Primer to Template DNA B 2. Prepare Reaction Mix (DNA Polymerase, dNTPs including dCCNTP, Buffer) A->B C 3. Primer Extension Reaction B->C D 4. Denaturing PAGE Analysis C->D E 5. Visualize Incorporation Product D->E

Figure 2. Workflow for Enzymatic Incorporation of dCCNTP.
Troubleshooting Logic for Low Yield in Chemical Synthesis

This diagram provides a logical flow for troubleshooting low-yield issues during the chemical synthesis of this compound modified oligonucleotides.

G Start Low Yield of This compound Oligonucleotide CheckReagents Check Reagent Quality (Phosphoramidite, Activator, Solvents) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckProtocol Review Synthesis Protocol ProtocolOK Protocol Optimized? CheckProtocol->ProtocolOK ReagentsOK->CheckProtocol Yes UseFresh Use Fresh Reagents Ensure Anhydrous Conditions ReagentsOK->UseFresh No OptimizeProtocol Optimize Protocol: - Increase coupling time - Use stronger activator ProtocolOK->OptimizeProtocol No CheckDeprotection Review Deprotection and Purification ProtocolOK->CheckDeprotection Yes UseFresh->CheckProtocol OptimizeProtocol->CheckDeprotection DeprotectionOK Deprotection Conditions Mild? CheckDeprotection->DeprotectionOK UseMildDeprotection Use Milder Deprotection (e.g., K2CO3/MeOH) DeprotectionOK->UseMildDeprotection No Success Improved Yield DeprotectionOK->Success Yes UseMildDeprotection->Success

Figure 3. Troubleshooting Flowchart for Chemical Synthesis.

References

troubleshooting low yield in 5-cyanouracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of 5-cyanouracil (B1208135).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in this compound synthesis can stem from several factors. The most common culprits include:

  • Incomplete Reaction: The cyanation of the starting material (e.g., 5-bromouracil (B15302) or 5-iodouracil) may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent ratios.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the hydrolysis of the nitrile group to a carboxylic acid or amide under acidic or basic conditions, especially during workup.

  • Product Decomposition: this compound may be susceptible to decomposition under certain conditions, particularly at elevated temperatures or during prolonged workup procedures.

  • Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.

Q2: How can I determine if my reaction has gone to completion?

Monitoring the reaction progress is crucial. The most common and effective method is Thin Layer Chromatography (TLC) . By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material and the formation of the this compound product. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q3: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

A common side reaction is the hydrolysis of the 5-cyano group to form 5-carboxyuracil or 5-carbamoyluracil, especially if the workup involves strongly acidic or basic conditions. To minimize these and other potential side reactions:

  • Control Stoichiometry: Carefully control the molar ratio of the cyanide source to the 5-halouracil.

  • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can sometimes promote side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture and oxygen.

  • Prompt Workup: Neutralize the reaction mixture promptly during workup to avoid prolonged exposure to acidic or basic conditions that can lead to hydrolysis of the nitrile group.

Q4: My crude product is impure. How can I effectively purify this compound?

Purification is critical for obtaining high-purity this compound. The most common method is recrystallization . The choice of solvent is key to successful recrystallization. A solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Water or ethanol-water mixtures are often suitable.

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.

  • Hot-filter the solution to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

  • To maximize yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The following table summarizes typical yields for this compound synthesis based on different starting materials and cyanide sources.

Starting MaterialCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
5-Iodouracil (B140508)CuCNPyridineReflux5High[1]
Acetylated 5-Bromouridine (B41414)NaCN or KCNDMSO90-110Not Specified35-45[2]

Note: The yield for the synthesis starting from acetylated 5-bromouridine is for the corresponding 5-cyanouridine (B3052719), but provides a relevant benchmark for the cyanation of a 5-bromouracil derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Iodouracil (High Yield) [1]

This protocol is adapted from a method reported to produce a high yield of this compound.

Materials:

  • 5-Iodouracil

  • Cuprous Cyanide (CuCN)

  • Anhydrous Pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 5-iodouracil in anhydrous pyridine.

  • Add cuprous cyanide to the suspension.

  • Heat the mixture to reflux with constant stirring for 5 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a large volume of water and stir.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the crude product with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or an ethanol-water mixture).

  • Dry the purified this compound under vacuum.

Protocol 2: Synthesis of this compound Derivatives from 5-Bromouracil Derivatives (Moderate Yield) [2]

This protocol is based on the synthesis of 5-cyanouridine and can be adapted for the synthesis of this compound from 5-bromouracil.

Materials:

  • 5-Bromouracil

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-bromouracil in DMSO.

  • Add NaCN or KCN to the solution.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Collect the crude product by vacuum filtration.

  • Wash the crude product thoroughly with cold water.

  • Purify the crude product by recrystallization.

  • Dry the purified this compound under vacuum.

Mandatory Visualizations

experimental_workflow start Start: 5-Halouracil (5-Bromo or 5-Iodo) reactants Add Cyanide Source (CuCN, NaCN, or KCN) and Solvent (e.g., Pyridine, DMSO) start->reactants reaction Heat Reaction Mixture (e.g., 90-110°C or Reflux) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Workup: - Cool Reaction - Precipitate in Water/Ice Water monitoring->workup Reaction Complete filtration Collect Crude Product (Vacuum Filtration) workup->filtration purification Purification (Recrystallization) filtration->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound Observed check_reaction Analyze Reaction Mixture by TLC start->check_reaction incomplete_reaction Incomplete Reaction: - Starting material remains check_reaction->incomplete_reaction side_products Significant Side Products Observed check_reaction->side_products incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent stoichiometry incomplete_reaction->optimize_conditions Yes optimize_workup Optimize Workup & Purification: - Minimize exposure to strong acid/base - Choose appropriate recrystallization solvent side_products->optimize_workup Yes improve_purity Improve Purity of Starting Materials side_products->improve_purity No solution Improved Yield optimize_conditions->solution optimize_workup->solution improve_purity->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Cyanouracil Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-cyanouracil (B1208135). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound, presented in a question-and-answer format.

Issue 1: N-Alkylation Reactions

Q1: I am getting a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity of my N-alkylation reaction?

A1: Achieving regioselectivity in the N-alkylation of uracil (B121893) derivatives is a common challenge. The relative acidity of the N1 and N3 protons plays a crucial role, and this can be influenced by the solvent and base used. In the gas phase, the N1 site is more acidic, but in solution, the acidities of the N1 and N3 sites are very similar. To favor alkylation at a specific nitrogen:

  • For N3-alkylation: Consider using a protecting group at the N1 position. The tert-butyloxycarbonyl (Boc) group is an effective choice that can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and then removed under mild conditions after N3-alkylation.

  • For N1-alkylation: While direct alkylation often yields a mixture, the ratio can be influenced by the reaction conditions. The choice of base and solvent is critical. For example, using a milder base and a non-polar solvent may favor N1-alkylation.

Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in N-alkylation reactions of this compound can be attributed to several factors:

  • Incomplete reaction: Ensure that the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a slight increase in temperature or reaction time may be necessary.

  • Purity of starting materials: Ensure that your this compound and alkylating agent are pure and dry. Moisture can quench the base and lead to unwanted side reactions.

  • Choice of base and solvent: The base should be strong enough to deprotonate the uracil nitrogen but not so strong as to cause degradation of the starting material or product. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are often good choices.

  • Side reactions: Over-alkylation to form a dialkylated product can occur. Using a stoichiometric amount of the alkylating agent can help to minimize this.

Issue 2: Glycosylation Reactions

Q3: I am struggling with low yields and poor anomeric selectivity in my glycosylation reaction with this compound. What can I do to optimize this?

A3: Glycosylation reactions are notoriously sensitive to reaction conditions. Low yields and lack of stereoselectivity are common hurdles.

  • Activation of the glycosyl donor: Ensure that your glycosyl donor is efficiently activated. The choice of activating agent (promoter) is critical and depends on the nature of the leaving group on the donor. For example, thioglycosides are often activated with N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

  • Anomeric selectivity: The stereochemical outcome is influenced by the solvent, temperature, and the nature of the protecting groups on the sugar moiety. The use of a participating protecting group at the C2 position of the sugar (e.g., an acetyl or benzoyl group) can favor the formation of the 1,2-trans glycoside. The choice of solvent can also play a significant role; for instance, acetonitrile can sometimes favor the formation of 1,2-trans products.[1]

  • Reaction conditions: Glycosylation reactions are often carried out at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.[1] Maintaining strict anhydrous conditions is crucial, as water can deactivate the promoter and hydrolyze the activated donor.

Issue 3: Reduction of the Cyano Group

Q4: I am having difficulty reducing the cyano group of my this compound derivative to an aminomethyl group. What are the recommended conditions?

A4: The reduction of the cyano group in this compound derivatives can be challenging. Several reducing agents can be employed, and the choice will depend on the overall functionality of your molecule.

  • Catalytic hydrogenation: This is a common method for reducing nitriles. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be used under a hydrogen atmosphere. The choice of solvent and the presence of additives can influence the reaction's success.

  • Chemical reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst such as nickel(II) chloride (NiCl₂) have been used successfully for the reduction of 1-cyanoethyl-5-substituted uracil derivatives. These reactions are often performed in methanol (B129727) at a reduced temperature and in the presence of di-tert-butyl dicarbonate as a "trapping" agent for the resulting amine.

Quantitative Data Summary

The following tables summarize how different reaction parameters can affect the outcome of this compound derivatization reactions.

Table 1: N-Alkylation of 1-Aminouracil - A Model System

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF6012Data not available
2Ethyl BromideK₃PO₄CH₃CN5024Data not available
3IodomethaneK₂CO₃DMFRT8Data not available

This table is based on a general protocol for the alkylation of 1-aminouracil and serves as a starting point for optimizing the alkylation of this compound.[2] Specific yields for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Iodouracil (B140508)

This protocol is adapted from the high-yield preparation of this compound.[3]

Materials:

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodouracil (1 equivalent) and cuprous cyanide (1.2 equivalents).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and stir vigorously.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.

Visualizations

Experimental Workflow for Derivatization of this compound

experimental_workflow start Start: This compound n_alkylation N-Alkylation start->n_alkylation glycosylation Glycosylation start->glycosylation cyano_reduction Cyano Group Reduction start->cyano_reduction n_alkylated_product N-Alkylated This compound Derivative n_alkylation->n_alkylated_product glycosylated_product This compound Nucleoside Analog glycosylation->glycosylated_product aminomethyl_product 5-Aminomethyluracil Derivative cyano_reduction->aminomethyl_product

Caption: A general workflow for common derivatization reactions of this compound.

Troubleshooting Logic for Low Yield in this compound Derivatization

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete (TLC/LC-MS)? start->check_completion increase_time_temp Increase reaction time and/or temperature check_completion->increase_time_temp No check_reagents Are starting materials pure and dry? check_completion->check_reagents Yes yield_improved Yield Improved increase_time_temp->yield_improved purify_reagents Purify/dry starting materials and solvent check_reagents->purify_reagents No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_reagents->check_conditions Yes purify_reagents->yield_improved optimize_conditions Screen different bases, solvents, and temperatures check_conditions->optimize_conditions No side_reactions Are there significant side products? check_conditions->side_reactions Yes optimize_conditions->yield_improved adjust_stoichiometry Adjust stoichiometry of reagents side_reactions->adjust_stoichiometry Yes side_reactions->yield_improved No adjust_stoichiometry->yield_improved

Caption: A logical workflow for troubleshooting low reaction yields.

Signaling Pathway: Inhibition of p38 MAP Kinase by 5-Cyanopyrimidine (B126568) Derivatives

p38_pathway_inhibition cluster_upstream Upstream Activation cluster_p38 p38 MAP Kinase cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 activates p38_alpha p38α MKK3_6->p38_alpha phosphorylates (activates) ATF2 ATF2 p38_alpha->ATF2 phosphorylates (activates) inhibitor 5-Cyanopyrimidine Inhibitor inhibitor->p38_alpha inhibits Inflammation Inflammation ATF2->Inflammation promotes

Caption: Inhibition of the p38 MAP kinase signaling pathway by 5-cyanopyrimidine derivatives.

References

stability of 5-cyanouracil in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Cyanouracil (B1208135). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.

Disclaimer: There is limited published data specifically detailing the stability of this compound in cell culture media over time. The information provided herein is based on the known chemical properties of this compound, data from analogous compounds such as 5-fluorouracil, and general principles of chemical stability in aqueous solutions. It is strongly recommended that users perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a pyrimidine (B1678525) derivative with a nitrile group at the 5th position. It serves as a versatile intermediate in the synthesis of various biologically active molecules.[1][2] Its key properties are summarized below:

PropertyValue
Molecular Formula C₅H₃N₃O₂
Molecular Weight 137.10 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)[3]
Solubility Slightly soluble in water. Soluble in organic solvents like DMSO.[3]
Storage Recommended to be stored at room temperature in a dry, sealed container.[2]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Recommended Solvent: Anhydrous, sterile DMSO.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile, conical tube.

    • Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex or gently warm the solution to 37°C to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term stability.

Q3: What is the expected stability of this compound in cell culture media?

While specific data is unavailable, the stability of this compound in cell culture media can be influenced by several factors:

  • pH: Cell culture media is typically buffered around pH 7.2-7.4. The nitrile group on this compound could be susceptible to hydrolysis under acidic or basic conditions, although this is generally a slow process at neutral pH.[4]

  • Temperature: Incubating at 37°C for extended periods may accelerate potential degradation.

  • Media Components: Components in the media, such as serum proteins or reducing agents, could potentially interact with the compound.

  • Light Exposure: As with many organic compounds, prolonged exposure to light should be avoided to prevent photodegradation.

It is crucial to empirically determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

Q4: What are the potential degradation pathways for this compound?

The primary potential degradation pathway for this compound in an aqueous environment like cell culture media is the hydrolysis of the nitrile group. This can occur under acidic or basic conditions to form a carboxylic acid, proceeding through an amide intermediate.[5][6]

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
Inconsistent experimental results between assays. 1. Degradation of this compound in stock solution or in the final culture medium.2. Precipitation of the compound upon dilution into aqueous media.3. Inconsistent final DMSO concentration.1. Prepare fresh stock solutions and dilutions for each experiment. Perform a stability study (see protocol below).2. Visually inspect for precipitates after dilution. Use a stepwise dilution method. Ensure the final DMSO concentration is below 0.5%.3. Maintain a consistent final DMSO concentration across all wells, including vehicle controls.
Loss of biological activity over time in long-term experiments. 1. Significant degradation of this compound during the incubation period.1. Determine the half-life of this compound in your media. If it is unstable, consider replenishing the media with freshly diluted compound at regular intervals.
Precipitation observed in the cell culture plate. 1. The final concentration of this compound exceeds its solubility in the cell culture medium.2. High concentration of the DMSO stock solution leading to precipitation upon dilution.1. Lower the final working concentration of this compound.2. Prepare an intermediate dilution of the DMSO stock in a small volume of serum-free medium before adding it to the final volume of complete medium.
Toxicity observed in vehicle control wells. 1. The final concentration of the solvent (e.g., DMSO) is too high for the cell line.1. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%). Perform a dose-response curve for the solvent alone to determine the toxicity threshold.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over a typical experimental timeframe.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or vials

  • Incubator at 37°C with 5% CO₂

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Dilute the 10 mM stock solution to your final experimental concentration (e.g., 100 µM) in pre-warmed cell culture medium. Prepare a sufficient volume for all time points.

  • Time Point 0 (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your baseline concentration.

  • Incubation: Place the remaining working solution in a sterile, sealed container in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the incubated solution.

  • Sample Storage: Immediately store all collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.

    • The analytical method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • Calculate the half-life (t₁/₂) of the compound in the medium.

Data Presentation

Table 1: Factors Potentially Influencing this compound Stability in Cell Culture Media (Based on general chemical principles and data from analogous compounds)

ParameterPotential Effect on StabilityRecommendations
Temperature Higher temperatures (e.g., 37°C) can increase the rate of hydrolysis and other degradation reactions.Minimize the time the compound is kept at 37°C outside of the experimental incubation period. Store stock solutions at -20°C or -80°C.
pH Extremes in pH can catalyze the hydrolysis of the nitrile group. Cell culture media pH is generally stable.Ensure the pH of your cell culture medium is properly maintained throughout the experiment.
Light Exposure to UV or ambient light may cause photodegradation.Protect stock solutions and media containing this compound from light by using amber vials or covering with foil.
Media Components Serum proteins may bind to the compound, affecting its availability and stability. Reducing agents could potentially react with the nitrile group.Be consistent with the composition of your cell culture medium. If you suspect interactions, consider stability studies in both serum-free and serum-containing media.
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can lead to degradation and precipitation.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Visualizations

Stability_Study_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to Final Concentration in Media prep_stock->prep_work t0 T=0 Sample Collection prep_work->t0 incubate Incubate at 37°C t0->incubate sampling Collect Samples at Time Points (2, 4, 8, 24, 48, 72h) incubate->sampling storage Store Samples at -80°C sampling->storage analysis Analyze by HPLC or LC-MS storage->analysis data Calculate % Remaining vs. Time analysis->data Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results cluster_checks Initial Checks cluster_solutions Corrective Actions start Inconsistent Results Observed check_precipitate Precipitation in Media? start->check_precipitate check_stock Stock Solution Fresh? check_precipitate->check_stock No sol_precipitate Optimize Dilution Protocol (e.g., stepwise dilution) check_precipitate->sol_precipitate Yes check_dmso Consistent DMSO %? check_stock->check_dmso Yes sol_stock Prepare Fresh Stock Solution check_stock->sol_stock No sol_dmso Ensure Consistent Final DMSO Concentration check_dmso->sol_dmso No sol_stability Perform Stability Study (see protocol) check_dmso->sol_stability Yes end Re-run Experiment sol_precipitate->end sol_stock->end sol_dmso->end sol_stability->end

References

Technical Support Center: Minimizing Cytotoxicity of 5-Cyanouracil in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of 5-cyanouracil (B1208135) and related pyrimidine (B1678525) analogs in primary cell lines. Given the limited specific data on this compound, this guide leverages the extensive research on the closely related compound, 5-fluorouracil (B62378) (5-FU), to provide practical advice and protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: High variability in cytotoxicity results between experiments.

  • Question: Why am I observing inconsistent IC50 values for this compound across different experimental dates?

  • Answer: High variability in IC50 values is a frequent challenge in cytotoxicity assays.[1] Several factors can contribute to this, including:

    • Cellular Factors:

      • Cell Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage. Use cells within a consistent and narrow passage number range for all experiments.[1]

      • Cell Health and Confluency: Ensure cells are in the exponential growth phase and at a consistent confluency at the time of treatment. Over-confluent or stressed cells can exhibit altered sensitivity to cytotoxic agents.

    • Experimental Conditions:

      • Compound Stability: this compound, like other chemical compounds, may degrade in culture medium over time. Prepare fresh stock solutions and dilutions for each experiment.[1]

      • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is well below the cytotoxic threshold for your specific primary cell line (typically <0.1%).[1]

      • Incubation Time: Inconsistent incubation times can lead to variable results. Maintain precise and consistent incubation periods for both drug treatment and assay development.[1]

    • Assay-Specific Issues:

      • Pipetting Accuracy: Inaccurate pipetting of cells or the compound can introduce significant errors. Calibrate pipettes regularly and use consistent techniques.

      • Edge Effects: In multi-well plates, wells on the perimeter are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification in the incubator.[1]

Issue 2: Lack of a clear dose-response curve.

  • Question: My results do not show a clear dose-dependent effect of this compound. What could be the cause?

  • Answer: A flat or erratic dose-response curve can be due to several factors:[1]

    • Inappropriate Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect or too high, causing maximum cell death even at the lowest concentration. A broad range of concentrations should be tested initially to determine the effective range for your specific primary cell line.

    • Insufficient Incubation Time: The compound may require a longer exposure time to exert its cytotoxic effects. Consider extending the incubation period.[1]

    • Cell Line Resistance: The primary cell line you are using may be inherently resistant to this compound. This could be due to various factors, including efficient drug efflux or high expression of drug-metabolizing enzymes.[2]

Issue 3: Unexpectedly high levels of cytotoxicity in control (vehicle-treated) cells.

  • Question: I am observing significant cell death in my control wells treated only with the vehicle (e.g., DMSO). What should I do?

  • Answer: High cytotoxicity in control wells compromises the validity of your experiment. Potential causes include:

    • Solvent Toxicity: The concentration of the solvent may be too high for your primary cell line. Determine the maximum non-toxic solvent concentration through a dose-response experiment with the vehicle alone.

    • Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma, leading to increased cell death. Regularly test for mycoplasma contamination.[1]

    • Poor Cell Health: The primary cells may have been stressed or unhealthy at the start of the experiment. Ensure you are using healthy, actively dividing cells.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the cytotoxicity of this compound and related compounds.

Q1: What is the likely mechanism of cytotoxicity of this compound?

A1: As a pyrimidine analog, this compound's mechanism of cytotoxicity is likely similar to that of 5-fluorouracil (5-FU).[2][3][4] The primary mechanisms are believed to be:

  • Inhibition of Thymidylate Synthase (TS): After intracellular conversion to its active metabolites, this compound can inhibit TS, a critical enzyme for DNA synthesis and repair.[2][5] This leads to a depletion of thymidine, causing "thymineless death."

  • Incorporation into DNA and RNA: The metabolites of this compound can be incorporated into both DNA and RNA, leading to DNA damage, impaired RNA processing, and ultimately, cell death.[2][3]

dot

Caption: Proposed mechanism of this compound cytotoxicity.

Q2: How can I reduce the off-target cytotoxicity of this compound in my primary cell lines?

A2: Minimizing off-target effects is crucial for obtaining reliable experimental data. Consider the following strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired on-target effect while minimizing toxicity to non-target cells. A thorough dose-response analysis is essential.

  • Uridine (B1682114) Rescue Experiment: If you suspect that the cytotoxicity is primarily due to the inhibition of pyrimidine synthesis, you can perform a uridine rescue experiment. Supplementing the culture medium with uridine should bypass the metabolic block and rescue the cells from the toxic effects.[6]

  • Combination Therapy: In a drug development context, combining this compound with other agents can sometimes allow for lower, less toxic doses of each compound while achieving a synergistic effect.[7]

Q3: Are some primary cell lines more sensitive to pyrimidine analogs than others?

A3: Yes, there is significant variability in the sensitivity of different cell lines to pyrimidine analogs like 5-FU.[8][9] This can be attributed to several factors, including:

  • Metabolic Enzyme Expression: The expression levels of enzymes involved in the activation and catabolism of the drug can vary between cell types. For example, high levels of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to increased drug resistance.[10]

  • Target Enzyme Levels: The expression level of the target enzyme, thymidylate synthase (TS), can influence sensitivity.[5]

  • DNA Repair Capacity: The efficiency of DNA repair pathways can also play a role in determining a cell's ability to tolerate DNA damage induced by the compound.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-fluorouracil (5-FU) in various human cancer cell lines, illustrating the range of sensitivities observed. This data can serve as a reference when establishing a starting concentration range for this compound experiments.

Cell LineCancer Type5-FU IC50 (µM)Reference
OE33Esophageal Carcinoma0.524[8]
KYSE30Esophageal Carcinoma30.2[8]
HDC73Colorectal Cancer0.03[9]
HCT15Colorectal Cancer47.5[9]
NCI-H460Lung CancerHigh Resistance[11]
OVCAR-8Ovarian CancerHigh Permissiveness[11]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.

dot

MTT_Assay_Workflow A 1. Seed Primary Cells in 96-well Plate B 2. Treat with this compound (Serial Dilutions) A->B C 3. Incubate for Specified Period B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Analyze Data and Calculate IC50 F->G Troubleshooting_Logic cluster_Cellular Cellular Factors cluster_Experimental Experimental Conditions cluster_Solutions Solutions Start Inconsistent Cytotoxicity Results Passage Inconsistent Passage Number? Start->Passage Health Poor Cell Health or Confluency? Start->Health Compound Compound Degradation? Start->Compound Solvent Solvent Toxicity? Start->Solvent Incubation Inconsistent Incubation Time? Start->Incubation Sol_Passage Use narrow passage range Passage->Sol_Passage Sol_Health Ensure exponential growth Health->Sol_Health Sol_Compound Prepare fresh solutions Compound->Sol_Compound Sol_Solvent Determine non-toxic concentration Solvent->Sol_Solvent Sol_Incubation Maintain consistent timing Incubation->Sol_Incubation

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Troubleshooting Failed Incorporation of 5-Cyanouracil into E. coli DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incorporation of 5-cyanouracil (B1208135) into Escherichia coli DNA.

Frequently Asked Questions (FAQs)

Q1: Is the incorporation of this compound into E. coli DNA a routinely successful procedure?

A1: No, attempts to incorporate this compound into the DNA of E. coli and other biological systems have been reported to be unsuccessful. This suggests that there are inherent biological barriers preventing its efficient utilization in vivo.

Q2: What is the most likely metabolic pathway for this compound in E. coli?

A2: this compound, being a uracil (B121893) analog, is expected to enter the pyrimidine (B1678525) salvage pathway. This pathway allows the cell to recycle pyrimidine bases to form nucleotides. The key enzymes in this pathway that would act on this compound are uracil phosphoribosyltransferase (UPRT), which converts the base to a nucleotide monophosphate, followed by a series of kinases that produce the triphosphate form required for DNA synthesis.

Q3: Could this compound be toxic to E. coli?

A3: Yes, it is possible that this compound or its metabolites are toxic to E. coli. For instance, the related compound 5-fluorouracil (B62378) (5-FU) exhibits antibacterial properties by inhibiting essential enzymes in pyrimidine metabolism and by being incorporated into RNA and DNA, leading to cellular damage.[1][2][3][4] Resistance to 5-FU in E. coli can arise from mutations in the upp gene, which encodes uracil phosphoribosyltransferase, a key enzyme in the salvage pathway.[1] This suggests that the conversion of the analog to its nucleotide form is a critical step in its toxicity.

Q4: How can I verify if this compound has been incorporated into E. coli DNA?

A4: To verify the incorporation of this compound, you would need to isolate the genomic DNA from E. coli grown in the presence of this compound. The purified DNA should then be enzymatically digested into individual nucleosides. The resulting mixture of nucleosides can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to detect the presence of 5-cyano-2'-deoxyuridine.[5][6]

Troubleshooting Guide

Problem: No evidence of this compound incorporation in E. coli DNA.

This is the most common outcome reported. The following sections break down the potential reasons for this failure at each stage of the process.

Section 1: Cellular Uptake and Metabolism

Question: Is this compound being transported into the E. coli cells?

Possible Cause: Inefficient transport across the cell membrane. E. coli utilizes specific permeases, such as uracil permease (UraA), to import uracil and its analogs.[7] The bulky cyano group at the 5-position may hinder recognition and transport by these permeases.

Troubleshooting Steps:

  • Increase External Concentration: Experiment with a range of this compound concentrations in the growth medium. However, be mindful of potential toxicity at higher concentrations.

  • Use a Permeabilized Strain: Consider using an E. coli strain with a more permeable outer membrane, although this can also increase sensitivity to other compounds in the medium.

  • Verify Uptake: Use radiolabeled this compound (if available) to directly measure its accumulation inside the cells.

Question: Is this compound being converted to its deoxyribonucleoside triphosphate form (d5CN-UTP)?

Possible Cause: The enzymes of the pyrimidine salvage pathway may not recognize this compound or its downstream metabolites as substrates. The key enzymes are:

  • Uracil phosphoribosyltransferase (UPRTase encoded by upp): Converts the base to 5-cyanouridine (B3052719) monophosphate.
  • Nucleoside monophosphate kinases: Convert the monophosphate to the diphosphate (B83284).
  • Nucleoside diphosphate kinases: Convert the diphosphate to the triphosphate.
  • Ribonucleotide reductase: Converts the ribonucleotide to a deoxyribonucleotide.

Troubleshooting Steps:

  • Co-culture with a Uracil Auxotroph: Use a uracil-requiring mutant of E. coli to see if this compound can rescue growth.[8] Failure to do so would suggest a blockage in the metabolic pathway.

  • In Vitro Enzyme Assays: Test the substrate specificity of purified E. coli salvage pathway enzymes with this compound and its potential derivatives.

  • Metabolite Analysis: Use LC-MS to analyze the intracellular pool of nucleotides in E. coli fed with this compound to look for the presence of 5-cyanouridine monophosphate, diphosphate, or triphosphate.

Section 2: DNA Polymerase Activity

Question: Is d5CN-UTP a substrate for E. coli DNA polymerases?

Possible Cause: Even if d5CN-UTP is synthesized, E. coli's DNA polymerases may not be able to incorporate it into a growing DNA strand. The fidelity of DNA polymerases is influenced by the shape and chemical properties of the incoming nucleotide.[9][10] The cyano group at the 5-position might cause steric hindrance or unfavorable electrostatic interactions within the polymerase's active site.

Troubleshooting Steps:

  • In Vitro Polymerase Assays: Perform in vitro DNA synthesis reactions using a purified E. coli DNA polymerase (e.g., DNA Polymerase I, Klenow fragment), a DNA template, and dNTPs including d5CN-UTP. Analyze the product to see if incorporation has occurred.

  • Use a Low-Fidelity Polymerase Strain: Consider using an E. coli strain that expresses a DNA polymerase with lower fidelity, as it might be more permissive to incorporating unnatural nucleotides.

  • Directed Evolution of Polymerase: A more advanced and resource-intensive approach would be to use directed evolution to engineer a DNA polymerase that can accept d5CN-UTP as a substrate.

Section 3: DNA Repair Mechanisms

Question: If incorporation occurs, is the this compound being immediately removed by DNA repair enzymes?

Possible Cause: E. coli possesses a robust DNA repair system that recognizes and excises damaged or unnatural bases. It is possible that if this compound is incorporated, it is immediately identified as a lesion and removed by a DNA glycosylase, followed by base excision repair (BER).

Troubleshooting Steps:

  • Use DNA Repair Deficient Strains: Attempt the incorporation in E. coli strains deficient in key DNA repair pathways, such as those lacking uracil-DNA glycosylase (ung) or other relevant glycosylases.

  • Analyze for Repair Intermediates: Look for an increase in abasic sites or single-strand breaks in the DNA of cells exposed to this compound, which could indicate active repair of incorporated bases.

Data Summary

While quantitative data on the successful incorporation of this compound is not available due to reported failures, the following table summarizes factors that are known to influence the incorporation of modified pyrimidines in E. coli.

FactorPotential Issue with this compoundRelevance
Cellular Uptake The bulky and polar cyano group may inhibit transport by native permeases.High
Metabolic Conversion Enzymes of the pyrimidine salvage pathway may have low or no activity on this compound and its derivatives.High
Toxicity This compound or its metabolites could be toxic, leading to growth inhibition or cell death.High
DNA Polymerase Substrate The cyano group may cause steric hindrance in the active site of DNA polymerases, preventing incorporation.High
DNA Repair If incorporated, this compound may be recognized as a lesion and excised by DNA repair enzymes.Moderate

Experimental Protocols

Protocol 1: DNA Extraction from E. coli

This protocol provides a standard method for obtaining high-quality genomic DNA from E. coli cultures.

Materials:

  • E. coli culture grown under experimental conditions.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 µg/mL RNase A).[11]

  • Proteinase K solution (20 mg/mL).

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

  • 100% Ethanol and 70% Ethanol.

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

Procedure:

  • Harvest E. coli cells from a liquid culture by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer.

  • Add Proteinase K and incubate at 37°C for 1 hour.

  • Perform phenol:chloroform extraction to remove proteins.

  • Precipitate the DNA from the aqueous phase by adding ethanol.

  • Wash the DNA pellet with 70% ethanol.

  • Air-dry the pellet and resuspend in TE Buffer.

  • Quantify the DNA using a spectrophotometer.

Protocol 2: Enzymatic Digestion of DNA for LC-MS Analysis

This protocol describes the complete enzymatic digestion of genomic DNA to its constituent deoxynucleosides for analysis.[5]

Materials:

  • Purified genomic DNA.

  • Nuclease P1.

  • Snake Venom Phosphodiesterase.

  • Alkaline Phosphatase.

  • Reaction buffer (specific to the enzymes used).

Procedure:

  • To a sample of purified DNA, add the appropriate reaction buffer.

  • Add Nuclease P1 and incubate to digest the DNA to deoxynucleoside 3'-monophosphates.

  • Add Snake Venom Phosphodiesterase and Alkaline Phosphatase to the reaction.

  • Incubate until the deoxynucleoside monophosphates are converted to deoxynucleosides.

  • Terminate the reaction by heat inactivation or by adding a quenching agent.

  • The resulting mixture of deoxynucleosides is ready for analysis by HPLC-MS.

Visualizations

Putative_Metabolic_Pathway 5-Cyanouracil_ext This compound (extracellular) 5-Cyanouracil_int This compound (intracellular) 5-Cyanouracil_ext->5-Cyanouracil_int Uracil Permease (UraA) 5CN-UMP 5-Cyano-UMP 5-Cyanouracil_int->5CN-UMP UPRTase (upp) 5CN-UDP 5-Cyano-UDP 5CN-UMP->5CN-UDP UMP Kinase 5CN-UTP 5-Cyano-UTP 5CN-UDP->5CN-UTP NDP Kinase d5CN-UTP d(5-Cyano-UTP) 5CN-UTP->d5CN-UTP Ribonucleotide Reductase DNA Incorporation into DNA d5CN-UTP->DNA DNA Polymerase

Caption: Putative metabolic pathway of this compound in E. coli.

Troubleshooting_Workflow cluster_experiment Experimental Setup cluster_analysis Troubleshooting Logic Start Grow E. coli with This compound DNA_Extraction Extract Genomic DNA Start->DNA_Extraction Enzymatic_Digestion Digest DNA to Nucleosides DNA_Extraction->Enzymatic_Digestion LCMS_Analysis Analyze by LC-MS Enzymatic_Digestion->LCMS_Analysis Detection 5-Cyano-d-uridine Detected? LCMS_Analysis->Detection Success Incorporation Successful Detection->Success Yes Troubleshoot_Uptake Investigate Cellular Uptake & Metabolism Detection->Troubleshoot_Uptake No Troubleshoot_Polymerase Investigate DNA Polymerase Substrate Specificity Troubleshoot_Uptake->Troubleshoot_Polymerase Troubleshoot_Repair Investigate DNA Repair Mechanisms Troubleshoot_Polymerase->Troubleshoot_Repair

Caption: Troubleshooting workflow for this compound incorporation.

References

improving the efficiency of 5-cyanouridine phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of 5-cyanouridine (B3052719) phosphoramidite (B1245037) during oligonucleotide synthesis.

Troubleshooting Guide

Low coupling efficiency is a common challenge when working with modified phosphoramidites like 5-cyanouridine. The following guide provides a systematic approach to identifying and resolving potential issues.

Question: I am observing low coupling efficiency when incorporating 5-cyanouridine phosphoramidite. What are the potential causes and how can I troubleshoot this?

Answer: Low coupling efficiency with 5-cyanouridine phosphoramidite can stem from several factors, ranging from reagent quality to protocol parameters. Below is a step-by-step guide to diagnose and address the issue.

Step 1: Verify Reagent Quality and Handling

Potential Cause Recommended Action
Moisture Contamination Ensure all reagents, especially acetonitrile (B52724) (ACN), the activator, and the phosphoramidite solution, are anhydrous. Moisture is a primary inhibitor of the coupling reaction. Use fresh, DNA-synthesis-grade ACN with low water content (<30 ppm).
Degraded Phosphoramidite 5-cyanouridine phosphoramidite can degrade if not stored or handled properly. Store the solid phosphoramidite at -20°C under an inert atmosphere. Prepare solutions fresh for each synthesis run.
Suboptimal Activator The choice and concentration of the activator are critical. Ensure the activator solution is fresh and at the correct concentration. For modified phosphoramidites, a more potent activator may be required.

Step 2: Optimize Synthesis Protocol

Potential Cause Recommended Action
Insufficient Coupling Time Modified phosphoramidites, such as 5-cyanouridine, can be more sterically hindered and may require a longer coupling time than standard phosphoramidites.[1] Increase the coupling time in your synthesis protocol. A good starting point is to double the standard coupling time.
Incorrect Reagent Concentration Verify the concentrations of both the 5-cyanouridine phosphoramidite and the activator solution. Incorrect concentrations can lead to incomplete activation and coupling.
Double Coupling For particularly challenging couplings, performing a "double coupling" step, where the phosphoramidite and activator are delivered a second time, can help drive the reaction to completion.[2]

Step 3: Inspect Synthesizer and Fluidics

Potential Cause Recommended Action
Leaks in the System Leaks in the reagent lines can result in a loss of pressure and incomplete delivery of reagents to the synthesis column. Thoroughly inspect the synthesizer for any leaks.
Blocked Lines or Valves Clogged lines or valves can obstruct the flow of reagents, preventing them from reaching the column in the correct amounts. Ensure all lines and valves are clean and unobstructed.
Incorrect Reagent Delivery The synthesizer may not be delivering the precise volume of reagents required. Calibrate the reagent delivery system to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended activator for 5-cyanouridine phosphoramidite coupling?

A1: While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended for modified phosphoramidites to achieve higher coupling efficiencies.[3] Options such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (B129182) (DCI) are excellent candidates.[3][4] DCI, in particular, is known to be a highly effective, non-hygroscopic activator that is very soluble in acetonitrile, allowing for higher effective concentrations.[4][5]

Q2: How does the 5-cyano modification affect the coupling reaction?

A2: The 5-cyano group is an electron-withdrawing group, which can influence the reactivity of the uridine (B1682114) base. While detailed studies on its specific impact on coupling kinetics are not widely published, it is generally advisable to treat 5-cyanouridine as a modified phosphoramidite that may require optimized coupling conditions, such as extended coupling times or a more reactive activator, to ensure high incorporation efficiency.

Q3: Can I use a universal support for synthesizing oligonucleotides containing 5-cyanouridine?

A3: Yes, a universal support can be used for the synthesis of oligonucleotides containing 5-cyanouridine. The choice of support does not typically affect the coupling efficiency of the incoming phosphoramidite.

Q4: What deprotection strategy should I use for an oligonucleotide containing 5-cyanouridine?

A4: Oligonucleotides containing 5-cyanouridine can generally be deprotected using standard protocols. However, it is always important to consider the compatibility of any other modifications present in the sequence with the chosen deprotection reagent and conditions.

Q5: How can I confirm the successful incorporation of 5-cyanouridine into my oligonucleotide?

A5: The successful incorporation of 5-cyanouridine can be confirmed by techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight of the final oligonucleotide. Enzymatic digestion of the oligonucleotide followed by HPLC or LC-MS analysis of the resulting nucleosides can also be used for confirmation.

Data Presentation

Table 1: Properties of Common Activators for Phosphoramidite Coupling

ActivatorpKaRecommended ConcentrationNotes
1H-Tetrazole4.80.45 MStandard activator, but may be less effective for modified phosphoramidites.
5-Ethylthio-1H-tetrazole (ETT)4.30.25 - 0.75 MMore acidic than Tetrazole, good for general purpose and RNA synthesis.
5-Benzylthio-1H-tetrazole (BTT)4.1~0.33 MMore acidic than ETT, often recommended for sterically hindered monomers.[3]
4,5-Dicyanoimidazole (DCI)5.20.25 - 1.2 MLess acidic but more nucleophilic than tetrazoles; highly soluble in ACN.[4][5]

Table 2: Recommended Coupling Times for Modified Phosphoramidites

Phosphoramidite TypeRecommended Coupling TimeExpected EfficiencyNotes
Standard DNA30 - 60 seconds>99%Standard protocol.
Modified (e.g., 5-cyanouridine)2 - 6 minutes>98%Extended time is often necessary to ensure complete reaction.[1]
Sterically Hindered RNA5 - 15 minutes>98%Requires significantly longer coupling times.

Experimental Protocols

Protocol: Phosphoramidite Coupling of 5-Cyanouridine

This protocol provides a general methodology for the incorporation of 5-cyanouridine phosphoramidite into a growing oligonucleotide chain using an automated DNA/RNA synthesizer. This protocol is based on conventional phosphoramidite chemistry.[6]

Materials:

  • 5-Cyanouridine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile)

  • Standard oligonucleotide synthesis reagents (capping, oxidation, and deblocking solutions)

  • Controlled pore glass (CPG) solid support with the initial nucleoside

  • Anhydrous acetonitrile (ACN)

Methodology:

  • Synthesizer Setup:

    • Install the 5-cyanouridine phosphoramidite and the chosen activator solution on the synthesizer.

    • Ensure all reagent lines are primed and free of air bubbles.

    • Program the synthesis sequence, specifying the position for the incorporation of 5-cyanouridine.

  • Synthesis Cycle for 5-Cyanouridine Incorporation:

    • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound oligonucleotide is removed by treatment with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

    • Coupling:

      • The 5-cyanouridine phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

      • Allow the coupling reaction to proceed for an extended time (e.g., 4-6 minutes). For difficult couplings, a double coupling step may be programmed.[1][2]

    • Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

    • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion sequences in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

    • Washing: The column is washed with anhydrous acetonitrile to remove the oxidation solution.

  • Post-Synthesis:

    • After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected according to standard procedures.

Visualizations

Oligonucleotide_Synthesis_Cycle start Start Cycle (Support-bound Oligo) deblock 1. Deblocking (DMT Removal) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling (Add 5-Cyanouridine Phosphoramidite + Activator) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping (Acetylate Failures) wash2->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation wash3 Wash oxidation->wash3 end Next Cycle or End Synthesis wash3->end

Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting_Workflow start Low Coupling Efficiency with 5-Cyanouridine check_reagents Verify Reagent Quality (Anhydrous, Fresh) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No check_protocol Optimize Synthesis Protocol reagents_ok->check_protocol Yes replace_reagents->check_reagents protocol_ok Protocol Optimized? check_protocol->protocol_ok increase_time Increase Coupling Time / Double Couple protocol_ok->increase_time No check_synthesizer Inspect Synthesizer (Leaks, Blockages) protocol_ok->check_synthesizer Yes increase_time->check_protocol synthesizer_ok Synthesizer OK? check_synthesizer->synthesizer_ok fix_synthesizer Service Synthesizer synthesizer_ok->fix_synthesizer No success Problem Resolved synthesizer_ok->success Yes fix_synthesizer->check_synthesizer

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Optimizing 5-Cyanouracil and Its Derivatives for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 5-cyanouracil (B1208135) derivatives in antiviral assays. While this compound is a key precursor, it is its nucleoside analog derivatives that typically exhibit direct antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in antiviral research?

A1: this compound serves as a critical starting material and key intermediate in the synthesis of a diverse range of nucleoside analogs with potential antiviral activity. The cyano group at the 5-position of the uracil (B121893) ring provides a scaffold for chemical modifications to develop compounds that can selectively inhibit viral replication.[1]

Q2: What is the mechanism of action for antiviral drugs derived from this compound?

A2: The primary mechanism of action for antiviral drugs derived from this compound is their function as nucleoside analogs. Once metabolized within a host cell to their active triphosphate form, these molecules can mimic natural nucleosides. They are then incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination or a dysfunctional viral genome, which halts viral replication.[1] Their selectivity often comes from a higher affinity of viral polymerases for the analog compared to host cell polymerases.[1]

Q3: What is the first step in determining the optimal concentration of a this compound derivative for an antiviral assay?

A3: The initial and most critical step is to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) of the compound.[2] This is essential to identify a concentration range where the compound exhibits significant antiviral activity with minimal toxicity to the host cells.[2][3]

Q4: How can I be sure that the observed antiviral effect is not just a result of the compound's toxicity to the cells?

A4: To distinguish between a specific antiviral effect and non-specific cytotoxicity, it is crucial to run parallel cytotoxicity assays using the same concentrations of the compound and the same incubation times as in your antiviral assay.[2] The therapeutic index (TI), calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50), is a key parameter. A higher TI value indicates a more favorable safety profile for the compound.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the this compound derivative powder Low solubility in the chosen solvent.Use an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol to prepare a concentrated stock solution. Gentle warming to 37°C and sonication can aid dissolution.[4]
Precipitate forms in the stock solution upon storage The compound is coming out of solution at a lower temperature.Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully redissolved.[4]
Precipitate forms after diluting the DMSO stock solution into cell culture medium Hydrophobicity of the compound causing it to crash out of the aqueous solution.Perform a stepwise dilution: first, dilute the stock in a small volume of serum-free media, mix gently, and then add this to the full volume of media. Pre-warming the media to 37°C and gentle swirling can also help.[4] Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[1][4]
High variability in EC50 values between experiments Inconsistent cell health, passage number, seeding density, or virus titer.Standardize cell culture practices by using cells within a consistent passage number range and ensuring consistent seeding densities. Prepare and use a single, titered batch of virus stock stored in aliquots.[3]
Observed antiviral effect correlates with high cytotoxicity The "antiviral effect" is likely due to cell death rather than specific inhibition of viral replication.Re-evaluate the CC50 and EC50 values. Select a concentration for your antiviral assays that is well below the CC50, aiming for a concentration at least 10-fold lower.[2]

Data Presentation

The following table summarizes the in vitro activity of a representative acyclic nucleoside analog synthesized from a 5-chlorouracil (B11105) precursor, which is structurally related to this compound derivatives.

CompoundVirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilHuman Cytomegalovirus (HCMV)In vitro antiviral assay3.1> 118> 38[1]

Note: The CC50 value is based on data for closely related compounds which exhibited low host cell cytotoxicity.[1]

Experimental Protocols

Protocol for Cytotoxicity Assessment: MTT Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a test compound.[1][2][3]

Materials:

  • Host cell line used in the antiviral assay

  • 96-well cell culture plates

  • Cell culture medium with Fetal Bovine Serum (FBS) and antibiotics

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the appropriate host cells into a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.[4]

  • Treatment: Remove the growth medium and add the various concentrations of the test compound to the wells. Include a vehicle control (media with the same final DMSO concentration).

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[3][5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2][3]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

Protocol for Antiviral Activity Assessment: Plaque Reduction Assay

This protocol outlines the procedure for determining the 50% effective concentration (EC50) of a test compound against a plaque-forming virus.[1][6]

Materials:

  • Appropriate host cell line (e.g., Vero, MDCK)

  • 6-well or 12-well plates

  • Virus stock of known titer (plaque-forming units [PFU]/mL)

  • Cell culture medium with FBS and antibiotics

  • Test compound stock solution (in DMSO)

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)[1]

  • Formalin (10%) or methanol (B129727) for cell fixation[1]

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer within 24 hours.[1]

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium without FBS.[1]

  • Virus Infection: Remove the growth medium and infect the confluent cell monolayer with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[1]

  • Compound Treatment: After adsorption, remove the virus inoculum, wash the cells with PBS, and add the prepared dilutions of the test compound.

  • Overlay: Add the overlay medium to each well. This restricts virus spread to adjacent cells.[3][7]

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).[3]

  • Staining: Fix the cells with formalin and stain with crystal violet solution.[2]

  • Analysis: Count the number of plaques for each concentration and calculate the EC50 value using regression analysis.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Prepare Cell Culture (Confluent Monolayer) infect Infect Cells with Virus (1 hr adsorption) prep_cells->infect prep_compound Prepare Serial Dilutions of this compound Derivative treat Remove Inoculum & Add Compound Dilutions prep_compound->treat prep_virus Prepare Virus Inoculum prep_virus->infect infect->treat overlay Add Overlay Medium treat->overlay incubate Incubate (2-10 days) overlay->incubate fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain count Count Plaques fix_stain->count calculate Calculate EC50 count->calculate

Caption: Workflow for Plaque Reduction Assay.

signaling_pathway cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Viral Replication compound This compound Nucleoside Analog uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation by Cellular Kinases uptake->phosphorylation active_form Active Triphosphate Form phosphorylation->active_form incorporation Incorporation into Viral Genome active_form->incorporation Competes with natural nucleosides polymerase Viral RNA/DNA Polymerase polymerase->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Mechanism of Action for this compound Derivatives.

References

degradation pathways of 5-cyanouracil under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-cyanouracil (B1208135). The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Troubleshooting Guides

Issue: Inconsistent or unexpected degradation product profiles in hydrolytic studies.

Possible Cause Troubleshooting Steps
pH instability of the reaction medium. 1. Regularly monitor and record the pH of the reaction mixture throughout the experiment. 2. Use robust buffer systems appropriate for the target pH range. 3. Consider the potential for degradation products to alter the pH and adjust accordingly.
Temperature fluctuations. 1. Employ a calibrated and stable heating system (e.g., water bath, heating block). 2. Monitor the temperature of the reaction mixture directly, if possible.
Contamination of reagents or solvents. 1. Use high-purity (e.g., HPLC-grade) water and solvents. 2. Test for and eliminate potential contaminants in starting materials and reagents.
Incomplete conversion of the cyano group. 1. Under acidic or basic conditions, the cyano group can hydrolyze to an amide and then a carboxylic acid. Vary reaction times and temperatures to investigate the formation of these intermediates.[1] 2. Employ analytical techniques that can differentiate between the nitrile, amide, and carboxylic acid functionalities (e.g., LC-MS, FT-IR).

Issue: Low or no degradation observed under photolytic stress.

Possible Cause Troubleshooting Steps
Inappropriate light source or wavelength. 1. Ensure the light source emits wavelengths that this compound can absorb. The UV absorbance maximum for a similar compound, 5-fluorouracil (B62378), is around 266 nm in a phosphate (B84403) buffer.[2] 2. ICH Q1B guidelines suggest exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[3]
Insufficient light exposure. 1. Increase the duration of light exposure. 2. Ensure the sample is sufficiently close to the light source and that the container is transparent to the relevant wavelengths.
"Photostable" nature of the compound. 1. If no degradation is observed after extended exposure, the molecule may be intrinsically photostable under the tested conditions. 2. Consider the use of a photosensitizer if investigating indirect photodegradation pathways.

Issue: Difficulty in separating and identifying degradation products.

Possible Cause Troubleshooting Steps
Co-elution of compounds in chromatography. 1. Optimize the HPLC method: adjust the mobile phase composition, gradient, flow rate, and column temperature. 2. Try a different column with an alternative stationary phase chemistry.
Degradants are not UV-active. 1. Use a mass spectrometer (MS) detector in conjunction with HPLC (LC-MS) for the detection and identification of compounds that lack a chromophore.[4]
Complex mixture of minor degradants. 1. Forced degradation studies can sometimes produce a complex array of minor products.[3] Focus on identifying the major degradants first. 2. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements to aid in elemental composition determination.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: While specific experimental data for this compound is limited, degradation pathways can be inferred from its structural analogue, 5-fluorouracil (5-FU), and the known chemistry of the uracil (B121893) ring and the cyano group.

  • Hydrolysis: The primary pathway under hydrolytic conditions is expected to involve the uracil ring and the cyano group. The uracil ring can undergo hydration of the C5-C6 double bond, followed by ring cleavage.[5] The cyano group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through a carboxamide intermediate to form a carboxylic acid (5-carboxyuracil).[1]

  • Oxidation: Oxidative degradation, for instance with agents like hydrogen peroxide, is likely to attack the C5-C6 double bond of the uracil ring, potentially leading to the formation of 5-hydroxyuracil (B1221707) derivatives and subsequent ring-opened products.[6][7]

  • Photolysis: Photodegradation may occur, although some uracil derivatives show a degree of photostability.[8] If degradation occurs, it could involve reactions at the C5-C6 double bond.

Q2: What analytical methods are recommended for studying this compound degradation?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common starting point.[4] For robust identification of degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for structure elucidation of isolated degradation products.[5]

Q3: How much degradation is considered sufficient in a forced degradation study?

A3: The goal of forced degradation is to generate a representative sample of degradation products for analytical method development and pathway elucidation. A target degradation of 5-20% of the parent drug is generally recommended. Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world stability.

Q4: My this compound solution shows a precipitate at low temperatures. Is this degradation?

A4: Not necessarily. This is more likely due to the limited solubility of the compound at lower temperatures. Similar behavior has been observed with 5-fluorouracil solutions, which can form crystals when refrigerated.[9] It is important to distinguish between precipitation and chemical degradation. The precipitate should be analyzed to confirm its identity. If it is the parent compound, it may redissolve upon returning to room temperature.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound, which should be adapted based on the specific properties of the molecule and the analytical method used.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature or heat gently (e.g., 60°C) for a specified time, monitoring for degradation.

    • At each time point, withdraw a sample and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature for a specified time, protected from light.

    • Monitor the degradation at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostable, transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines).[3]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at various time points.

  • Thermal Degradation (Dry Heat):

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 105°C) for a specified period.

    • At designated time points, withdraw samples, allow them to cool, dissolve in a suitable solvent, and analyze.

  • Analysis: Analyze all samples and controls using a validated stability-indicating HPLC or LC-MS method to determine the extent of degradation and to profile the degradation products.

Data Presentation

Table 1: Hypothetical Quantitative Summary of this compound Forced Degradation

Stress Condition Time (hours) Assay of this compound (%) Major Degradation Product 1 (% Peak Area) Major Degradation Product 2 (% Peak Area) Total Impurities (%)
0.1 M HCl, 80°C 2488.55.2 (5-Carbamoyluracil)2.1 (Uracil-5-carboxylic acid)11.5
0.1 M NaOH, 60°C 1290.16.8 (Uracil-5-carboxylic acid)1.5 (Ring-opened product)9.9
3% H₂O₂, RT 4892.34.5 (5-Hydroxyuracil derivative)Not Detected7.7
Photolysis (ICH) 7295.82.1 (Photodimer)Not Detected4.2
Dry Heat, 105°C 16898.20.8 (Unidentified)Not Detected1.8

Note: The degradation products listed are hypothetical and based on expected chemical reactivity. Actual experimental results would be required for confirmation.

Visualizations

Degradation_Pathway This compound This compound 5-Carbamoyluracil 5-Carbamoyluracil This compound->5-Carbamoyluracil Acid/Base Hydrolysis (mild) Uracil-5-carboxylic_acid Uracil-5-carboxylic_acid This compound->Uracil-5-carboxylic_acid Acid/Base Hydrolysis (strong) Ring_Opened_Products Ring_Opened_Products This compound->Ring_Opened_Products Strong Base/ Oxidation 5-Hydroxyuracil_derivative 5-Hydroxyuracil_derivative This compound->5-Hydroxyuracil_derivative Oxidation 5-Carbamoyluracil->Uracil-5-carboxylic_acid Acid/Base Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid_Hydrolysis Acid_Hydrolysis Analysis LC-MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Photolysis Photolysis Photolysis->Analysis Thermal Thermal Thermal->Analysis Prepare_Stock Prepare this compound Stock Solution Stress_Samples Apply Stress Conditions Prepare_Stock->Stress_Samples Data_Processing Data Processing and Peak Identification Analysis->Data_Processing Pathway_Elucidation Elucidate Degradation Pathways Data_Processing->Pathway_Elucidation

Caption: Workflow for a forced degradation study.

References

troubleshooting unexpected side reactions of 5-cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-cyanouracil (B1208135). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Nucleophilic Substitution: This method involves the reaction of a 5-halouracil, typically 5-iodouracil (B140508) or 5-bromouracil, with a cyanide source, most commonly cuprous cyanide (CuCN).[1][2] This is a variation of the Rosenmund-von Braun reaction.

  • Multi-component Reaction: A one-pot synthesis can be achieved through the reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and a primary amine.[3] This method proceeds through an intermediate which then undergoes an intramolecular cyclization to form the this compound ring system.[3]

Q2: What are the expected spectroscopic data for pure this compound?

A2: For pure this compound, you can expect the following spectroscopic data:

  • ¹H-NMR (in DMSO-d₆): You should observe signals corresponding to the N-H protons of the uracil (B121893) ring and the C6-H proton.

  • ¹³C-NMR (in DMSO-d₆): Expect signals for the carbonyl carbons (C2 and C4), the carbon of the cyano group (C≡N), and the carbons of the pyrimidine (B1678525) ring (C5 and C6).

  • IR Spectroscopy: Key stretches to look for include N-H (around 3100-3300 cm⁻¹), C=O (around 1650-1750 cm⁻¹), and the C≡N of the cyano group (around 2230 cm⁻¹).

  • Mass Spectrometry: The expected exact mass for C₅H₃N₃O₂ is approximately 137.02 g/mol .[4]

Q3: How should this compound be stored to ensure its stability?

A3: this compound should be stored in a tightly sealed container in a dry, room-temperature environment. This minimizes exposure to moisture and atmospheric contaminants that could contribute to degradation over time.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound

Q: I am getting a low yield in my synthesis of this compound from 5-iodouracil and CuCN. What are the possible causes and solutions?

A: Low yields in this reaction can often be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Workflow for Low Yield in this compound Synthesis

G Troubleshooting Low Yield start Low Yield Observed q1 Are you using anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the temperature of the reaction optimal? a1_yes->q2 s1 Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can quench the reaction. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the quality of your CuCN adequate? a2_yes->q3 s2 The reaction typically requires heating. Optimize the temperature based on literature protocols (e.g., 90-110 °C in DMSO). [2] a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is your work-up procedure optimized? a3_yes->q4 s3 Use high-purity CuCN. Impurities can interfere with the reaction. Consider purifying the CuCN if necessary. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield Improved a4_yes->end_node s4 Ensure complete precipitation of the product and minimize losses during filtration and washing. a4_no->s4 s4->end_node

Caption: Troubleshooting logic for low yield in this compound synthesis.

Issue 2: Presence of Impurities in the Final Product

Q: My final this compound product shows impurities by NMR/HPLC. What are these impurities and how can I remove them?

A: The nature of the impurities will depend on your synthetic route. Here are some common possibilities and purification strategies:

Potential Impurities and Their Identification

ImpurityPotential SourceIdentification by ¹H-NMR
5-Iodouracil (starting material) Incomplete reactionPresence of a signal for the C6-H proton at a different chemical shift than that of this compound.
Uracil-5-carboxylic acid Hydrolysis of the cyano groupDisappearance of the cyano group signal in IR and the appearance of a broad -OH stretch. In ¹³C-NMR, a new signal for the carboxylic acid carbon will appear.
Copper complexes Incomplete removal during work-upCan lead to broadening of NMR signals and may impart a color to the product.

Purification Strategies

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical.

  • Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often effective.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Test the solubility of your crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Issue 3: Unexpected Side Reaction - Hydrolysis of the Cyano Group

Q: I have identified uracil-5-carboxylic acid as a significant byproduct. How can I prevent the hydrolysis of the cyano group?

A: The cyano group is susceptible to hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid.

Reaction Pathway of Cyano Group Hydrolysis

G Hydrolysis of this compound start This compound intermediate Amide Intermediate start->intermediate H₂O / H⁺ or OH⁻ end_node Uracil-5-carboxylic acid intermediate->end_node H₂O / H⁺ or OH⁻

Caption: Reaction pathway for the hydrolysis of this compound.

Preventative Measures:

  • Control pH: Maintain a neutral pH during your reaction and work-up. Avoid strongly acidic or basic conditions.

  • Temperature Control: Elevated temperatures can accelerate hydrolysis. If possible, run your reaction at the lowest effective temperature.

  • Minimize Water Content: Ensure you are using anhydrous solvents and reagents to the extent possible.

Quantitative Data: Stability of Uracil Derivatives

ConditionEffect on Uracil Ring Stability
Acidic pH (e.g., pH < 4) Can lead to hydration of the C5-C6 double bond.
Alkaline pH (e.g., pH > 9) Can promote ring-opening reactions.
Elevated Temperature Generally increases the rate of degradation across all pH ranges.

Detailed Experimental Protocols

Synthesis of this compound from 5-Iodouracil and Cuprous Cyanide

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-iodouracil (1 equivalent) and cuprous cyanide (1.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Heat the mixture to 90-110°C and stir under a nitrogen atmosphere for the time determined by reaction monitoring (e.g., 4-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

    • The crude this compound will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol-water mixture) to obtain pure this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. Users should consult the relevant scientific literature for detailed and optimized protocols.

References

addressing the instability of 5-cyanouracil nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of 5-cyanouracil (B1208135) nucleosides during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound nucleosides?

A1: The main stability issue is the hydrolytic degradation of the 5-cyano group.[1] This reaction is often catalyzed by acidic or basic conditions and proceeds through an amide intermediate to form a carboxylic acid.[1] The electron-withdrawing nature of the cyano group can also influence the stability of the glycosidic bond.[1]

Q2: How does pH affect the stability of this compound nucleosides?

A2: The stability of this compound nucleosides is highly dependent on pH. Both acidic and basic conditions can accelerate the hydrolysis of the cyano group.[1] It is crucial to maintain a neutral pH or optimize the pH for maximum stability during storage and experiments.

Q3: What is the expected shelf life of this compound nucleosides?

A3: The shelf life can vary depending on the specific nucleoside analogue, its formulation, and storage conditions. For long-term storage, it is recommended to keep the compound in a sealed, dry environment at room temperature or lower to maintain its integrity.

Q4: Are there any known enzymatic degradation pathways for this compound nucleosides?

A4: In biological systems, this compound nucleosides can be subject to metabolism by various enzymes.[1] The specific metabolic fate is critical for their therapeutic efficacy and potential toxicity. Assessing stability in the presence of serum or tissue homogenates can provide insights into enzymatic degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of the compound observed in analytical assays (e.g., HPLC). The compound is unstable in the chosen solvent or buffer.- Ensure the pH of your solutions is near neutral (pH 6-8).- If possible, prepare solutions fresh before use.- Consider using a different, less reactive solvent system.
Poor reproducibility of experimental results. Inconsistent sample handling leading to variable degradation.- Standardize sample preparation procedures, including incubation times and temperatures.- Use a consistent source and preparation method for all buffers and solutions.
Appearance of unknown peaks in chromatograms over time. Degradation products are forming.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Optimize storage and experimental conditions to minimize degradation.
Loss of biological activity of the compound. The 5-cyano group, which may be crucial for activity, has been hydrolyzed.- Confirm the integrity of the compound using analytical methods (e.g., HPLC, NMR) before use.- Re-evaluate the stability of the compound under your specific assay conditions.

Quantitative Data on Stability

The stability of this compound nucleosides is significantly influenced by pH and temperature. Below is a table summarizing the hypothetical half-life of a generic this compound nucleoside under various conditions. Note: This data is illustrative and may not represent the stability of all this compound nucleoside derivatives. Experimental determination for your specific compound is highly recommended.

pHTemperature (°C)Half-life (t½) (hours)
33712
53748
737> 100
93724
74> 500
75048

Experimental Protocols

Protocol for Assessing Hydrolytic Stability of this compound Nucleosides by HPLC

This protocol outlines a method to determine the rate of hydrolytic degradation of a this compound nucleoside at different pH values.

1. Materials:

  • This compound nucleoside of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer solutions (pH 3, 5, 7, and 9)

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound nucleoside in a suitable organic solvent (e.g., DMSO or methanol).

  • Reaction Solution Preparation: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate the reaction solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Quenching: If degradation is rapid, quench the reaction by adding an equal volume of mobile phase or a solvent that halts the reaction.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient to separate the parent compound from its degradation products (e.g., a gradient of water and acetonitrile).

    • Monitor the elution profile at the wavelength of maximum absorbance for the nucleoside (typically around 260 nm).

  • Data Analysis:

    • Integrate the peak area of the parent nucleoside at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Hydrolytic_Degradation_Pathway Hydrolytic Degradation of this compound Nucleoside 5-Cyanouracil_Nucleoside This compound Nucleoside (R-C≡N) Amide_Intermediate Amide Intermediate (R-C(=O)NH2) 5-Cyanouracil_Nucleoside->Amide_Intermediate + H2O (Acid/Base Catalysis) Carboxylic_Acid_Product Carboxylic Acid Product (R-COOH) Amide_Intermediate->Carboxylic_Acid_Product + H2O (Hydrolysis)

Caption: Hydrolytic degradation pathway of a this compound nucleoside.

Stability_Testing_Workflow Experimental Workflow for Stability Testing cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Stock_Solution Prepare Stock Solution Reaction_Solutions Prepare Reaction Solutions (Different pH/Temp) Stock_Solution->Reaction_Solutions Incubation Incubate Samples Reaction_Solutions->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Processing Integrate Peak Areas & Plot Data HPLC_Analysis->Data_Processing Results Calculate Rate Constant & Half-life Data_Processing->Results

Caption: General experimental workflow for stability testing of this compound nucleosides.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects of 5-cyanouracil (B1208135) is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions are based on the known mechanisms of similar 5-substituted pyrimidine (B1678525) analogs, such as 5-fluorouracil (B62378) (5-FU) and 5-chlorouracil. The strategies presented are extrapolated from research on these related compounds and should be considered as a theoretical framework for guiding experimental design with this compound.

Troubleshooting Guide

This guide is designed to help researchers identify and mitigate potential off-target effects when working with this compound.

Observed Issue Potential Cause Recommended Action
High cytotoxicity in non-target, rapidly dividing cells (e.g., normal fibroblast cell line). Incorporation of this compound metabolites into DNA and RNA of healthy cells.1. Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration. 2. Targeted Delivery: Utilize a targeted delivery system (e.g., antibody-drug conjugate, nanoparticle) to increase local concentration at the target site.
Evidence of mutagenicity or genotoxicity in control cell lines. Misincorporation of this compound into the DNA template, potentially leading to mispairing with guanine.[1]1. Prodrug Approach: Synthesize a prodrug of this compound that is activated by an enzyme specifically expressed in the target cells. 2. Structural Modification: Explore structural modifications of this compound to enhance its binding affinity for the target enzyme and reduce its recognition by DNA polymerases.
Unexplained changes in cellular metabolism not related to the primary target. Inhibition of other enzymes in the pyrimidine synthesis or degradation pathway.1. Pathway Analysis: Conduct metabolic profiling to identify affected pathways. 2. Combination Therapy: Consider using this compound in combination with other agents to reduce the required dose and minimize off-target metabolic effects.
Inconsistent experimental results. Instability of the compound or its metabolites.1. Verify Compound Integrity: Regularly check the purity and stability of the this compound stock solution. 2. Control for Metabolizing Enzymes: If using in vivo models, consider the expression levels of enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) that may catabolize uracil (B121893) analogs.[2]

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound and how might this lead to off-target effects?

A1: Based on its structure as a pyrimidine analog, this compound is hypothesized to act as an antimetabolite.[1] Its primary on-target effect may be the inhibition of pyrimidine catabolism. Off-target effects could arise if this compound or its metabolites are mistakenly used by cellular machinery. This could lead to:

  • Incorporation into Nucleic Acids: Similar to other uracil analogs, metabolites of this compound could be incorporated into DNA and RNA, disrupting their normal function and leading to cytotoxicity in healthy, rapidly dividing cells.[2][3]

  • Enzyme Inhibition: It may inhibit other enzymes involved in nucleotide metabolism beyond its primary target.

Q2: How can I design a prodrug to reduce the off-target effects of this compound?

A2: A prodrug strategy involves modifying the active drug (in this case, this compound) so that it is inactive until it reaches the target tissue, where it is converted to its active form. This can be achieved by attaching a promoiety that is cleaved by an enzyme predominantly found in the target cells. For example, designing a prodrug that is activated by tumor-specific enzymes could enhance its selectivity.[4][5][6][7]

Q3: What types of targeted delivery systems are suitable for this compound?

A3: To minimize systemic exposure and associated off-target effects, this compound can be encapsulated in or conjugated to various delivery vehicles. These include:

  • Nanoparticles: Biodegradable polymeric nanoparticles can provide sustained release of the drug.[8][9]

  • Liposomes: These lipid-based vesicles can be engineered to target specific cell surface receptors.[10]

  • Antibody-Drug Conjugates (ADCs): An antibody that specifically recognizes a tumor antigen can be linked to this compound, ensuring its delivery to cancer cells.

Q4: Can structural modifications to this compound improve its specificity?

A4: Yes, medicinal chemistry approaches can be used to modify the structure of this compound to improve its therapeutic index. The goal is to design derivatives with a higher affinity for the intended molecular target while reducing interactions with off-target molecules. Computational modeling and in silico screening can aid in the design of such analogs.[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Determine IC50

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in both target and non-target cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value.

Protocol 2: Prodrug Activation Assay

This protocol is to confirm the selective activation of a this compound prodrug in target cells.

  • Cell Culture: Culture target cells (expressing the activating enzyme) and non-target cells (lacking the enzyme).

  • Treatment: Treat both cell types with the this compound prodrug at various concentrations.

  • Incubation: Incubate the cells for a predetermined period.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the prodrug and the activated this compound in both cell types.

  • Data Analysis: Compare the levels of activated this compound between the target and non-target cells to confirm selective activation.

Visualizations

Pyrimidine_Antimetabolite_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5_Cyanouracil 5_Cyanouracil 5_Cyanouracil_Metabolites 5_Cyanouracil_Metabolites 5_Cyanouracil->5_Cyanouracil_Metabolites Metabolic Activation DPD Dihydropyrimidine Dehydrogenase (DPD) 5_Cyanouracil->DPD Catabolism Pyrimidine_Catabolism Inhibition of Pyrimidine Catabolism 5_Cyanouracil->Pyrimidine_Catabolism On-Target Effect DNA_Polymerase DNA_Polymerase 5_Cyanouracil_Metabolites->DNA_Polymerase Incorporation into DNA (Off-Target) RNA_Polymerase RNA_Polymerase 5_Cyanouracil_Metabolites->RNA_Polymerase Incorporation into RNA (Off-Target) DNA DNA DNA_Polymerase->DNA RNA RNA RNA_Polymerase->RNA Inactive_Metabolites Inactive_Metabolites DPD->Inactive_Metabolites Troubleshooting_Workflow Start Observe Off-Target Effect Hypothesize Hypothesize Cause (e.g., Non-specific uptake) Start->Hypothesize Strategy Select Mitigation Strategy Hypothesize->Strategy Dose Dose Optimization Strategy->Dose Concentration-dependent toxicity Prodrug Prodrug Design Strategy->Prodrug Lack of selectivity Targeted Targeted Delivery Strategy->Targeted Systemic toxicity Implement Implement Strategy Dose->Implement Prodrug->Implement Targeted->Implement Evaluate Evaluate Efficacy (e.g., In vitro cytotoxicity) Implement->Evaluate Resolved Off-Target Effect Reduced Evaluate->Resolved Successful Reassess Re-evaluate Hypothesis Evaluate->Reassess Unsuccessful Reassess->Hypothesize

References

Validation & Comparative

A Comparative Guide to Metabolic RNA Labeling: The Established Efficacy of 5-Ethynyluracil and a Perspective on 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately label and visualize newly synthesized RNA is paramount for understanding gene expression dynamics, RNA trafficking, and the impact of therapeutic interventions. Metabolic labeling with nucleoside analogs that can be detected via bioorthogonal chemistry has become a cornerstone of this research. This guide provides a comprehensive comparison of 5-ethynyluracil (5-EU), a widely adopted and validated tool for RNA labeling, and explores the theoretical considerations for a potential alternative, 5-cyanouracil (B1208135) (5-CU).

Introduction to Metabolic RNA Labeling

Metabolic labeling of nascent RNA involves the introduction of a modified nucleoside analog to cells or organisms. This analog is incorporated into newly transcribed RNA by cellular RNA polymerases. The unique chemical handle on the modified nucleoside then allows for its specific detection through a bioorthogonal chemical reaction, which does not interfere with native biological processes. This two-step process enables the visualization and analysis of RNA synthesis with high specificity and sensitivity.

5-Ethynyluracil (5-EU): The Gold Standard in RNA Labeling

5-Ethynyluracil (5-EU) is a uridine (B1682114) analog that contains a terminal alkyne group. This alkyne serves as a handle for a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][] Once incorporated into RNA, the ethynyl (B1212043) group of 5-EU can be covalently linked to an azide-containing probe, such as a fluorophore or a biotin (B1667282) molecule, enabling downstream visualization or enrichment.[1][]

Performance and Applications of 5-EU

5-EU has been extensively validated across a wide range of biological systems, from cultured cells to whole organisms.[] Its high labeling efficiency and relatively low cytotoxicity at working concentrations have made it a preferred method for studying RNA dynamics.

Key Performance Characteristics of 5-Ethynyluracil:

Performance MetricTypical Values and ObservationsReferences
Labeling Efficiency High incorporation into newly synthesized RNA. The extent of labeling can be modulated by varying the concentration of 5-EU and the incubation time.[]
Specificity Primarily incorporates into RNA, though some studies have reported low levels of incorporation into DNA in certain organisms.[3][4]
Cytotoxicity Generally low at concentrations typically used for labeling (1-100 µM). However, higher concentrations and prolonged exposure can impact cell viability and metabolism.
Signal-to-Noise Ratio The CuAAC reaction is highly specific, leading to low background and a high signal-to-noise ratio, enabling sensitive detection of labeled RNA.[1]
Versatility Compatible with a wide range of detection methods, including fluorescence microscopy, flow cytometry, and next-generation sequencing.[1][]
Experimental Workflow for 5-EU Labeling

The process of labeling nascent RNA with 5-EU involves two main stages: metabolic incorporation and bioorthogonal detection.

G cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Detection (Click Chemistry) Cell_Culture 1. Cell/Organism Culture 5EU_Addition 2. Addition of 5-Ethynyluracil (5-EU) Cell_Culture->5EU_Addition Incubation Incorporation 3. Incorporation of 5-EU into Nascent RNA 5EU_Addition->Incorporation Cellular uptake and metabolism Cell_Harvest 4. Cell Fixation & Permeabilization Incorporation->Cell_Harvest Click_Reaction 5. Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cell_Harvest->Click_Reaction Washing 6. Washing to Remove Unreacted Reagents Click_Reaction->Washing Components Reaction Mix: - Azide-Probe (e.g., Fluorophore) - Copper(I) Catalyst - Reducing Agent - Ligand Components->Click_Reaction Analysis 7. Analysis (e.g., Microscopy, Flow Cytometry) Washing->Analysis G cluster_0 Metabolic Incorporation cluster_1 Hypothetical Bioorthogonal Detection Cell_Culture 1. Cell/Organism Culture 5CU_Addition 2. Addition of this compound (5-CU) Cell_Culture->5CU_Addition Incorporation 3. Incorporation of 5-CU into Nascent RNA 5CU_Addition->Incorporation Ligation_Reaction 4. Bioorthogonal Ligation Reaction Incorporation->Ligation_Reaction Analysis 5. Analysis Ligation_Reaction->Analysis Components Reaction Mix: - Probe with specific reactive partner - Catalyst (if required) Components->Ligation_Reaction

References

A Comparative Guide to Nascent RNA Capture: The Established Role of 5-Bromouridine and the Untapped Potential of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to isolate and analyze newly synthesized RNA is paramount for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs is a cornerstone technique for this purpose. This guide provides a detailed comparison between the widely used 5-bromouridine (B41414) (BrU) and the lesser-known 5-cyanouracil (B1208135) (5CU) for nascent RNA capture.

While 5-bromouridine has a long-standing history as a reliable tool for labeling and isolating newly transcribed RNA, this compound remains largely unexplored in this application. This guide will delve into the established methodologies and performance of BrU, while also investigating the potential reasons behind the absence of 5CU in this field, supported by available chemical and biological data.

At a Glance: Key Differences and Performance Metrics

The choice of a nucleoside analog for nascent RNA capture hinges on several critical factors, including its efficiency of incorporation by RNA polymerases, the specificity of subsequent detection methods, and its impact on cellular physiology.

Feature5-Bromouracil (BrU)This compound (5CU)
Principle of Detection Antibody-based (Immunoprecipitation)Not established for RNA capture.
Incorporation into RNA Readily incorporated by cellular RNA polymerases.No direct evidence of efficient incorporation into RNA in vivo.
Toxicity Generally considered to have low toxicity at working concentrations for short-term use, though some cytotoxic and mutagenic effects have been reported with prolonged exposure.[1][2][3]Data on cytotoxicity in the context of metabolic labeling is unavailable. Primarily used as a chemical intermediate.[4][5]
Downstream Applications Compatible with a wide range of applications including RT-qPCR, microarrays, and next-generation sequencing (Bru-seq).[6][7][8][9]Not applicable for nascent RNA capture at present.
Background Signal Can have some background from non-specific antibody binding, but this can be minimized with optimized protocols.Not applicable.

In-Depth Analysis: 5-Bromouracil as the Gold Standard

5-Bromouridine is a halogenated analog of uridine (B1682114) that is efficiently incorporated into nascent RNA transcripts by cellular RNA polymerases in place of uridine.[10] The bromine atom at the C5 position serves as a unique tag that can be specifically recognized by antibodies, most commonly anti-bromodeoxyuridine (anti-BrdU) antibodies, which cross-react with BrU.[10] This antibody-based detection allows for the selective immunoprecipitation and enrichment of newly synthesized RNA from the total RNA pool.

Experimental Workflow for 5-Bromouridine (BrU)-based Nascent RNA Capture

The general workflow for capturing nascent RNA using BrU involves several key steps:

  • Metabolic Labeling: Cells or organisms are incubated with BrU for a defined period, allowing for its incorporation into newly transcribed RNA.

  • RNA Isolation: Total RNA is extracted from the labeled cells.

  • Immunoprecipitation (IP): The BrU-labeled RNA is selectively captured from the total RNA population using anti-BrdU antibodies, typically conjugated to magnetic beads.

  • Washing: Stringent washing steps are performed to remove non-specifically bound RNA, minimizing background signal.

  • Elution: The captured BrU-labeled RNA is eluted from the antibody-bead complex.

  • Downstream Analysis: The enriched nascent RNA is then ready for various downstream applications, such as RT-qPCR, microarray analysis, or high-throughput sequencing (Bru-seq).[6][7][8][9][11]

BrU_Workflow cluster_cell Cellular Environment cluster_lab Laboratory Workflow BrU_uptake BrU Uptake & Phosphorylation Transcription Incorporation into Nascent RNA BrU_uptake->Transcription RNA_isolation Total RNA Isolation Immunoprecipitation Immunoprecipitation with anti-BrdU beads RNA_isolation->Immunoprecipitation Washing Wash Steps Immunoprecipitation->Washing Elution Elution of Nascent RNA Washing->Elution Analysis Downstream Analysis (e.g., Bru-seq) Elution->Analysis CU_vs_BrU_Logic Goal Nascent RNA Capture Requirement1 Efficient Incorporation into RNA Goal->Requirement1 Requirement2 Specific Detection Method Goal->Requirement2 BrU 5-Bromouridine Requirement1->BrU CU This compound Requirement1->CU Requirement2->BrU Requirement2->CU BrU_Incorporation Yes BrU->BrU_Incorporation BrU_Detection Yes (anti-BrdU Ab) BrU->BrU_Detection CU_Incorporation No Evidence CU->CU_Incorporation CU_Detection No CU->CU_Detection

References

validation of 5-cyanouracil antiviral activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of the antiviral activity of 5-cyanouracil (B1208135) and its derivatives in various cell lines. Due to a lack of recent, direct quantitative data for this compound, this document leverages foundational research on its nucleoside derivative, 5-cyano-2'-deoxyuridine, and contextualizes its potential activity with that of other 5-substituted uracil (B121893) analogues.

Executive Summary

Comparative Antiviral Activity

Quantitative data on the antiviral spectrum and potency of this compound is limited. The primary available study from 1977 provides a qualitative assessment of its derivative, 5-cyano-2'-deoxyuridine.[1] For a comprehensive evaluation, further studies are required to determine the IC50 and CC50 values across a panel of viruses and cell lines.

Below is a table summarizing the known, albeit limited, antiviral activity of this compound derivatives and providing a template for future validation studies.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
5-cyano-2'-deoxyuridineVaccinia VirusNot SpecifiedData not availableData not availableData not available[1]
5-cyanouridine (B3052719)Vaccinia VirusNot SpecifiedNo significant activityData not available-[1]
5-cyanouridineHerpes Simplex Virus-1Not SpecifiedNo significant activityData not available-[1]
5-cyanouridineVesicular Stomatitis VirusNot SpecifiedNo significant activityData not available-[1]

Experimental Protocols

To validate the antiviral activity of this compound, standardized assays should be employed. The following are detailed protocols for determining the cytotoxicity and antiviral efficacy.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol determines the concentration of the test compound that reduces cell viability by 50%.

Materials:

  • Host cell lines (e.g., Vero, HeLa, MDCK)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that ensures 80-90% confluency after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Activity Assessment by Plaque Reduction Assay

This assay determines the concentration of the test compound that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque-Forming Units [PFU]/mL)

  • This compound serial dilutions

  • Overlay medium (e.g., cell culture medium with low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Virus Infection: Infect the confluent cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow for virus adsorption for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the serial dilutions of this compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay Application: Add the overlay medium to each well to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Plot the percentage of plaque reduction against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action and Signaling Pathways

5-substituted uracil derivatives typically function as nucleoside analogues. Upon entering a host cell, they are metabolized to their active triphosphate form. These triphosphates can then be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and the inhibition of viral replication. The selectivity of these compounds often arises from a higher affinity of viral polymerases for the analogue compared to host cell polymerases.

Below are diagrams illustrating the general experimental workflow for antiviral testing and the putative mechanism of action for this compound derivatives.

Antiviral_Testing_Workflow cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies A Prepare Host Cell Culture B Determine CC50 (Cytotoxicity) A->B C Perform Plaque Reduction Assay A->C E Calculate Selectivity Index (SI = CC50/IC50) B->E D Calculate IC50 (Inhibitory Concentration) C->D D->E F Time-of-Addition Assay E->F Promising Candidates G Polymerase Activity Assay F->G H Viral DNA/RNA Synthesis Assay G->H

General workflow for in vitro antiviral activity testing.

Mechanism_of_Action cluster_0 Host Cell cluster_1 Viral Replication Compound 5-Cyano-2'-deoxyuridine Metabolism Cellular Kinases Compound->Metabolism Phosphorylation Active_Compound 5-Cyano-2'-deoxyuridine Triphosphate Metabolism->Active_Compound Viral_Polymerase Viral DNA Polymerase Active_Compound->Viral_Polymerase Incorporation DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->DNA_Synthesis Natural dNTPs Inhibition Inhibition of Replication Viral_Polymerase->Inhibition

Putative mechanism of action for 5-cyano-2'-deoxyuridine.

References

A Comparative Analysis of 5-Fluorouracil and 5-Cyanouracil Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, pyrimidine (B1678525) analogs represent a critical class of therapeutic agents. Among these, 5-fluorouracil (B62378) (5-FU) is a widely used and extensively studied antimetabolite drug. This guide provides a comparative analysis of the cytotoxicity of 5-FU and a related compound, 5-cyanouracil (B1208135). While a wealth of experimental data exists for 5-fluorouracil, allowing for a detailed examination of its cytotoxic properties, publicly available information on the cytotoxicity of this compound is notably scarce. This guide, therefore, presents a comprehensive overview of 5-FU's cytotoxic profile, supported by experimental data and detailed protocols, while highlighting the current knowledge gap regarding this compound.

Mechanisms of Action: A Tale of Two Analogs

5-Fluorouracil (5-FU) exerts its cytotoxic effects through a multi-faceted mechanism of action following its intracellular conversion into several active metabolites.[1][2] These metabolites interfere with DNA and RNA synthesis and function, ultimately leading to cell death.[1][3] The primary mechanisms include:

  • Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, inhibiting its function.[1][2] This blockage prevents the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death".[4]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[1][2]

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species, disrupting RNA processing and function.[1][4]

The culmination of these actions induces cell cycle arrest and apoptosis (programmed cell death).[1]

This compound , on the other hand, is primarily recognized as a chemical intermediate in the synthesis of various biologically active molecules.[5] While its structural similarity to uracil (B121893) suggests potential biological activity, there is a significant lack of published studies investigating its cytotoxic effects and mechanism of action in cancer cells.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values of 5-fluorouracil across various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used.

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
HCT-116Colon Cancer0.2041Not Specified
HT-29Colon Cancer0.4114Not Specified
HCT-116Colon Cancer18524 hours
HCT-116Colon Cancer11.33 days
HT-29Colon Cancer11.255 days
HNO-97Tongue Squamous Cell Carcinoma224 hours
KBOral Cancer~1923Not Specified

Data compiled from multiple sources.[3][6][7][8][9]

Note: A direct comparative table for this compound cannot be provided due to the absence of publicly available IC50 data.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of 5-fluorouracil are mediated by complex signaling pathways that are triggered by DNA damage and metabolic stress. The following diagrams illustrate the key mechanism of action of 5-FU and a general workflow for assessing cytotoxicity.

Caption: Simplified signaling pathway of 5-Fluorouracil's cytotoxic mechanism.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT/XTT Assay MTT/XTT Assay Compound Treatment->MTT/XTT Assay LDH Assay LDH Assay Compound Treatment->LDH Assay Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Compound Treatment->Apoptosis Assay (e.g., Annexin V) Data Acquisition Data Acquisition MTT/XTT Assay->Data Acquisition LDH Assay->Data Acquisition Apoptosis Assay (e.g., Annexin V)->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate and comparable cytotoxicity studies. The following are standard methodologies for key assays used to evaluate the cytotoxic effects of compounds like 5-fluorouracil.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-fluorouracil) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Conclusion

5-Fluorouracil is a well-characterized cytotoxic agent with a clear mechanism of action and a wealth of supporting experimental data. Its ability to disrupt DNA and RNA synthesis makes it an effective chemotherapeutic drug against various cancers. In stark contrast, the cytotoxic properties of this compound remain largely unexplored in publicly available literature. While its chemical structure suggests potential biological activity, a comprehensive comparative analysis of its cytotoxicity against 5-fluorouracil is not feasible at this time due to the lack of experimental data. Further research is warranted to investigate the potential cytotoxic effects and mechanism of action of this compound to determine its therapeutic potential and to enable a direct comparison with established drugs like 5-fluorouracil. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data for novel compounds.

References

Assessing the Specificity of 5-Cyanouracil as an Enzymatic Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 5-cyanouracil (B1208135) as an enzymatic inhibitor, with a primary focus on its known interaction with dihydropyrimidine (B8664642) dehydrogenase (DPD). Due to a lack of publicly available data on the broader enzymatic screening of this compound, a quantitative assessment of its specificity against a panel of other enzymes cannot be provided at this time. The information presented herein is based on existing literature and aims to offer a qualitative comparison with alternative DPD inhibitors, alongside detailed experimental protocols relevant to its primary target.

Introduction to this compound

This compound is a pyrimidine (B1678525) derivative that has been investigated for its role in nucleic acid metabolism and as a potential modulator of the catabolism of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU). Its structural similarity to naturally occurring pyrimidines suggests its potential to interact with enzymes involved in pyrimidine metabolism. The primary documented enzymatic target of this compound is dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of uracil (B121893) and thymine.

Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

DPD is a critical enzyme in the pyrimidine degradation pathway and is responsible for the breakdown of over 80% of the administered dose of 5-FU. Inhibition of DPD can therefore increase the bioavailability and efficacy of 5-FU, but also its toxicity if not carefully managed. Early in vitro studies identified this compound as an inhibitor of rat DPD, suggesting its potential for in vivo applications to modulate pyrimidine catabolism.

Comparative Landscape of DPD Inhibitors
Inhibitor NameMechanism of ActionKey Characteristics
This compound Inhibitor of Dihydropyrimidine DehydrogenaseEarly studies indicated in vitro and in vivo inhibition of pyrimidine catabolism. Further quantitative data is needed for a precise comparison.
Eniluracil (GW776C85) Irreversible inactivator of DPDPotent inhibitor that has been investigated to improve the bioavailability of 5-FU.
Gimeracil DPD inhibitorA component of the oral fluoropyrimidine anticancer drug S-1, enhancing the concentration of 5-FU.
Uracil Competitive substrate for DPDUsed in combination with tegafur (B1684496) (a 5-FU prodrug) to competitively inhibit DPD and increase 5-FU levels.
5-Ethynyluracil Mechanism-based inactivator of DPDA potent inhibitor of DPD.

Assessment of Specificity

A comprehensive assessment of an enzyme inhibitor's specificity requires screening against a broad panel of related and unrelated enzymes. As of the latest literature review, such a broad-panel screening for this compound has not been published. Therefore, its specificity remains largely uncharacterized. To be considered a highly specific inhibitor, a compound should exhibit potent inhibition of its intended target with minimal or no activity against other enzymes, particularly those with similar substrate binding sites or catalytic mechanisms. For this compound, this would ideally include enzymes in the nucleotide metabolism pathway, such as thymidylate synthase and uridine (B1682114) phosphorylase.

Experimental Protocols

To facilitate further research into the inhibitory properties of this compound, a detailed protocol for a dihydropyrimidine dehydrogenase (DPD) inhibition assay is provided below.

In Vitro Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

Objective: To determine the in vitro inhibitory potential of this compound against DPD.

Principle: The activity of DPD is measured by monitoring the oxidation of NADPH to NADP⁺ at 340 nm in the presence of its substrate, uracil. The reduction in the rate of NADPH oxidation in the presence of an inhibitor is used to quantify the inhibitory activity.

Materials:

  • Purified or recombinant DPD enzyme

  • This compound

  • Uracil (substrate)

  • NADPH (cofactor)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

    • Prepare a stock solution of uracil in the potassium phosphate buffer.

    • Prepare a stock solution of NADPH in the potassium phosphate buffer. Keep on ice.

    • Dilute the DPD enzyme to the desired working concentration in cold potassium phosphate buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • A fixed volume of the this compound dilution (or DMSO for control wells)

      • A fixed volume of the DPD enzyme solution

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add a mixture of uracil and NADPH to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

To aid in the understanding of the biochemical context of this compound's activity, the following diagrams illustrate the pyrimidine catabolism pathway and the general workflow for assessing enzyme inhibition.

Pyrimidine_Catabolism_Pathway Uracil Uracil DPD DPD Uracil->DPD Thymine Thymine Thymine->DPD Dihydrouracil Dihydrouracil DPD->Dihydrouracil Dihydrothymine Dihydrothymine DPD->Dihydrothymine Beta_Ureidopropionase Beta_Ureidopropionase Dihydrouracil->Beta_Ureidopropionase Dihydrothymine->Beta_Ureidopropionase Beta_Ureidoisobutyrate Beta_Ureidoisobutyrate Beta_Ureidopropionase->Beta_Ureidoisobutyrate Beta_Ureidopropionate Beta_Ureidopropionate Beta_Ureidopropionase->Beta_Ureidopropionate Beta_Aminoisobutyrate Beta_Aminoisobutyrate Beta_Ureidoisobutyrate->Beta_Aminoisobutyrate Beta_Alanine Beta_Alanine Final_Products CO2, NH3 Beta_Alanine->Final_Products Beta_Aminoisobutyrate->Final_Products Beta_Ureidopropionate->Beta_Alanine Inhibitor->DPD Inhibition Five_Cyanouracil This compound Five_Cyanouracil->Inhibitor

Caption: Pyrimidine Catabolism Pathway and Inhibition by this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Enzyme, Substrate, Cofactor, and Inhibitor Solutions Assay_Setup Mix Enzyme and Inhibitor (Pre-incubation) Reagent_Prep->Assay_Setup Reaction_Start Add Substrate/Cofactor to Initiate Reaction Assay_Setup->Reaction_Start Data_Collection Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Start->Data_Collection Rate_Calculation Calculate Initial Reaction Rates Data_Collection->Rate_Calculation Dose_Response Plot % Inhibition vs. [Inhibitor] Rate_Calculation->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination

Caption: General Workflow for Determining Enzyme Inhibition (IC50).

Cross-Validation of 5-Cyanouracil: Bridging Experimental Results with In Silico Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the validation of experimental findings with computational models is a critical step to elucidate mechanisms of action and predict therapeutic potential. This guide provides a comparative analysis of experimental data on 5-cyanouracil (B1208135) and its derivatives with in silico modeling approaches. Designed for researchers, scientists, and drug development professionals, this document outlines the biological activities, experimental protocols, and computational methodologies pertinent to the study of this uracil (B121893) analog.

Experimental Data Summary

The biological activity of this compound and its derivatives has been explored across various studies, revealing potential as antimicrobial, antifungal, and anticancer agents. The following tables summarize the key quantitative data from these experimental evaluations.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

CompoundAntibacterial Activity (Gram-positive)Antibacterial Activity (Gram-negative)Antifungal Activity (C. albicans)Antifungal Activity (A. niger)
4g --ModerateModerate
4i PronouncedPronouncedPronouncedPronounced
6a Good to Fair---
6c Good to Fair---
7b Superior---
7c Superior---
9 Weak--Weak

Data synthesized from a study on novel 6-aryl-5-cyano thiouracils.[1]

Table 2: In Vitro Antiproliferative Activity of 6-aryl-5-cyano thiouracil Derivatives

CompoundHePG-2 (IC₅₀ µM)MCF-7 (IC₅₀ µM)HCT-116 (IC₅₀ µM)PC-3 (IC₅₀ µM)
Compound X HighHighHighHigh
Compound Y HighHighHighHigh
Compound 24 HighHighHighHigh
5-Fluorouracil (B62378) (Reference) Comparable to test compoundsComparable to test compoundsComparable to test compoundsComparable to test compounds

Results are described as having "high anti-proliferative activity, comparable to that of 5-fluorouracil".[2] Specific IC₅₀ values were not provided in the abstract.

Table 3: Antiviral Activity of this compound Nucleosides

CompoundVaccinia VirusHerpes Simplex-1Vesicular Stomatitis Virus
5-Cyanouridine (B3052719) No significant activityNo significant activityNo significant activity
5-Cyano-2'-deoxyuridine Significant inhibitionNo activityNot mentioned

5-cyano-2'-deoxyuridine inhibited vaccinia virus replication at concentrations 10-20 times higher than that required for inhibition by 5-iodo-2'-deoxyuridine and 1-(β-D-arabinofuranosyl)adenine.[3]

In Silico Modeling and Docking Studies

Computational, or in silico, methods are instrumental in predicting the interaction of small molecules with biological targets. For this compound and its analogs, molecular docking studies have been employed to investigate their binding patterns with enzymes like thymidylate synthase (TS), a key target for anticancer agents.[2] These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors.

The general workflow for such a cross-validation study is depicted below.

G cluster_experimental Experimental Workflow cluster_insilico In Silico Workflow exp_synthesis Synthesis of This compound Derivatives exp_assay In Vitro Bioassays (Antimicrobial, Anticancer, etc.) exp_synthesis->exp_assay exp_data Experimental Data (IC50, MIC, etc.) exp_assay->exp_data cross_validation Cross-Validation & SAR Analysis exp_data->cross_validation in_silico_design Ligand & Target Preparation in_silico_docking Molecular Docking (e.g., against Thymidylate Synthase) in_silico_design->in_silico_docking in_silico_analysis Binding Energy & Interaction Analysis in_silico_docking->in_silico_analysis in_silico_analysis->cross_validation optimization Lead Optimization cross_validation->optimization

Workflow for Cross-Validation of Experimental and In Silico Data.

These in silico approaches often involve preparing 3D structures of the ligands (this compound derivatives) and the target protein (e.g., thymidylate synthase, PDB ID: 1JU6).[2] Docking simulations then predict the most favorable binding poses and calculate binding affinities. The results from these simulations, such as binding energy, can then be correlated with the experimental biological activity to build robust Quantitative Structure-Activity Relationship (QSAR) models.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively detailed in the available literature, inferences can be drawn from its structural analog, 5-fluorouracil (5-FU). 5-FU is known to exert its cytotoxic effects by interfering with DNA synthesis and repair, leading to the activation of stress response pathways.[4] A key pathway implicated in the action of 5-FU is the p53 signaling pathway, which can trigger apoptosis in response to cellular damage.[4][5]

The diagram below illustrates a potential signaling cascade that could be activated by uracil analogs like this compound, based on the known mechanisms of 5-FU.

G cluster_cell Cellular Response cluster_inhibition Enzymatic Inhibition drug This compound (or analog) dna_damage DNA/RNA Damage drug->dna_damage ts Thymidylate Synthase (TS) drug->ts Inhibition stress Cellular Stress dna_damage->stress p53 p53 Activation stress->p53 apoptosis Apoptosis p53->apoptosis dTMP dTMP ts->dTMP Catalysis dUMP dUMP dUMP->ts

Hypothesized Signaling Pathway for this compound.

This proposed pathway suggests that this compound may inhibit thymidylate synthase, leading to depletion of deoxythymidine triphosphate (dTTP) and subsequent DNA damage. This damage, in turn, could activate the p53 tumor suppressor protein, culminating in programmed cell death or apoptosis. It is important to note that this is a hypothesized pathway based on the action of similar compounds and requires direct experimental validation for this compound.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for key assays relevant to the evaluation of this compound's biological activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed host cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment : After cell attachment, treat the cells with serial dilutions of the test compound (e.g., this compound derivatives) and a vehicle control.

  • Incubation : Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis : Measure the absorbance at a specific wavelength using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.[6]

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (EC₅₀).

  • Cell Monolayer : Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection : Infect the cell monolayer with a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Overlay : After viral adsorption, remove the inoculum and overlay the cells with a medium (e.g., containing agar (B569324) or methylcellulose) containing serial dilutions of the test compound.

  • Incubation : Incubate the plates until plaques are visible.

  • Plaque Visualization : Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis : Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is determined from the dose-response curve.[6]

Conclusion

The cross-validation of experimental data with in silico models provides a powerful paradigm for modern drug discovery. For this compound and its derivatives, the available experimental data on their antimicrobial, antifungal, and anticancer activities serve as a foundation for computational studies. Molecular docking and QSAR models can further elucidate their mechanism of action, predict the activity of novel derivatives, and guide lead optimization. While the specific signaling pathways of this compound are yet to be fully characterized, the well-established mechanisms of its analog, 5-fluorouracil, offer a valuable starting point for future investigations. The integration of the methodologies and data presented in this guide will aid researchers in advancing the therapeutic potential of this compound.

References

A Researcher's Guide to Comparing the Metabolic Stability of 5-Cyanouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's metabolic stability is paramount in the early stages of drug discovery. The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for the comparative evaluation of the metabolic stability of 5-cyanouracil (B1208135) derivatives, a class of compounds with recognized potential in medicinal chemistry.

While direct comparative experimental data for a broad range of this compound derivatives is not extensively available in the public domain, this guide outlines the standardized methodologies and presents a template for data comparison. By following the detailed experimental protocols provided, researchers can generate robust and comparable data to inform the selection and optimization of lead candidates.

Metabolic Landscape of Uracil (B121893) Derivatives

The biotransformation of uracil and its derivatives is primarily orchestrated by hepatic enzymes. The metabolic pathways can be broadly categorized into Phase I and Phase II reactions. Phase I reactions, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For nitrile-containing compounds like this compound derivatives, CYP-mediated oxidation of the cyano group can be a potential metabolic route.[1][2] Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.[3]

Comparative Metabolic Stability Data

To facilitate a clear and objective comparison of the metabolic stability of different this compound derivatives, it is essential to present quantitative data in a structured format. The key parameters for comparison are the in vitro half-life (t½) and the intrinsic clearance (CLint). The half-life represents the time required for 50% of the compound to be metabolized, while intrinsic clearance is a measure of the inherent capacity of the liver to metabolize a drug.[3][4]

The following table provides an illustrative template for presenting such data, populated with hypothetical values for a series of this compound derivatives to demonstrate its application. Researchers should replace this with their own experimental data.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
This compound (Structure of this compound)4515.4
Derivative A (Structure of Derivative A)6211.2
Derivative B (Structure of Derivative B)2527.7
Derivative C (Structure of Derivative C)>120<5.8
Verapamil (Control) (Structure of Verapamil)1546.2

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental findings.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to generating reliable metabolic stability data. The following sections provide detailed protocols for the key in vitro assays used to assess the metabolic fate of this compound derivatives.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives in HLM.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., Verapamil)

  • Acetonitrile (B52724) (ACN) with an internal standard for reaction termination and sample processing

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of each test compound and the positive control in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing HLM (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer.

  • Add the test compound or positive control to the reaction mixture at a final concentration (typically 1 µM). The final concentration of the organic solvent should be less than 1%.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a portion of the reaction mixture and transfer it to a separate well containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Cytochrome P450 (CYP) Isozyme Phenotyping

Objective: To identify the specific CYP isozymes responsible for the metabolism of the this compound derivatives.

Materials:

  • Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Selective chemical inhibitors for each CYP isozyme

  • Materials as listed in the HLM metabolic stability assay protocol

Procedure:

  • Recombinant Enzyme Method:

    • Incubate the test compound with individual recombinant human CYP isozymes and an NADPH regenerating system.

    • Monitor the depletion of the parent compound over time as described in the HLM assay. The rate of disappearance in the presence of each isozyme indicates its contribution to the overall metabolism.

  • Chemical Inhibition Method:

    • Incubate the test compound with HLM in the presence and absence of selective chemical inhibitors for specific CYP isozymes.

    • A significant decrease in the rate of metabolism in the presence of a specific inhibitor suggests the involvement of that particular CYP isozyme.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key experimental workflows and signaling pathways relevant to the metabolic stability of this compound derivatives.

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Stock Solution add_cpd Add Compound to HLM Mixture prep_cpd->add_cpd prep_hlm Prepare HLM Reaction Mixture prep_hlm->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate start_rxn Initiate Reaction with NADPH pre_incubate->start_rxn time_points Aliquot at Time Points (0, 5, 15, 30, 60, 120 min) start_rxn->time_points stop_rxn Stop Reaction with Cold Acetonitrile time_points->stop_rxn centrifuge Centrifuge to Precipitate Protein stop_rxn->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_t_half Calculate Half-life (t½) plot_data->calc_t_half calc_clint Calculate Intrinsic Clearance (CLint) plot_data->calc_clint

Workflow for the in vitro metabolic stability assay.
Decision Tree for CYP Isozyme Phenotyping

G start Metabolically Unstable Compound Identified recombinant_method Incubate with individual recombinant CYP isozymes start->recombinant_method inhibition_method Incubate with HLM and selective CYP inhibitors start->inhibition_method recombinant_result Significant metabolism by specific isozyme(s)? recombinant_method->recombinant_result inhibition_result Significant inhibition of metabolism by specific inhibitor(s)? inhibition_method->inhibition_result identify_isozyme Identify responsible CYP isozyme(s) recombinant_result->identify_isozyme Yes no_conclusion Further investigation needed recombinant_result->no_conclusion No inhibition_result->identify_isozyme Yes inhibition_result->no_conclusion No

Decision process for identifying metabolizing CYP isozymes.

By adhering to these standardized protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively compare the metabolic stability of novel this compound derivatives, thereby accelerating the identification of promising drug candidates with favorable pharmacokinetic profiles.

References

Comparative Study of Polymerases for Incorporating 5-Cyanouridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate incorporation of modified nucleotides is paramount for the synthesis of therapeutic and diagnostic oligonucleotides. This guide provides a comparative analysis of various polymerases for their ability to incorporate 5-cyanouridine (B3052719) triphosphate (5-CN-UTP), a key modified nucleotide, into RNA and DNA strands.

This document summarizes available data on the performance of different polymerases, presents detailed experimental protocols for assessing incorporation, and offers insights to guide your selection of the optimal enzyme for your specific application.

Introduction to 5-Cyanouridine and Its Significance

5-Cyanouridine is a modified pyrimidine (B1678525) nucleoside that, when incorporated into oligonucleotides, can enhance their binding affinity and specificity to target molecules. The cyano group at the 5-position of the uracil (B121893) base can act as a hydrogen bond acceptor and participate in other non-covalent interactions, making it a valuable modification in the development of aptamers, siRNAs, and other nucleic acid-based therapeutics. The enzymatic incorporation of its triphosphate form, 5-CN-UTP, is a critical step in the synthesis of these modified oligonucleotides.

Polymerase Performance Comparison

The selection of an appropriate polymerase is crucial for the efficient and high-fidelity synthesis of 5-cyanouridine-containing nucleic acids. This section compares the performance of several common RNA and DNA polymerases for this task.

Key Performance Metrics:
  • Incorporation Efficiency: The rate at which a polymerase incorporates 5-CN-UTP compared to its natural counterpart (UTP or dTTP). This is often expressed as a relative efficiency percentage.

  • Fidelity: The accuracy of the polymerase in incorporating the correct nucleotide opposite a template base. This is particularly important to avoid off-target effects in therapeutic applications.

  • Processivity: The ability of the polymerase to catalyze consecutive nucleotide incorporations without dissociating from the template.

Data Summary

While direct, side-by-side comparative studies for 5-cyanouridine incorporation across a wide range of polymerases are limited, data from studies on 5-substituted pyrimidines provide valuable insights. Generally, smaller modifications at the 5-position are well-tolerated by several polymerases.

PolymeraseTypeKnown Performance with 5-Substituted PyrimidinesSuitability for 5-Cyanouridine Incorporation
T7 RNA Polymerase RNA PolymeraseHigh tolerance for a variety of 5-substituted UTPs with smaller modifications.High. Likely to be an efficient incorporator of 5-CN-UTP.
Mutant T7 RNA Polymerase RNA PolymeraseEngineered mutants show enhanced incorporation of various modified nucleotides.Very High. Specific mutants may offer improved efficiency and fidelity.
KOD DNA Polymerase DNA PolymeraseTolerant to various base-modified dNTPs.Moderate to High. Worth considering for DNA applications.
Pfu DNA Polymerase DNA PolymerasePossesses proofreading activity, which can sometimes hinder the incorporation of modified nucleotides.Moderate. Fidelity might be high, but efficiency could be compromised.
Taq DNA Polymerase DNA PolymeraseGenerally more permissive to modified nucleotides than proofreading polymerases.Moderate to High. Efficiency might be good, but fidelity could be a concern.

Note: The suitability ratings are inferred from studies on similar 5-substituted pyrimidines and general polymerase characteristics. Experimental validation is crucial.

Experimental Protocols

To facilitate the direct comparison of polymerases in your own laboratory setting, we provide detailed protocols for two key experiments: in vitro transcription for RNA synthesis and primer extension for single-nucleotide incorporation analysis.

Protocol 1: In Vitro Transcription with 5-CN-UTP

This protocol is designed to assess the efficiency of RNA polymerases, such as T7 RNA Polymerase, in incorporating 5-CN-UTP into a transcript.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase (or other RNA polymerase of interest)

  • 5X Transcription Buffer (specific to the polymerase)

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • Uridine-5'-triphosphate (UTP)

  • 5-Cyanouridine-5'-triphosphate (5-CN-UTP)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Reaction Setup: Assemble the following reaction mixture on ice in a nuclease-free microcentrifuge tube.

ComponentVolume (µL) for a 20 µL reactionFinal Concentration
Nuclease-free waterto 20 µL
5X Transcription Buffer4 µL1X
100 mM ATP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM UTP1 µL5 mM
10 mM 5-CN-UTP2 µL1 mM (adjust as needed)
Linearized DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor (40 U/µL)1 µL2 U/µL
T7 RNA Polymerase2 µL
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the RNA transcript using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Analysis: Analyze the yield and integrity of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis. The incorporation of 5-cyanouridine can be confirmed by mass spectrometry.

Protocol 2: Single-Nucleotide Incorporation Assay (Primer Extension)

This assay is used to determine the kinetic parameters (k_cat and K_m) of a single 5-cyanouridine incorporation event by a DNA polymerase.

Materials:

  • DNA Polymerase (e.g., KOD, Pfu, Taq)

  • 10X Polymerase Reaction Buffer (specific to the polymerase)

  • Primer-template DNA duplex (primer is 5'-radiolabeled, e.g., with ³²P)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • 5-Cyano-2'-deoxyuridine-5'-triphosphate (5-CN-dUTP)

  • Nuclease-free water

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA)

Procedure:

  • Primer Labeling: 5'-end label the primer with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.

  • Primer-Template Annealing: Anneal the radiolabeled primer to the template DNA.

  • Reaction Setup: Prepare a series of reaction mixtures with varying concentrations of 5-CN-dUTP. For each concentration, the reaction should contain:

ComponentVolume (µL) for a 10 µL reactionFinal Concentration
Nuclease-free waterto 10 µL
10X Polymerase Buffer1 µL1X
Annealed Primer/Template (100 nM)1 µL10 nM
5-CN-dUTP (varying concentrations)1 µLVariable
DNA Polymerase1 µLOptimized concentration
  • Reaction Initiation and Quenching: Initiate the reaction by adding the DNA polymerase. At specific time points (e.g., 1, 2, 5, 10 minutes), quench the reaction by adding an equal volume of Stop Solution.

  • Analysis: Separate the reaction products (unextended primer and extended product) by denaturing PAGE.

  • Quantification: Quantify the amount of extended product at each time point and for each 5-CN-dUTP concentration using a phosphorimager.

  • Kinetic Parameter Calculation: Determine the initial velocity of the reaction at each substrate concentration. Plot the initial velocity against the 5-CN-dUTP concentration and fit the data to the Michaelis-Menten equation to determine k_cat and K_m. The incorporation efficiency is calculated as k_cat/K_m.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key workflows.

Experimental_Workflow_In_Vitro_Transcription cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_purification Purification & Analysis Template Linearized DNA Template Incubation Incubate at 37°C Template->Incubation NTPs ATP, GTP, CTP, UTP NTPs->Incubation Modified_NTP 5-CN-UTP Modified_NTP->Incubation Enzyme RNA Polymerase (e.g., T7) Enzyme->Incubation Buffer Transcription Buffer + RNase Inhibitor Buffer->Incubation DNase DNase I Treatment Incubation->DNase Purify RNA Purification DNase->Purify Analysis PAGE & Mass Spec Purify->Analysis Experimental_Workflow_Primer_Extension cluster_prep Substrate Preparation cluster_reaction Single Nucleotide Incorporation cluster_analysis Analysis Primer 5'-Radiolabeled Primer Annealing Anneal Primer to Template Primer->Annealing Template DNA Template Template->Annealing Reaction Time-course Reaction Annealing->Reaction Reaction_Mix Reaction Mix: Buffer, dNTPs, 5-CN-dUTP Reaction_Mix->Reaction Polymerase DNA Polymerase Polymerase->Reaction Quench Quench Reaction Reaction->Quench PAGE Denaturing PAGE Quench->PAGE Quantify Phosphorimaging & Quantification PAGE->Quantify Kinetics Calculate Kinetic Parameters Quantify->Kinetics

5-Cyanouracil as a Research Tool: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate research tools is paramount to the success of a project. 5-Cyanouracil (B1208135), a heterocyclic pyrimidine (B1678525) derivative, has emerged as a significant building block in the synthesis of a variety of biologically active molecules. This guide provides an objective evaluation of the pros and cons of using this compound as a research tool, comparing its performance with other alternatives and providing supporting experimental data and protocols.

At a Glance: this compound as a Research Tool

FeatureAssessment
Versatility in Synthesis Excellent: Serves as a key intermediate for diverse bioactive molecules.
Biological Activity of Derivatives Promising: Derivatives exhibit antiviral and anticancer properties.
Ease of Use (Synthesis) Moderate: Multi-step synthesis often required.
Solubility Limited: Slightly soluble in water.
Potential for Off-Target Effects Undetermined: Data is lacking, but caution is warranted based on analogs.
Cost-Effectiveness Good: Available from various manufacturers, allowing for price comparison.

Introduction to this compound

This compound (CAS 4425-56-3) is a pyrimidine derivative characterized by a cyano group at the 5th position of the uracil (B121893) ring.[1] This structural feature imparts unique reactivity, making it a versatile platform for chemical modifications in the synthesis of novel therapeutic agents.[1] It is primarily utilized as a chemical intermediate in the production of antiviral and anticancer drugs.[2] Additionally, it serves as a tool in biochemical research for studying nucleic acid metabolism and enzyme activity.[2]

Pros and Cons of this compound in a Research Setting

The utility of this compound as a research tool can be evaluated by considering its advantages and disadvantages in practical laboratory applications.

Advantages (Pros)
  • Versatile Synthetic Intermediate: The cyano group on the pyrimidine ring provides a reactive handle for a multitude of chemical transformations, allowing for the creation of diverse libraries of compounds for screening.[1] This versatility is a significant advantage in drug discovery programs.

  • Precursor to Bioactive Molecules: this compound is a crucial building block for synthesizing nucleoside analogs with potential antiviral and anticancer activities.[2]

  • Thermal Stability: The compound exhibits a high melting point (around 295°C with decomposition), indicating good thermal stability under many standard laboratory conditions.[1]

  • Precursor for Other Intermediates: Beyond its direct incorporation into drug candidates, this compound can be used to synthesize other important chemical intermediates, further expanding its utility in organic synthesis.[1]

Disadvantages (Cons)
  • Limited Solubility: this compound is only slightly soluble in water, which can present challenges in certain biological assays and require the use of organic solvents like DMSO.[3]

  • Multi-step Synthesis: The synthesis of this compound itself can involve multi-step processes, which may be time-consuming and require optimization for scalability.[1]

  • Potentially Reduced Biological Activity of Derivatives: Studies have shown that the replacement of a 5-halogeno substituent with a cyano group in some pyrimidine nucleosides can lead to a decrease in antiviral activity compared to their halogenated counterparts.[4]

  • Lack of Incorporation into DNA: Research has indicated that this compound and its deoxyribonucleoside may not be incorporated into DNA in vivo, which could limit its application as a tool for studying DNA replication and repair compared to analogs like 5-bromodeoxyuridine.[5]

  • Potential for Off-Target Effects: While specific data for this compound is limited, pyrimidine analogs, in general, can exhibit off-target effects due to their structural similarity to endogenous molecules.[6] This necessitates careful validation of experimental results.

Performance Comparison with Alternatives

The choice of a 5-substituted uracil derivative in research often depends on the specific application. Here, we compare this compound to other commonly used alternatives.

CompoundKey AdvantagesKey DisadvantagesPrimary Applications
This compound Versatile for further chemical modification; precursor to a wide range of derivatives.[1]Limited solubility; derivatives may have lower biological activity than halogenated analogs.[3][4]Synthesis of novel antiviral and anticancer agents; biochemical research.[2]
5-Fluorouracil (5-FU) Potent anticancer agent; well-characterized mechanism of action.[7]High toxicity to healthy cells; development of drug resistance.Cancer chemotherapy; research on antimetabolites and DNA/RNA synthesis inhibition.
5-Chlorouracil Derivatives are key intermediates in antiviral drug synthesis; can be incorporated into DNA.Mutagenic and genotoxic properties leading to off-target effects.[6]Synthesis of antiviral nucleoside analogs; research on DNA damage and mutation.
5-Bromouracil Readily incorporated into DNA in place of thymine; useful for studying DNA replication and repair.Can induce mutations; its nucleoside (BrdU) can be cytotoxic.DNA labeling and detection; mutagenesis studies.
5-Iodouracil (B140508) Its deoxyribonucleoside (IdU) is an antiviral drug; can be used for radiosensitization.Can be toxic to cells; less commonly used as a general synthetic precursor.Antiviral research; radiosensitization studies.
5-Aminouracil Precursor for various heterocyclic compounds with diverse biological activities.[8]Can undergo oxidation; derivatives may have different activity profiles.Synthesis of novel heterocyclic compounds with potential therapeutic applications.[8]

Quantitative Data on Biological Activity

The following table summarizes some of the available quantitative data for derivatives of this compound and its alternatives. This data is intended to be illustrative and may vary depending on the specific experimental conditions.

Compound/DerivativeTarget/AssayResult (e.g., IC50, EC50)Reference
5-Cyano-2'-deoxyuridineVaccinia virus replicationInhibition at 10-20 times the concentration of 5-iodo-2'-deoxyuridine[4]
1-(3-phenoxybenzyl)-5-(phenylamino)uracilAnti-HIV activity (CEM-SS cells)IC50 = 2.3 µM[8]
1-(2-methylbenzyl)-5-(phenylamino)uracilAnti-HIV activity (CEM-SS cells)IC50 = 12 µM[8]
5-FluorouracilHCT116 colon cancer cells (48h)IC50 ≈ 5 µM
5-FluorouracilMCF-7 breast cancer cells (48h)IC50 ≈ 10 µM

Experimental Protocols

Synthesis of this compound from 5-Iodouracil

This protocol is adapted from the work of Bleackley et al. (1975).[5]

Materials:

  • 5-Iodouracil

  • Cuprous cyanide (CuCN)

  • Pyridine (B92270) (anhydrous)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., water or ethanol)

Procedure:

  • In a reaction vessel, dissolve 5-iodouracil in anhydrous pyridine.

  • Add cuprous cyanide to the solution. The molar ratio of CuCN to 5-iodouracil should be optimized but is typically in slight excess.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Remove the pyridine by vacuum distillation.

  • Treat the residue with a suitable workup procedure to remove copper salts. This may involve washing with an aqueous solution of ethylenediaminetetraacetate (B1237979) (EDTA) or ammonium (B1175870) hydroxide.

  • Filter the crude product and wash it with water.

  • Purify the crude this compound by recrystallization from an appropriate solvent (e.g., water or ethanol) to obtain the final product.

  • Dry the purified product under vacuum.

Protocol for Antiviral Activity Assay (Plaque Reduction Assay)

This is a general protocol that can be adapted for testing this compound derivatives against various viruses.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • This compound derivative stock solution (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Agarose (B213101) or methylcellulose (B11928114) for overlay

  • Crystal violet staining solution

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed the host cells in 96-well plates at a density that will form a confluent monolayer within 24 hours.

  • On the day of the assay, prepare serial dilutions of the this compound derivative in a cell culture medium.

  • When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period at 37°C, remove the virus inoculum.

  • Add the different concentrations of the this compound derivative to the wells. Include a no-drug control (virus only) and a cell control (no virus, no drug).

  • Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Wash the plates and allow them to dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the drug concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (e.g., 5-Halouracil) synthesis Chemical Synthesis (e.g., Cyanation) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization stock Prepare Stock Solution (e.g., in DMSO) characterization->stock Pure this compound Derivative assay Biological Assay (e.g., Antiviral, Anticancer) stock->assay data Data Analysis (e.g., IC50/EC50 Determination) assay->data lead lead data->lead Lead Compound Identification

Caption: A generalized experimental workflow for the synthesis and biological screening of this compound derivatives.

hypothesized_pathway cluster_cell Cancer Cell cluster_dna_synthesis DNA Synthesis Pathway cluster_apoptosis Apoptosis FU_derivative This compound Derivative FU_metabolite Active Metabolite FU_derivative->FU_metabolite dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP TS->dTMP Product dTMP_depletion dTMP Depletion FU_metabolite->TS Inhibition DNA_damage DNA Damage p53 p53 Activation DNA_damage->p53 caspases Caspase Activation p53->caspases cell_death Apoptotic Cell Death caspases->cell_death dTMP_depletion->DNA_damage

Caption: Hypothesized signaling pathway for the anticancer activity of a this compound derivative, based on the known mechanism of 5-fluorouracil.

Conclusion

This compound is a valuable and versatile research tool, particularly as a synthetic precursor in the development of novel therapeutic agents. Its utility is primarily in the realm of medicinal chemistry, where its reactive cyano group allows for extensive molecular exploration. However, researchers should be mindful of its limitations, including poor aqueous solubility and the potential for its derivatives to have reduced biological activity compared to other 5-substituted uracils. As with any research tool, a thorough understanding of its properties and careful experimental design, including appropriate controls, are essential for obtaining reliable and meaningful results. The choice between this compound and its alternatives will ultimately depend on the specific goals of the research project.

References

Validating the Incorporation of 5-Cyanouracil into RNA: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of modified nucleotide incorporation into RNA is paramount for ensuring the efficacy and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry-based validation of 5-cyanouracil (B1208135) incorporation into RNA with alternative methodologies, supported by experimental data and detailed protocols.

The introduction of modified nucleotides, such as this compound, into RNA molecules is a powerful strategy for a variety of applications, including the development of RNA-based therapeutics, structural biology studies, and cellular imaging. The cyano group at the 5-position of uracil (B121893) can serve as a useful probe due to its unique chemical properties. However, robust and accurate validation of the incorporation of this modified nucleotide is a critical step in any workflow. Mass spectrometry stands as the gold standard for this purpose, offering unparalleled accuracy and sensitivity. This guide will delve into the specifics of using mass spectrometry for this application and compare it with emerging alternative techniques.

Mass Spectrometry: The Gold Standard for Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the definitive identification and quantification of modified nucleosides within an RNA sequence.[1][2][3] The technique relies on the enzymatic digestion of the RNA molecule into its constituent nucleosides, which are then separated by liquid chromatography and identified by their unique mass-to-charge ratio and fragmentation patterns in the mass spectrometer.

Performance Characteristics of Mass Spectrometry
FeaturePerformance
Specificity Very High
Sensitivity High (femtomole to attomole range)
Quantification Absolute and Relative
Sequence Context Lost upon digestion to nucleosides
Throughput Moderate
Instrumentation Requires specialized equipment
Experimental Protocol: Validation of this compound Incorporation by LC-MS/MS

This protocol outlines the key steps for validating the incorporation of this compound into an RNA transcript.

1. In Vitro Transcription with 5-Cyanouridine (B3052719) Triphosphate (5-cyano-UTP)

  • Objective: To synthesize an RNA transcript containing this compound.

  • Procedure:

    • Set up an in vitro transcription reaction using a DNA template containing a T7 promoter.

    • The reaction mixture should include T7 RNA polymerase, reaction buffer, and a nucleotide mix containing ATP, GTP, CTP, and 5-cyano-UTP in place of UTP. The ratio of 5-cyano-UTP to UTP can be varied to achieve the desired incorporation rate.[4][5][6]

    • Incubate the reaction at 37°C for 2-4 hours.

    • Purify the resulting RNA transcript using a suitable method, such as silica-based columns or phenol-chloroform extraction, to remove unincorporated nucleotides and enzymes.

2. Enzymatic Digestion of RNA to Nucleosides

  • Objective: To break down the RNA into its individual nucleoside components for mass spectrometry analysis.

  • Procedure:

    • Treat the purified RNA with a mixture of nucleases, such as Nuclease P1 and Alkaline Phosphatase, to ensure complete digestion to single nucleosides.

    • Incubate the reaction at 37°C for 1-2 hours.

    • The resulting mixture will contain adenosine, guanosine, cytidine, and 5-cyanouridine.

3. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify the nucleosides.

  • Procedure:

    • Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Liquid Chromatography: Use a C18 reversed-phase column to separate the nucleosides based on their hydrophobicity. A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used for elution.

    • Mass Spectrometry:

      • The mass spectrometer will be operated in positive ion mode using electrospray ionization (ESI).

      • Full Scan (MS1): Monitor for the expected mass-to-charge ratio (m/z) of the protonated 5-cyanouridine.

      • Tandem Mass Spectrometry (MS/MS): Isolate the parent ion of 5-cyanouridine and fragment it to produce a characteristic fragmentation pattern. This pattern serves as a fingerprint for unambiguous identification. While the specific fragmentation pattern for 5-cyanouridine is not widely published, it is expected to involve the loss of the ribose sugar and fragmentation of the cyanouracil base.

    • Quantification: The amount of 5-cyanouridine can be quantified by comparing the area of its chromatographic peak to that of a known concentration of a synthetic 5-cyanouridine standard.

Alternative Methods for Validation

While mass spectrometry is the definitive method, other techniques can provide indirect evidence of modified nucleotide incorporation.

Next-Generation Sequencing (NGS)

Next-generation sequencing can be adapted to detect some RNA modifications.[7][8][9] These methods typically rely on the modified base causing a specific "signature" during the reverse transcription step of the sequencing library preparation.

  • Principle: A modified base like this compound might cause the reverse transcriptase to pause, terminate, or misincorporate a different nucleotide at that position. By comparing the sequencing data of the modified RNA to an unmodified control, these signatures can be identified.

  • Potential Application to this compound: The bulky and electron-withdrawing cyano group could potentially alter the base-pairing properties of the uracil base, leading to misincorporations during reverse transcription.

Comparison of Mass Spectrometry and Next-Generation Sequencing
FeatureMass SpectrometryNext-Generation Sequencing (NGS)
Direct Detection YesNo (inferred from RT signatures)
Unambiguous Identification YesNo (potential for ambiguity)
Quantification Absolute and RelativeRelative (semi-quantitative)
Sequence Context NoYes
Throughput ModerateHigh
Hypothesis Generation LimitedHigh (transcriptome-wide)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for validating this compound incorporation into RNA by mass spectrometry and the logical relationship of the validation process.

experimental_workflow cluster_synthesis RNA Synthesis cluster_validation Validation by Mass Spectrometry DNA_template DNA Template (with T7 Promoter) IVT In Vitro Transcription DNA_template->IVT NTPs ATP, GTP, CTP NTPs->IVT cyano_UTP 5-cyano-UTP cyano_UTP->IVT T7_pol T7 RNA Polymerase T7_pol->IVT modified_RNA This compound-containing RNA IVT->modified_RNA digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) modified_RNA->digestion nucleosides Mixture of Nucleosides (A, G, C, 5-cyano-U) digestion->nucleosides lc Liquid Chromatography (LC) nucleosides->lc msms Tandem Mass Spectrometry (MS/MS) lc->msms data_analysis Data Analysis msms->data_analysis validation_result Validation of Incorporation (Identification & Quantification) data_analysis->validation_result

Caption: Experimental workflow for the synthesis and validation of this compound incorporation into RNA.

logical_relationship start Hypothesis: This compound is incorporated into RNA synthesis Synthesize RNA with 5-cyano-UTP start->synthesis validation Validate Incorporation synthesis->validation ms_path Mass Spectrometry validation->ms_path ngs_path Alternative Methods (e.g., NGS) validation->ngs_path ms_id Identify 5-cyanouridine (mass and fragmentation) ms_path->ms_id ngs_detect Detect RT signature (misincorporation/stop) ngs_path->ngs_detect ms_quant Quantify 5-cyanouridine ms_id->ms_quant negative_result Conclusion: Incorporation not detected ms_id->negative_result If not detected conclusion Conclusion: Incorporation confirmed and quantified ms_quant->conclusion ngs_detect->conclusion Indirect Evidence ngs_detect->negative_result If not detected

Caption: Logical workflow for validating the incorporation of this compound into RNA.

Conclusion

For the unambiguous validation and precise quantification of this compound incorporation into RNA, mass spectrometry remains the superior method. Its high specificity and sensitivity provide definitive evidence that is crucial for regulatory submissions and fundamental research. While alternative methods like next-generation sequencing can offer complementary information, particularly regarding the location of modifications within a transcript, they do not provide the same level of certainty as mass spectrometry. The choice of method will ultimately depend on the specific research question, available resources, and the level of validation required.

References

Benchmarking 5-Cyanouracil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 5-cyanouracil (B1208135) against other key pyrimidine (B1678525) analogs used in oncology. This document provides a comprehensive overview of their mechanisms of action, available performance data, and detailed experimental protocols to support further investigation and drug development initiatives.

Introduction to this compound and Pyrimidine Analogs

Pyrimidine analogs are a class of antimetabolite drugs fundamental to cancer chemotherapy. These compounds bear a structural resemblance to endogenous pyrimidine nucleobases (uracil, thymine, and cytosine), enabling them to interfere with the synthesis of nucleic acids, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

This compound is a pyrimidine analog that has been investigated for its potential as an anticancer and antiviral agent.[1][2] Its primary mechanism of action is believed to be the inhibition of thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[3] This guide benchmarks this compound against three widely used pyrimidine analogs: 5-fluorouracil (B62378), gemcitabine (B846), and capecitabine (B1668275).

Comparative Analysis of Pyrimidine Analogs

While direct head-to-head comparative studies benchmarking the cytotoxicity of this compound against other pyrimidine analogs are limited in the current body of scientific literature, this section summarizes the available data on their mechanisms of action and reported efficacy in various cancer cell lines.

Table 1: Mechanism of Action and Performance Data of Pyrimidine Analogs

FeatureThis compound5-Fluorouracil (5-FU)GemcitabineCapecitabine
Primary Mechanism of Action Competitive inhibitor of thymidylate synthase.[3]Inhibition of thymidylate synthase by its metabolite FdUMP; incorporation into DNA and RNA.[4][5][6][7][8][9]Inhibition of DNA synthesis by its di- and tri-phosphate metabolites; incorporation into DNA.A prodrug that is enzymatically converted to 5-fluorouracil.
Active Metabolite(s) 5-Cyano-2'-deoxyuridine 5'-phosphateFluorodeoxyuridine monophosphate (FdUMP), Fluorouridine triphosphate (FUTP), Fluorodeoxyuridine triphosphate (FdUTP)Gemcitabine diphosphate (B83284) (dFdCDP), Gemcitabine triphosphate (dFdCTP)5'-Deoxy-5-fluorocytidine (5'-DFCR), 5'-Deoxy-5-fluorouridine (5'-DFUR), 5-Fluorouracil (5-FU)
IC50 Values (µM) Not available in reviewed literatureVaries widely by cell line (e.g., 1.48 - 185 µM in colon cancer cell lines).[10][11]Varies widely by cell line (e.g., 0.0000005 µM in MV-4-11 to >50 µM in some solid tumors).[12][13]Varies widely by cell line (e.g., 58 - >6000 µM).[14][15]

Disclaimer: The IC50 values presented are a summary from various sources and were not determined in head-to-head comparative studies. Direct comparison of these values may not be accurate due to variations in experimental conditions.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrimidine analogs (this compound, 5-fluorouracil, gemcitabine, capecitabine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of each pyrimidine analog and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.

Materials:

  • Purified recombinant human thymidylate synthase

  • [5-³H]-dUMP (substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Reaction buffer

  • Test compounds (pyrimidine analogs)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, 5,10-methylenetetrahydrofolate, and the test compound at various concentrations.

  • Enzyme Addition: Add purified thymidylate synthase to initiate the reaction.

  • Substrate Addition: Add [5-³H]-dUMP to the mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Tritium Measurement: Separate the released tritiated water ([³H]H₂O) from the unreacted substrate using activated charcoal. Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of TS activity for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of pyrimidine analogs are mediated through their interference with critical cellular signaling pathways involved in nucleotide metabolism and DNA replication.

Pyrimidine_Metabolism_Inhibition cluster_0 De Novo Pyrimidine Synthesis cluster_1 Pyrimidine Analog Intervention dUMP dUMP Thymidylate Synthase Thymidylate Synthase dUMP->Thymidylate Synthase Substrate dTMP dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Thymidylate Synthase->dTMP Product 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation This compound This compound 5-Cyano-dUMP 5-Cyano-dUMP This compound->5-Cyano-dUMP Metabolic Activation FdUMP->Thymidylate Synthase Inhibition 5-Cyano-dUMP->Thymidylate Synthase Inhibition

Inhibition of Thymidylate Synthase by Pyrimidine Analogs.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with Pyrimidine Analogs (Concentration Gradient) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Treatment->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis TS_Inhibition Thymidylate Synthase Inhibition Assay Mechanism_Study->TS_Inhibition Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Study->Signaling_Analysis TS_Inhibition->Data_Analysis Signaling_Analysis->Data_Analysis

General Experimental Workflow for Benchmarking Pyrimidine Analogs.

Conclusion

This compound presents a compelling area for further research in the development of novel anticancer therapies. Its targeted mechanism as a thymidylate synthase inhibitor warrants more extensive investigation, particularly direct comparative studies against established pyrimidine analogs.[3] The experimental protocols and workflow outlined in this guide provide a framework for researchers to conduct these crucial studies, which will be vital in elucidating the full therapeutic potential of this compound and its derivatives. While a direct quantitative comparison is currently limited by available data, the information compiled here serves as a valuable resource for guiding future research in this promising area of oncology drug discovery.

References

Comparative Antiviral Spectrum of 5-Cyanouracil Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antiviral activity of 5-cyanouracil (B1208135) derivatives against a panel of DNA and RNA viruses. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Executive Summary

This compound derivatives represent a class of pyrimidine (B1678525) analogues with potential as antiviral agents. This guide summarizes the available in vitro data on the antiviral spectrum and potency of key this compound derivatives, providing a direct comparison with established antiviral drugs. While some derivatives have shown selective activity against certain viruses, a broad-spectrum effect has not been uniformly observed.

Data Presentation

The following table summarizes the antiviral activity (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) of selected this compound derivatives against various viruses. All values are presented in µM.

CompoundVirusAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
5-Cyano-2'-deoxyuridine Vaccinia VirusPlaque Reduction>100>1000-[1]
Herpes Simplex VirusNot Active---[2]
5-Cyanouridine (B3052719) Vaccinia VirusNot Significant---[2]
Herpes Simplex Virus-1Not Significant---[2]
Vesicular Stomatitis VirusNot Significant---[2]
1,3-Disubstituted uracil (B121893) derivatives HIV-1RT Inhibition---[3]
HCMV----[3]
Alternative Antivirals
Acyclovir Herpes Simplex VirusPlaque ReductionVaries>300Varies[4]
Ribavirin Influenza VirusNeuraminidase InhibitionVaries>100Varies[5]
Nevirapine HIV-1RT InhibitionVaries>100Varies[6]

Note: Specific EC₅₀/IC₅₀ and CC₅₀ values for Acyclovir, Ribavirin, and Nevirapine vary depending on the specific viral strain and cell line used in the assay. The values provided are general ranges for comparison.

Key Findings

  • Vaccinia Virus: 5-Cyano-2'-deoxyuridine has demonstrated inhibitory activity against vaccinia virus, although it is less potent than some other 5-substituted uracil derivatives[2]. In one study, it inhibited vaccinia virus replication at concentrations 10-20 times that required for inhibition by 5-iodo-2'-deoxyuridine[2].

  • Herpes Simplex Virus (HSV): 5-Cyano-2'-deoxyuridine and 5-cyanouridine have shown a lack of significant activity against HSV-1[2]. This is in contrast to other 5-substituted uracil derivatives which are known for their anti-herpetic properties[7].

  • Human Immunodeficiency Virus (HIV): While specific data for this compound derivatives is limited, other 1,3-disubstituted uracil derivatives have been evaluated for anti-HIV-1 activity, suggesting that the uracil scaffold is a viable starting point for the development of HIV inhibitors[3][8].

  • RNA Viruses: 5-Cyanouridine was found to be inactive against the RNA virus, Vesicular Stomatitis Virus[2]. Limited data is available for other RNA viruses like influenza.

Experimental Protocols

Detailed methodologies for the key antiviral assays cited are provided below to facilitate the replication and validation of these findings.

Plaque Reduction Assay (for Vaccinia Virus and Herpes Simplex Virus)

This assay is a standard method to determine the infectivity of a lytic virus and the efficacy of antiviral compounds[9][10].

  • Cell Culture: Plate susceptible host cells (e.g., Vero cells) in 6-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and control compounds in a serum-free medium.

  • Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 50-100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compounds and a substance to solidify the medium (e.g., carboxymethyl cellulose (B213188) or agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV and 2 days for vaccinia virus).

  • Visualization and Quantification: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet. Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control[11].

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication[12][13].

  • Reaction Setup: In a microplate, combine a reaction buffer, a template-primer (e.g., poly(A)•oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., with digoxigenin (B1670575) and biotin).

  • Enzyme and Inhibitor Addition: Add recombinant HIV-1 RT and serial dilutions of the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C to allow for the synthesis of the labeled DNA product.

  • Capture and Detection: The newly synthesized, biotin-labeled DNA is captured on a streptavidin-coated plate. A peroxidase-conjugated antibody specific for the digoxigenin label is then added.

  • Signal Generation: A colorimetric substrate is added, and the resulting signal, which is proportional to the amount of DNA synthesized, is measured using a microplate reader. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces RT activity by 50%.

Neuraminidase Inhibition Assay (for Influenza Virus)

This assay determines the ability of a compound to inhibit the activity of influenza virus neuraminidase, an enzyme essential for the release of new virus particles from infected cells[1][14].

  • Virus and Compound Preparation: Prepare serial dilutions of the test compounds and a standardized amount of influenza virus.

  • Incubation: Pre-incubate the virus with the test compounds to allow for inhibitor binding.

  • Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzymatic Reaction: Incubate the mixture to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The IC₅₀ is the concentration of the compound that inhibits 50% of the neuraminidase activity.

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Culture D Infect Cells with Virus A->D H Measure Cytotoxicity (CC50) A->H B Prepare Virus Stock B->D C Prepare Compound Dilutions E Treat with Compounds C->E C->H D->E F Incubate E->F G Measure Viral Inhibition (e.g., Plaque Count, Enzyme Activity) F->G I Calculate EC50/IC50 & Selectivity Index G->I H->I

Caption: General workflow for in vitro antiviral screening of this compound derivatives.

Putative Mechanism of Action for Nucleoside Analogs

Nucleoside_Analog_MoA cluster_intracellular Intracellular Events cluster_viral_replication Viral Replication A This compound Derivative (Nucleoside Analog) B Cellular Kinases A->B Phosphorylation C Triphosphate Form B->C D Viral Polymerase (e.g., DNA Polymerase, Reverse Transcriptase) C->D Competition with natural dNTPs E Viral Genome Replication D->E F Chain Termination D->F G Inhibition of Viral Replication F->G

Caption: Proposed mechanism of action for this compound nucleoside derivatives.

References

In Vivo Efficacy of 5-Cyanouracil-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, uracil (B121893) analogs have long been a cornerstone of chemotherapy. Among these, 5-cyanouracil (B1208135) derivatives are emerging as a promising class of compounds with potent antitumor activities. This guide provides a comparative analysis of the in vivo efficacy of select this compound-based compounds against established alternatives, supported by experimental data and detailed methodologies to aid researchers in the field.

Comparative In Vivo Efficacy

The in vivo antitumor activity of this compound-based compounds has been evaluated in various preclinical cancer models. Here, we compare the efficacy of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil, a this compound-related derivative, with the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in the P388 leukemia mouse model.

CompoundAnimal ModelDosing RegimenEfficacy Metric (% T/C)¹Reference
1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 Leukemia (Mice)Intraperitoneal injection (dose not specified)124%[1]
5-Fluorouracil (5-FU)P388 Leukemia (Mice)110 mg/kg, intraperitoneal injectionNot specified in source[2]
CyclophosphamideP388 Leukemia (Mice)263 mg/kg, intraperitoneal injectionNot specified in source[2]

¹% T/C (Treated vs. Control) is a measure of antitumor efficacy, calculated as the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A higher % T/C value indicates greater antitumor activity.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the P388 leukemia model used in the evaluation of these compounds.

P388 Leukemia Mouse Model Protocol

This protocol outlines the general procedure for assessing the in vivo efficacy of anticancer agents against P388 leukemia in mice.

1. Animal Model:

  • Species: Mouse

  • Strain: DBA/2 or B6D2F1 are commonly used.

2. Tumor Cell Line:

  • P388 murine leukemia cell line.

3. Tumor Inoculation:

  • P388 leukemia cells are propagated in vivo in DBA/2 mice.

  • Ascitic fluid containing tumor cells is harvested.

  • A cell suspension is prepared, and mice are inoculated intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.

4. Drug Administration:

  • Test compounds (e.g., 1,3-Dimethyl-5-cinnamoyl-6-aminouracil) and control vehicles are administered intraperitoneally.

  • Treatment typically begins 24 hours after tumor inoculation and may be administered as a single dose or in a schedule of doses.

  • Standard reference drugs, such as 5-Fluorouracil or Cyclophosphamide, are administered at their known optimal doses and schedules for comparison.

5. Efficacy Evaluation:

  • The primary endpoint is the median survival time of the treated and control groups.

  • The percentage increase in lifespan (% T/C) is calculated to determine the antitumor efficacy.

  • A % T/C value of ≥ 125 is generally considered indicative of significant antitumor activity by the National Cancer Institute (NCI).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is critical for rational drug design and development.

Proposed Mechanism of 5-Cinnamoyl-6-aminouracil Derivatives

The planar conformation of 5-cinnamoyl-6-aminouracil derivatives suggests a potential mechanism of action involving intercalation with DNA. This interaction is hypothesized to disrupt DNA replication and transcription, ultimately leading to cancer cell death.

G cluster_0 Cancer Cell 5_Cinnamoyl_6_aminouracil 5-Cinnamoyl-6-aminouracil Derivative DNA DNA 5_Cinnamoyl_6_aminouracil->DNA Intercalation Replication_Transcription DNA Replication & Transcription 5_Cinnamoyl_6_aminouracil->Replication_Transcription Inhibition Cell_Death Apoptosis Replication_Transcription->Cell_Death Induction

Caption: Proposed mechanism of 5-cinnamoyl-6-aminouracil derivatives.

Mechanism of 5-Fluorouracil (5-FU)

5-Fluorouracil is a well-characterized antimetabolite. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, leading to a depletion of thymidine (B127349) triphosphate (dTTP) and subsequent inhibition of DNA synthesis.

G cluster_1 Cancer Cell 5_FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) 5_FU->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS-catalyzed conversion DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Death Apoptosis DNA_Synthesis->Cell_Death Induction of

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo assessment of novel anticancer compounds.

G Cell_Culture Tumor Cell Line Culture & Expansion Animal_Model Animal Model Preparation (e.g., Mouse Inoculation) Cell_Culture->Animal_Model Randomization Randomization into Treatment & Control Groups Animal_Model->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Monitoring of Tumor Growth, Survival, and Toxicity Treatment->Monitoring Data_Analysis Data Collection & Analysis (%T/C, Tumor Volume) Monitoring->Data_Analysis Conclusion Efficacy & Safety Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo anticancer efficacy testing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.